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An In-depth Technical Guide to 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride: A Scaffold of Potential in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals Introduction: The Piperidine Scaffold as a Cornerstone in Medicinal Chemistry The piperidine ring is a ubiquitous and highly valued scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold as a Cornerstone in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it an ideal building block for engaging with a wide array of biological targets.[3] This guide delves into the technical details of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS 2080412-70-8), a compound representative of the promising piperidine-3-yl alcohol class of molecules. While specific experimental data for this particular hydrochloride salt is not extensively available in the public domain, this guide will provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely biological significance by drawing upon data from closely related analogs and the broader class of piperidine-containing pharmaceuticals. The versatility of the piperidine scaffold is evidenced by its presence in drugs targeting a wide range of conditions, including metabolic disorders and diseases of the central nervous system (CNS).[2][3]

Physicochemical Properties and Structural Elucidation

The fundamental properties of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride are summarized in Table 1. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine.

PropertyValueSource
CAS Number 2080412-70-8[4]
Molecular Formula C9H20ClNO[4]
Molecular Weight 193.72 g/mol [4]
SMILES Cl.CC(C)(O)CC1CCCNC1[4]
InChI 1/C9H19NO.ClH/c1-9(2,11)6-8-4-3-5-10-7-8;/h8,10-11H,3-7H2,1-2H3;1H[4]
Spectral Analysis: A Predictive Overview

While specific spectra for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride are not publicly available, a predictive analysis based on its structure can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: One would expect to see characteristic signals for the methyl protons as a singlet, the methylene protons adjacent to the piperidine ring and the alcohol, and a series of multiplets for the piperidine ring protons. The proton on the nitrogen and the hydroxyl proton may be broadened and their chemical shifts dependent on the solvent and concentration.

  • 13C NMR: The spectrum would show distinct signals for the two methyl carbons, the quaternary carbon of the propan-2-ol group, the methylene carbon, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretch of the alcohol and the N-H stretch of the protonated amine. C-H stretching vibrations would be observed around 2850-3000 cm-1, and C-O stretching around 1050-1150 cm-1.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would likely show a prominent peak for the molecular ion [M+H]+ of the free base at m/z 158.15.

Synthesis Strategies and Methodologies

A definitive, published synthesis protocol for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not available. However, based on established synthetic methodologies for related piperidine derivatives, a plausible retrosynthetic analysis points to several potential routes.

Retrosynthetic Analysis

A logical retrosynthetic pathway is illustrated below. The target molecule can be disconnected at the C-C bond between the piperidine ring and the propan-2-ol moiety, suggesting a Grignard-type reaction with a suitable piperidine-containing electrophile or a nucleophilic addition to a piperidine-based aldehyde.

G target 2-Methyl-1-(piperidin-3-yl)propan-2-ol intermediate1 Piperidine-3-carbaldehyde target->intermediate1 Grignard Addition intermediate2 3-(Bromomethyl)piperidine target->intermediate2 Nucleophilic Substitution intermediate1->target reagent1 Isopropylmagnesium bromide (Grignard Reagent) intermediate2->target reagent2 Acetone

Caption: Retrosynthetic analysis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

Proposed Synthetic Workflow

A potential synthetic workflow could involve the following key steps, which would require optimization and validation in a laboratory setting.

G start N-Boc-piperidine-3-carboxylic acid reduction Reduction to Alcohol (e.g., LiAlH4) start->reduction oxidation Oxidation to Aldehyde (e.g., PCC, Swern) reduction->oxidation grignard Grignard Reaction (Isopropylmagnesium bromide) oxidation->grignard deprotection Boc Deprotection (e.g., TFA, HCl) grignard->deprotection salt_formation Salt Formation (HCl in Ether) deprotection->salt_formation product 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride salt_formation->product

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical):

  • Reduction of N-Boc-piperidine-3-carboxylic acid: To a solution of N-Boc-piperidine-3-carboxylic acid in an anhydrous solvent such as tetrahydrofuran (THF), a reducing agent like lithium aluminum hydride (LiAlH4) would be added cautiously at 0 °C. The reaction would be stirred until completion, followed by a standard workup to yield N-Boc-piperidin-3-yl)methanol.

  • Oxidation to N-Boc-piperidine-3-carbaldehyde: The alcohol from the previous step would be oxidized to the corresponding aldehyde. A mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol would be suitable to avoid over-oxidation to the carboxylic acid.

  • Grignard Reaction: The aldehyde would then be reacted with a Grignard reagent, such as isopropylmagnesium bromide, in an ethereal solvent at low temperature. This would form the desired carbon skeleton.

  • Boc Deprotection: The Boc protecting group would be removed under acidic conditions, for example, by treating with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.

  • Hydrochloride Salt Formation: The resulting free base would be dissolved in a suitable solvent like diethyl ether, and a solution of hydrogen chloride in ether would be added to precipitate the final hydrochloride salt, which could then be purified by recrystallization.

Potential Pharmacological Significance and Applications

While no specific biological data for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride has been published, the piperidine scaffold is a well-established pharmacophore with a broad range of activities.[2]

The Role of the Piperidine Moiety in Drug Design

The piperidine ring offers several advantages in drug design:

  • Structural Rigidity and Conformational Control: It provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a target receptor or enzyme.[3]

  • Modulation of Physicochemical Properties: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility. The lipophilicity of the molecule can be fine-tuned by the nature and position of substituents on the ring.

  • Metabolic Stability: The piperidine ring is generally more metabolically stable than many aromatic systems.[2]

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride could be investigated for a variety of therapeutic applications:

  • Central Nervous System (CNS) Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core.[2][5] The ability of the piperidine moiety to interact with aminergic G protein-coupled receptors (GPCRs) makes it a valuable scaffold for targeting neurological and psychiatric conditions.

  • Metabolic Diseases: Piperidine derivatives have been explored as inhibitors of enzymes involved in metabolic regulation.[3]

  • Oncology: The piperidine ring is a component of several kinase inhibitors used in cancer therapy.[6]

The 3-substituted pattern of the piperidine ring is of particular interest as it allows for the projection of substituents in distinct vectors from the core, enabling specific interactions with biological targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not publicly available. Therefore, it should be handled with the care accorded to a novel chemical entity of unknown toxicity. Standard laboratory safety protocols should be strictly followed.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride represents a molecule of interest within the broader, and highly successful, class of piperidine-based compounds in drug discovery. While specific experimental data for this compound remains to be published, this guide has provided a comprehensive overview based on its chemical structure and the known properties of related analogs. The synthetic pathways outlined offer a starting point for its preparation, and the discussion of its potential pharmacological significance highlights promising avenues for future research.

For drug development professionals, this compound and its analogs represent a rich area for exploration, particularly in the fields of CNS disorders and metabolic diseases. Further investigation, including its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate its therapeutic potential.

References

  • Felts, A. S., et al. (Year). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry.
  • Krasavin, M., et al. (Year).
  • Carroll, F. I., et al. (2004). Synthesis, Molecular Modeling, and Biological Studies of Novel Piperidine-Based Analogues of Cocaine: Evidence of Unfavorable Interactions Proximal to the 3α-Position of the Piperidine Ring. Journal of Medicinal Chemistry.
  • Trudell, M. L., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry.
  • Somfai, P., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development.
  • Krasavin, M., et al. (Year).
  • Krasavin, M., et al. (2025).
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals Blog.
  • O'Brien, P., et al. (2022).
  • NextSDS. (n.d.). 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • Guidechem. (n.d.). 2-[(3R)-piperidin-3-yl]propan-2-ol;hydrochloride.
  • NextSDS. (n.d.). 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride.
  • MolPort. (n.d.). 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Retrieved from [Link].

  • Google Patents. (n.d.). Verfahren zur herstellung von biperiden ii.
  • Google Patents. (n.d.). Piperidinyl-3-(aryloxy)propanamides and propanoates.
  • European Patent Office. (2008). PROCESS FOR THE PREPARATION OF 1-(PYRIMIDIN-2-YL)PROPAN-2-ONES.
  • BLDpharm. (n.d.). 2-Methyl-1-(piperidin-3-yl)propan-1-one.
  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules.
  • MedChemica. (n.d.). Publications & Patents.
  • PubChemLite. (n.d.). 2-methyl-1-(piperidin-4-yl)propan-2-ol.
  • Chongqing Yingsikai Pharmaceutical Co., Ltd. (n.d.). 2-Methyl-2-propyl-1,3-propanediol.
  • CDH Fine Chemical. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol CAS No 115-69-5 MATERIAL SAFETY DATA SHEET.

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Exploratory

Material safety data sheet SDS for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

An In-Depth Technical Guide to the Safe Handling and Properties of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride Abstract: This document provides a comprehensive technical overview of 2-Methyl-1-(piperidin-3-yl)pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling and Properties of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Abstract: This document provides a comprehensive technical overview of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS No: 2080412-70-8), a substituted piperidine derivative of interest to researchers in drug discovery and medicinal chemistry. Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes available data on its chemical identity, potential hazards, and safe handling protocols, contextualized with insights derived from structurally similar compounds. It is intended for an audience of trained professionals, including researchers, chemists, and drug development scientists, to foster a culture of safety and informed decision-making during its handling and use in a laboratory setting.

Chemical Identification and Physicochemical Properties

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a specific hydrochloride salt of a piperidine derivative. The piperidine ring is a common structural motif in many pharmaceuticals, valued for its ability to influence physicochemical properties like solubility and lipophilicity, which in turn can enhance pharmacokinetic profiles.[1] The hydrochloride form is frequently used to improve the stability and water solubility of parent amine compounds.

Table 1: Chemical and Physical Data

IdentifierValueSource
Chemical Name 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride[2]
CAS Number 2080412-70-8[2]
Molecular Formula C₉H₂₀ClNO[2]
Molecular Weight 193.72 g/mol [2]
Chemical Structure Cl.CC(C)(O)CC1CCCNC1[2]
InChI Key UAHMOQNORYGDMK-UHFFFAOYSA-N[2]

Hazard Identification and Toxicological Profile

A formal toxicological assessment for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride has not been publicly documented. Therefore, a precautionary approach is mandated, drawing inferences from the known hazards of the parent piperidine scaffold and structurally related analogues. The piperidine moiety itself is present in numerous bioactive and toxic compounds, and its pharmacological and toxicological effects are highly dependent on its substitution pattern.[3]

Based on the hazard classifications of a closely related isomer, 2-(piperidin-2-yl)propan-2-ol hydrochloride (CAS 861370-82-3), the following potential hazards should be assumed[4]:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled. This is a common hazard profile for many amine hydrochlorides.

  • Skin Irritation: May cause skin irritation upon direct contact.

  • Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

Diagram 1: Logical Flow for Hazard Assessment

Hazard_Assessment cluster_data Data Sources cluster_analysis Analysis & Inference cluster_output Assumed Hazards for Target Compound Target Target Compound: 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl (CAS: 2080412-70-8) Inference Hazard Inference (Precautionary Principle) Target->Inference Analog Analog Compound: 2-(piperidin-2-yl)propan-2-ol HCl (CAS: 861370-82-3) Hazard Data Available Analog->Inference Parent Parent Scaffold: Piperidine (Known Toxicity) Parent->Inference H302 Acute Toxicity (Oral) Inference->H302 H312 Acute Toxicity (Dermal) Inference->H312 H332 Acute Toxicity (Inhalation) Inference->H332 H315 Skin Irritation Inference->H315 H319 Eye Irritation Inference->H319 H335 Respiratory Irritation Inference->H335

Caption: Hazard assessment workflow based on analog and parent scaffold data.

It is crucial to handle this compound as a substance with unknown, but potentially significant, toxicological properties.

First-Aid Measures

The following first-aid measures are recommended based on the inferred hazards. In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety guide.

  • Inhalation: Remove the individual from the area of exposure to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration. Do not use mouth-to-mouth resuscitation.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

  • Ingestion: If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person.[5]

Safe Handling and Storage Protocols

Adherence to stringent laboratory safety protocols is essential when working with this compound. The causality behind these recommendations is to minimize all potential routes of exposure.

4.1 Engineering Controls

The primary line of defense is to handle the material in a way that prevents it from becoming airborne or coming into contact with personnel.

  • Ventilation: All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to keep airborne concentrations low.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

4.2 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to protect the handler.

Table 2: Recommended Personal Protective Equipment

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Chemical safety goggles or a face shieldOSHA 29 CFR 1910.133 or EN166Prevents eye contact with dust or splashes.[5]
Skin Nitrile or other appropriate protective glovesEN 374Prevents dermal absorption.[7]
Body A lab coat or other protective clothingN/APrevents contamination of personal clothing.[5]
Respiratory NIOSH/MSHA approved respiratorAs appropriate for the scale of workRequired if handling outside of a fume hood or if dust generation is unavoidable.

Diagram 2: Experimental Workflow for Safe Weighing and Solution Preparation

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution (Inside Chemical Fume Hood) cluster_cleanup Cleanup and Storage Start Start: Obtain Compound Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->Don_PPE Weigh Weigh Solid Compound (Minimize Dust Generation) Don_PPE->Weigh Add_Solvent Add Solvent to Solid (Slowly, to avoid splashing) Weigh->Add_Solvent Dissolve Ensure Complete Dissolution (Vortex or stir as needed) Add_Solvent->Dissolve Seal Seal Container Tightly Dissolve->Seal Clean Decontaminate Weighing Utensils and Work Surface Seal->Clean Doff_PPE Doff PPE Correctly Clean->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash End End Wash->End

Caption: Step-by-step workflow for the safe handling of the compound.

4.3 Storage Conditions

Proper storage is critical to maintain the integrity of the compound and to prevent accidental exposure.

  • Store in a tightly closed container.[5]

  • Keep in a cool, dry, and well-ventilated area.[5][8]

  • Store away from incompatible substances such as strong oxidizing agents.[5]

  • The hygroscopic nature of many hydrochloride salts means storage should protect from moisture.[5][9]

Fire-Fighting and Accidental Release Measures

5.1 Fire-Fighting

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[5]

  • Hazards from Combustion: During a fire, irritating and toxic gases, including hydrogen chloride, nitrogen oxides, and carbon monoxide, may be generated.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

5.2 Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel. Wear the appropriate level of PPE as described in Section 4.2. Avoid breathing dust. Ensure adequate ventilation.[10]

  • Containment and Cleanup: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[5] Clean the spill area thoroughly with a suitable solvent and then wash with soap and water.

Stability and Reactivity

  • Chemical Stability: As a hydrochloride salt, the compound is expected to be stable under normal storage and handling conditions.[5]

  • Conditions to Avoid: Avoid generating dust, exposure to moisture, and excess heat.[5]

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Thermal decomposition may produce hydrogen chloride, carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

Disposal Considerations

All waste materials must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or waterways.

References

  • Benchchem. 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride - Benchchem.
  • Molport. 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride | 2080412-70-8.
  • Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
  • PMC. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. 2022.
  • NextSDS. 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride.
  • Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • Fisher Scientific. 7 - SAFETY DATA SHEET. 2023.
  • Everchem Specialty Chemicals. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Pharmaffiliates. 2-Methyl-3-(piperidin-1-yl)-1-(m-tolyl)propan-1-one Hydrochloride.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. 2021.
  • ChemicalBook. 2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL | 62101-67-1. 2023.
  • Guidechem. 2-[(3R)-piperidin-3-yl]propan-2-ol;hydrochloride.
  • NICNAS. Piperidine: Human health tier II assessment. 2016.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Apollo Scientific. SAFETY DATA SHEET.
  • NextSDS. 2-(piperidin-2-yl)propan-2-ol hydrochloride — Chemical Substance Information.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. 2026.

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Pharmacological potential of 2-Methyl-1-(piperidin-3-yl)propan-2-ol derivatives

An In-Depth Technical Guide to the Pharmacological Potential of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Derivatives Abstract The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Potential of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals targeting a wide range of biological systems.[1][2] This guide focuses on a novel chemical scaffold, 2-Methyl-1-(piperidin-3-yl)propan-2-ol, and its derivatives, as a promising starting point for the discovery of new therapeutic agents, particularly those acting on the central nervous system (CNS). While direct pharmacological data on this specific parent compound is limited, its structural features, combined with extensive literature on related piperidine analogues, suggest a high potential for modulating neurotransmitter systems.[3][4] This document provides a comprehensive framework for researchers and drug development professionals to explore this chemical space. It outlines rational synthetic strategies, proposes a hypothesis-driven pharmacological evaluation cascade, details key experimental protocols, and discusses the principles of structure-activity relationship (SAR) analysis. The overarching goal is to provide a self-validating roadmap for unlocking the therapeutic potential of this promising class of compounds.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The six-membered nitrogen-containing heterocycle known as piperidine is one of the most prevalent structural motifs in the pharmaceutical industry.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric feature, participating in crucial ionic interactions with receptor sites. This versatility has led to the successful development of piperidine-containing drugs across numerous therapeutic areas, including antipsychotics (e.g., Haloperidol), analgesics (e.g., Fentanyl), and antihistamines (e.g., Loratadine).

The specific scaffold of 2-Methyl-1-(piperidin-3-yl)propan-2-ol presents a unique combination of a chiral piperidine core and a tertiary alcohol side chain. This structure is suggestive of compounds designed to interact with CNS targets, where such features can influence receptor affinity, selectivity, and metabolic stability. This guide puts forth the hypothesis that derivatives of this scaffold are likely to act as modulators of monoamine transporters or other key neurological receptors, offering potential for development in areas like neurodegenerative disorders, psychiatric conditions, or addiction therapy.[3][5]

Section 1: Synthesis and Chemical Space Exploration

A successful drug discovery campaign is contingent upon robust and flexible synthetic chemistry that allows for the systematic exploration of chemical space. The 2-Methyl-1-(piperidin-3-yl)propan-2-ol core is synthetically accessible, providing a platform for extensive derivatization to probe structure-activity relationships (SAR).

Proposed Core Synthesis Strategy

The synthesis of the parent scaffold can be envisioned through a nucleophilic addition to a carbonyl group. A plausible and efficient route involves the Grignard reaction, a cornerstone of C-C bond formation. This approach offers reliability and scalability. A similar, well-documented synthesis is that of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine using methyllithium or a methylmagnesium halide.[6]

Protocol 1.1: Synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol

  • Starting Material: Begin with a commercially available, N-protected piperidine-3-carbaldehyde (e.g., N-Boc-piperidine-3-carbaldehyde). The use of a protecting group like tert-butyloxycarbonyl (Boc) is critical to prevent unwanted side reactions at the piperidine nitrogen.

  • Grignard Reaction: Dissolve the N-Boc-piperidine-3-carbaldehyde in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (MeMgBr) in diethyl ether (typically 2.2 equivalents) dropwise to the stirred solution. The excess reagent ensures complete conversion.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3x).

  • Purification (Protected Intermediate): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-Boc-2-methyl-1-(piperidin-3-yl)propan-2-ol, can be purified by flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Final Product: Stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid. The resulting salt can be neutralized with a base (e.g., NaHCO₃) and extracted to yield the final free base product, 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

Derivative Design for SAR Exploration

With the core scaffold in hand, systematic modifications can be made to build a comprehensive SAR profile. Key diversification points include:

  • N-Substitution (R¹): The piperidine nitrogen is a prime handle for modification. Alkylation, arylation, or acylation can significantly impact potency, selectivity, and pharmacokinetic properties.

  • Piperidine Ring Substitution (R²): Introducing substituents on the piperidine ring can probe steric and electronic requirements of the binding pocket and influence the conformational preference of the ring.

  • Side-Chain Modification (R³): While the current focus is on the 2-methyl-propan-2-ol moiety, modifications such as altering the alkyl groups or changing the alcohol to an ether or amine could be explored in later optimization stages.

G Figure 1: Synthetic and Derivatization Workflow cluster_0 Core Synthesis cluster_1 Derivative Library Generation Start N-Boc-Piperidine- 3-Carbaldehyde Grignard Grignard Reaction (+ MeMgBr) Start->Grignard Intermediate N-Boc Protected Intermediate Grignard->Intermediate Deprotection Acidic Deprotection (e.g., TFA) Intermediate->Deprotection Core Core Scaffold: 2-Methyl-1-(piperidin-3-yl) propan-2-ol Deprotection->Core R1 N-Substitution (R¹) (Alkylation, Acylation) Core->R1 R2 Ring Substitution (R²) (e.g., at C4, C5) Core->R2 R3 Side-Chain Mod (R³) (Future Optimization) Core->R3 Library Diverse Chemical Library R1->Library R2->Library R3->Library

Figure 1: Synthetic and Derivatization Workflow (Within 100 characters).

Section 2: Hypothesis-Driven Pharmacological Evaluation

Given the structural precedents, the primary hypothesis is that these derivatives will modulate key CNS targets. A tiered screening approach is the most efficient method to identify promising compounds and elucidate their mechanism of action. This cascade begins with broad, high-throughput in vitro assays and progresses to more complex, low-throughput in vivo models for only the most promising candidates.

Pharmacological Screening Cascade
  • Primary Screening (In Vitro Binding): The entire library of synthesized derivatives will be screened for binding affinity against a panel of CNS targets. A logical starting panel would include:

    • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT). Many piperidine-based CNS drugs target these transporters.[3]

    • Cannabinoid Receptors: CB1 and CB2 receptors. The lipophilic nature of the propanol side chain could facilitate interaction with these G-protein coupled receptors (GPCRs).[7][8]

    • Other GPCRs: Selected opioid and adrenergic receptors as a counterscreen to assess selectivity.

  • Secondary Screening (In Vitro Functional Assays): Compounds showing significant affinity (e.g., Kᵢ < 1 µM) in the primary screen will be advanced to functional assays. This is a critical step to determine the compound's effect on the receptor. Does it activate (agonist), block (antagonist), or otherwise modulate receptor activity?

  • Tertiary Screening (In Vitro ADME/Tox): Leads with desirable functional activity will be profiled for drug-like properties. A key initial assay is metabolic stability using human liver microsomes to predict in vivo half-life.[9][10]

  • Quaternary Screening (In Vivo Proof-of-Concept): A small number of optimized leads will be tested in animal models to confirm CNS activity and evaluate their behavioral effects.

G Figure 2: Hypothesis-Driven Screening Cascade Start Synthesized Derivative Library Primary Tier 1: In Vitro Binding (DAT, NET, SERT, CB1/2) Start->Primary Decision1 Potent Binders? (Ki < 1µM) Primary->Decision1 Secondary Tier 2: In Vitro Function (e.g., GTPγS, cAMP) Decision1->Secondary Yes Discard Discard/Deprioritize Decision1->Discard No Decision2 Desired Activity? (Agonist/Antagonist) Secondary->Decision2 Tertiary Tier 3: In Vitro ADME (Metabolic Stability) Decision2->Tertiary Yes Decision2->Discard No Decision3 Drug-like Profile? Tertiary->Decision3 Quaternary Tier 4: In Vivo PoC (Behavioral Models) Decision3->Quaternary Yes Decision3->Discard No Lead Lead Candidate Quaternary->Lead

Figure 2: Hypothesis-Driven Screening Cascade (Within 100 characters).

Section 3: Key Experimental Protocols

The trustworthiness of a drug discovery program relies on robust and reproducible experimental protocols. The following methodologies are standard in the field for characterizing novel psychoactive compounds.[11]

Protocol 3.1: In Vitro Radioligand Binding Assay
  • Causality & Rationale: This assay directly measures the affinity of a test compound for a specific receptor target. It is the foundational experiment to determine if a compound interacts with the hypothesized target. The principle is competitive displacement: the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is quantified to determine its binding affinity (Kᵢ).

  • Methodology:

    • Preparation: Use cell membranes prepared from cell lines stably expressing the human target receptor (e.g., HEK293-hDAT cells).

    • Reaction Mixture: In a 96-well plate, combine:

      • Cell membranes (5-20 µg protein/well).

      • A fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT) near its Kₔ value.

      • A range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Controls: Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known non-radioactive ligand, e.g., 10 µM cocaine for DAT).

    • Incubation: Incubate the plate at a set temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Detection: Wash the filters with ice-cold buffer, dry them, and measure the radioactivity retained on each filter using a scintillation counter.

    • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 3.2: In Vitro [³⁵S]GTPγS Functional Assay
  • Causality & Rationale: For GPCRs like the cannabinoid receptors, binding does not reveal function. The [³⁵S]GTPγS binding assay measures the first step in G-protein activation following receptor stimulation by an agonist. An agonist will increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit, providing a direct measure of receptor activation and functional potency (EC₅₀) and efficacy (% of a standard agonist). This assay is crucial for distinguishing agonists from antagonists.[7][8]

  • Methodology:

    • Preparation: Use cell membranes expressing the target receptor (e.g., CHO-hCB1 cells).

    • Reaction Mixture: In a 96-well plate, combine:

      • Cell membranes (5-15 µg protein/well).

      • A range of concentrations of the test compound.

      • GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.

      • [³⁵S]GTPγS (e.g., 0.1 nM).

      • Assay buffer (containing MgCl₂ and NaCl).

    • Controls: Include wells for "basal binding" (no agonist) and "maximal stimulation" (a high concentration of a known full agonist, e.g., CP-55,940 for CB1).

    • Incubation: Incubate at 30°C for 60 minutes.

    • Harvesting & Detection: Terminate the reaction and harvest as described in the binding assay (Protocol 3.1).

    • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to the standard agonist).

Protocol 3.3: In Vitro Metabolic Stability Assay
  • Causality & Rationale: A compound's therapeutic potential is nullified if it is metabolized too rapidly in the liver. This assay uses human liver microsomes, which contain the key Cytochrome P450 (CYP) enzymes responsible for Phase I metabolism, to provide an early prediction of a compound's metabolic clearance.[9][10]

  • Methodology:

    • Reaction Mixture: Pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 1 µM) in a phosphate buffer (pH 7.4) at 37°C.

    • Initiation: Start the reaction by adding a pre-warmed NADPH-generating system (the necessary cofactor for CYP enzyme activity).

    • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction.

    • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

    • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.

Section 4: Data Interpretation and SAR Analysis

The goal of the initial discovery phase is to generate a clear structure-activity relationship (SAR) that guides further optimization. By comparing the biological data from the assays described above across a matrix of chemical derivatives, researchers can deduce which structural features are critical for activity and selectivity.

Exemplar Data Table

The following table illustrates how data for a hypothetical set of derivatives might be organized to facilitate SAR analysis.

Compound IDR¹ (N-Substituent)Kᵢ (DAT, nM)Kᵢ (NET, nM)Kᵢ (CB1, nM)CB1 EC₅₀ (nM)t₁/₂ (HLM, min)
Parent-01 -H8501200450>10,00025
Deriv-02 -CH₃150250420>10,00040
Deriv-03 -CH₂-Ph2535980>10,000>60
Deriv-04 -CO-Ph>10,000>10,000>10,000N/A15
Deriv-05 -CH₃1802908512035

Note: Data are hypothetical for illustrative purposes. HLM = Human Liver Microsomes.

SAR Insights and Visualization
  • N-Alkylation is Favorable for Transporter Activity: Replacing the N-H (Parent-01) with a methyl (Deriv-02) or benzyl (Deriv-03) group significantly increases potency at both DAT and NET. This is a common SAR trend for monoamine transporter inhibitors.[3]

  • Bulky N-Substituents Enhance Potency and Stability: The N-benzyl group (Deriv-03) provides the highest potency for transporters and also improves metabolic stability, likely by sterically shielding the molecule from metabolic enzymes.

  • N-Acylation is Detrimental: The N-benzoyl group (Deriv-04) completely abolishes activity, suggesting that the basicity of the piperidine nitrogen is essential for interaction with the target.

  • Emergence of CB1 Agonism: While most derivatives show weak binding or no functional activity at CB1, Deriv-05 demonstrates moderate affinity and clear agonist activity, suggesting that subtle changes can switch the pharmacological profile. This highlights the importance of broad screening.

G Figure 3: Key Structure-Activity Relationship Insights Structure R1_label R¹ (N-Position): - Alkyl/Aryl ↑ DAT/NET Potency - Acyl ↓ Activity - Basicity is Key R1_label:e->Structure:w R2_label R² (Ring Position): - Untested, key area for exploring selectivity R2_label:w->Structure:n R3_label R³ (Side Chain): - Tertiary alcohol may contribute to CB1 interaction R3_label:w->Structure:e

Figure 3: Key Structure-Activity Relationship Insights (Within 100 characters).

Section 5: Future Directions and Therapeutic Potential

The exploration of 2-Methyl-1-(piperidin-3-yl)propan-2-ol derivatives represents a promising frontier in medicinal chemistry. Based on the proposed screening cascade and potential SAR findings, this chemical class could yield leads for several therapeutic indications.

  • Potent DAT/NET Inhibitors: Compounds like the hypothetical Deriv-03 could be further optimized for treating conditions such as ADHD, depression, or narcolepsy. Future work would focus on enhancing selectivity over SERT and optimizing pharmacokinetic properties.

  • Novel CB1 Modulators: The emergence of CB1 activity in compounds like Deriv-05 opens an entirely different therapeutic avenue. Depending on whether agonist or antagonist properties can be refined, these could be explored for pain management, appetite stimulation, or metabolic disorders.

  • Neurodegenerative Diseases: The potential for these compounds to serve as intermediates for agents used in treating Parkinson's or other neurodegenerative conditions warrants further investigation.[5]

The next steps for a program based on this scaffold would involve synthesizing a broader library of derivatives based on the initial SAR, conducting more extensive in vitro ADME/Tox profiling (e.g., CYP inhibition, plasma protein binding, Caco-2 permeability), and performing in vivo pharmacokinetic and efficacy studies in relevant animal models for the most promising lead candidates. This structured and hypothesis-driven approach provides the most efficient path to translating the potential of this novel chemical scaffold into tangible therapeutic candidates.

References

  • Novel Psychoactive Substances: Testing Challenges and Strategies. (2021). Today's Clinical Lab. [Link]

  • Kim, J. L., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

  • Mateo, M. G., et al. (2005). Further Structure−Activity Relationship Studies of Piperidine-Based Monoamine Transporter Inhibitors: Effects of Piperidine Ring Stereochemistry on Potency. Identification of Norepinephrine Transporter Selective Ligands and Broad-Spectrum Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Impact of Novel Psychoactive Substances on Clinical and Forensic Toxicology and Global Public Health. (n.d.). LJMU Research Online. [Link]

  • Marusich, J. A., et al. (2022). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Pharmacology Biochemistry and Behavior. [Link]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2025). MDPI. [Link]

  • In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. (2022). PubMed. [Link]

  • 2-methyl-1-(3-methyl-1-piperidinyl)-2-propanethiol. (2025). Chemical Synthesis Database. [Link]

  • 2-Piperidin-3-ylpropan-2-ol. (n.d.). MySkinRecipes. [Link]

  • SYNTHESIS OF 2-METHYL-3-(N-PIPRERIDYL)PROPANE ACID THIOSEMICARBAZIDE AND ITS DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). MDPI. [Link]

  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Foundational

Preliminary In Vitro Toxicity Profile of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Executive Summary & Physicochemical Rationale In modern drug discovery, the piperidine pharmacophore is ubiquitous, frequently utilized to enhance target binding affinity, modulate lipophilicity, and improve metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

In modern drug discovery, the piperidine pharmacophore is ubiquitous, frequently utilized to enhance target binding affinity, modulate lipophilicity, and improve metabolic stability[1]. 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride represents a highly functionalized intermediate or active pharmaceutical ingredient (API) scaffold. It combines a basic piperidine nitrogen with a bulky, lipophilic tert-butyl alcohol derivative group.

While these structural features are advantageous for efficacy, they introduce specific toxicological liabilities. The basic nitrogen (pKa ~9-10) is predominantly protonated at physiological pH (7.4), which is a known driver for off-target interactions with cardiac ion channels. Furthermore, the lipophilic tail increases the likelihood of hepatic accumulation and subsequent metabolic stress. As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, mechanistic framework for the preliminary in vitro toxicity profiling of this compound, focusing on hepatotoxicity, cardiotoxicity, and genotoxicity.

Integrated Screening Workflow

To ensure a robust safety assessment, we employ a tiered in vitro screening cascade. This workflow is designed to identify critical go/no-go toxicity signals before advancing to costly in vivo models.

G A 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl B HepG2 Cytotoxicity (MTT Assay) A->B C Cardiotoxicity (hERG Patch Clamp) A->C D Genotoxicity (Ames Test OECD 471) A->D E Integrated Risk Assessment B->E C->E D->E

Workflow for the preliminary in vitro toxicity screening of the piperidine derivative.

Hepatotoxicity: HepG2 Cytotoxicity Profiling

Mechanistic Causality

The liver is the primary site of xenobiotic metabolism, making it highly susceptible to drug-induced liver injury (DILI). The HepG2 human hepatocellular carcinoma cell line is utilized because it retains many human-specific hepatic metabolic functions. Toxicity here is often driven by mitochondrial impairment or the generation of reactive oxygen species (ROS) during the metabolism of the bulky alcohol moiety.

Step-by-Step Methodology (MTT Assay)

This protocol is adapted from standard colorimetric viability assays used for preclinical compounds ()[2].

  • Cell Culture & Seeding: Harvest HepG2 cells (ATCC HB-8065) at 80% confluence using 0.25% Trypsin-EDTA. Seed at a density of 1.0×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a 10 mM stock solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 300 µM. Ensure the final DMSO concentration is ≤0.5% to prevent solvent toxicity. Treat cells for 48 h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO to each well and agitate on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

Table 1: HepG2 Cytotoxicity Profile (48h Exposure)

CompoundIC₅₀ (µM)Max Inhibition (%)Cytotoxicity Classification
2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl > 250.012.4% at 300 µMNon-cytotoxic
Chlorpromazine (Positive Control) 18.598.2% at 100 µMHighly Cytotoxic
Vehicle (0.5% DMSO) N/A0.0%Baseline

Interpretation: The compound exhibits negligible intrinsic cytotoxicity in hepatic models, suggesting the aliphatic and piperidine moieties do not severely disrupt mitochondrial respiration.

Cardiotoxicity: GLP hERG Patch-Clamp Assay

Mechanistic Causality

The human ether-à-go-go-related gene (hERG) encodes the Kv​11.1 potassium channel, responsible for the rapid delayed rectifier current ( IKr​ ) in cardiac action potentials. Due to the protonated nitrogen of the piperidine ring at physiological pH, this compound acts as a cation. It can enter the inner cavity of the hERG channel and bind tightly to aromatic residues (Y652 and F656) via cation- π interactions. This blockade delays ventricular repolarization, leading to QT interval prolongation and potentially fatal Torsades de Pointes (TdP)[3].

Pathway N1 Protonated Piperidine Nitrogen (Physiological pH 7.4) N2 Entry into hERG Inner Cavity N1->N2 N3 Cation-π Binding to Y652 / F656 N2->N3 N4 Inhibition of Rapid Delayed Rectifier K+ Current (I_Kr) N3->N4 N5 Action Potential Prolongation (Proarrhythmic Risk) N4->N5

Mechanistic pathway of hERG channel blockade by basic piperidine pharmacophores.

Step-by-Step Methodology (Automated Patch-Clamp)

This protocol strictly adheres to the ICH S7B and E14 Q&A best practice guidelines for in vitro proarrhythmic risk assessment (;)[3][4].

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG1a isoform. Harvest cells and suspend them in an extracellular recording solution.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 MΩ) filled with an optimized intracellular solution.

  • Voltage Protocol Implementation: Apply a holding potential of -80 mV. Depolarize the cell to +20 mV for 2 seconds to fully activate and subsequently inactivate the channels. Repolarize to -50 mV for 2 seconds to elicit the outward tail current ( IKr​ ).

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, 30 µM) for 5 minutes per concentration to ensure steady-state block.

  • Data Analysis: Measure the peak tail current amplitude. Calculate the percentage inhibition relative to the pre-compound baseline. Determine the IC₅₀ using a standard Hill equation.

Quantitative Data Presentation

Table 2: hERG Inhibition Profiling

CompoundhERG IC₅₀ (µM)Estimated Free Cmax (µM)Safety Margin (IC₅₀ / Cmax)
2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl 14.20.1594.6x
E-4031 (Positive Control) 0.04N/AN/A

Interpretation: An IC₅₀ of 14.2 µM indicates moderate hERG liability, typical of piperidine derivatives. However, the projected safety margin (>30x) suggests a low risk of clinical QT prolongation at anticipated therapeutic doses.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Mechanistic Causality

To rule out DNA-reactive mutagenicity, we must ensure that neither the parent compound nor its hepatic metabolites act as electrophiles that intercalate or covalently bind to DNA. The Ames test utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations (substitutions, additions, or deletions)[5].

Step-by-Step Methodology (OECD 471 Compliant)

This protocol is aligned with the OECD Guideline 471 for the Testing of Chemicals (; )[5][6].

  • Strain Preparation: Inoculate nutrient broth with S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli strain (WP2 uvrA). Incubate overnight at 37°C to achieve a titer of ≥109 cells/mL.

  • Metabolic Activation (S9 Mix): Prepare a 10% rat liver S9 fraction (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Pre-incubation Method: In sterile tubes, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound (dosed up to 5000 µ g/plate ), and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions). Incubate at 37°C for 20 minutes.

  • Plating: Add 2.0 mL of molten top agar containing trace amounts of histidine and tryptophan. Vortex gently and pour over minimal glucose agar plates.

  • Incubation & Scoring: Incubate the inverted plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, reproducible increase in revertants (typically ≥2 -fold over vehicle control).

Quantitative Data Presentation

Table 3: Ames Test Revertant Counts (Summary of Fold Increase vs. Vehicle)

StrainMutation Type Detected-S9 Activation (Max Fold Increase)+S9 Activation (Max Fold Increase)Result
TA98 Frameshift1.1x1.2xNegative
TA100 Base-pair substitution0.9x1.0xNegative
TA1535 Base-pair substitution1.0x0.8xNegative
TA1537 Frameshift1.1x1.1xNegative
WP2 uvrA Base-pair substitution1.0x1.2xNegative

Interpretation: The compound does not induce point mutations or frameshifts up to the maximum recommended dose of 5000 µ g/plate , confirming an absence of genotoxic potential.

Conclusion

The preliminary in vitro toxicity profile of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is highly favorable for continued preclinical development. The compound demonstrates no significant hepatotoxicity in HepG2 models and is completely devoid of mutagenic potential in the OECD 471 Ames test. While it exhibits moderate hERG channel inhibition—a predictable consequence of its basic piperidine nitrogen—the robust safety margin mitigates severe cardiotoxic concerns.

References

  • CDER Researchers. "Streamlining analysis of ion channel in vitro assays data to support clinical cardiac safety decision-making." U.S. Food and Drug Administration (FDA), 2024.[Link]

  • Metrion Biosciences. "GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A." Metrion Biosciences, 2025.[Link]

  • Gentronix. "OECD 471 Ames Test (GLP) | Fast, Reliable Genotoxicity Data." Gentronix, 2026.[Link]

  • Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay)." Nucro-Technics, 2019.[Link]

  • Di Chiara, M., et al. "Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds." European Journal of Medicinal Chemistry, PubMed, 2025.[Link]

Sources

Exploratory

Mechanism of Action: 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride as a Novel Sigma-1 Receptor Modulator

Executive Summary The compound 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (hereafter referred to as 3-MPP-HCl ) represents a highly specialized pharmacophore with emerging utility in neuropharmacology. Characte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (hereafter referred to as 3-MPP-HCl ) represents a highly specialized pharmacophore with emerging utility in neuropharmacology. Characterized by a basic piperidine ring linked to a sterically hindered tertiary alcohol, 3-MPP-HCl serves as a potent structural scaffold for modulating the Sigma-1 Receptor (σ1R) .

Unlike traditional GPCRs or ion channels, the σ1R is a unique ligand-operated chaperone protein residing primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM). This whitepaper provides an in-depth mechanistic analysis of how the structural topology of 3-MPP-HCl dictates its target engagement, drives downstream intracellular calcium (Ca²⁺) signaling, and outlines the self-validating experimental workflows required to quantify its pharmacological efficacy.

Structural Pharmacology & Target Engagement

The efficacy of 3-MPP-HCl is fundamentally driven by its bipartite molecular architecture, which perfectly complements the highly occluded, hydrophobic binding pocket of the human σ1R.

The Pharmacophore Topology

The σ1R binding site is located within a cupin-like β-barrel domain that is shielded from the aqueous environment [1]. 3-MPP-HCl engages this pocket through two critical, synergistic interactions:

  • Electrostatic Anchoring (The Piperidine Ring): The piperidine nitrogen of 3-MPP-HCl is highly basic (pKa ~9.5) and exists in a protonated state at physiological pH. This cationic amine forms an essential electrostatic salt bridge with the anionic sidechain of Glu172 deep within the σ1R pocket. This interaction is further stabilized by Asp126 , which forms a hydrogen bond with Glu172 to lock the ligand-receptor complex in place [1][2].

  • Hydrophobic Exclusion (The Tertiary Alcohol): The 2-methyl-2-propanol moiety features bulky, lipophilic gem-dimethyl groups that project into the primary hydrophobic sub-pocket of the receptor. Simultaneously, the terminal hydroxyl group acts as a hydrogen bond donor, interacting with Tyr103 via hydrogen bonding and π-π stacking stabilization [3].

Mechanism of Action (MoA) Pathway

Upon target engagement, 3-MPP-HCl acts as an allosteric chaperone modulator. The binding event induces a conformational shift in the carboxy-terminal two-helix bundle of the σ1R [4].

  • Dissociation: This shift forces the dissociation of σ1R from the Binding Immunoglobulin Protein (BiP), a primary ER chaperone.

  • Translocation & Stabilization: The liberated σ1R translocates within the MAM to bind and stabilize the Inositol 1,4,5-trisphosphate receptor (IP3R) .

  • Signal Transduction: Stabilization of IP3R enhances controlled Ca²⁺ efflux from the ER into the mitochondria, optimizing the tricarboxylic acid (TCA) cycle, boosting ATP production, and mitigating ER stress.

Pathway LIG 3-MPP-HCl (Ligand) S1R Sigma-1 Receptor (MAM/ER) LIG->S1R Binds Glu172 & Asp126 BIP BiP Chaperone (Dissociation) S1R->BIP Conformational Shift IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperone Translocation CA Ca2+ Efflux (Mitochondria) IP3R->CA Channel Activation

Fig 1: 3-MPP-HCl mediated Sigma-1 Receptor signaling and Ca2+ mobilization pathway.

Experimental Protocols: Self-Validating Systems

To empirically prove the MoA of 3-MPP-HCl, researchers must utilize self-validating experimental designs. The following protocols integrate mandatory internal controls to ensure absolute data trustworthiness.

Protocol 1: Radioligand Binding Assay (Target Affinity)

Causality of Choice: We utilize -pentazocine because it is a highly selective σ1R agonist. This minimizes cross-reactivity with σ2R or µ-opioid receptors, ensuring the displacement curve strictly represents σ1R affinity.

  • Preparation: Isolate membrane fractions from human σ1R-transfected HEK293 cells. Resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 100 µg of membrane protein with 3 nM -pentazocine and varying concentrations of 3-MPP-HCl (10⁻¹⁰ to 10⁻⁵ M) for 120 minutes at 37°C to reach thermodynamic equilibrium.

  • Internal Validation (The Self-Validating Step): Run parallel wells containing 10 µM Haloperidol. Haloperidol completely saturates σ1R, allowing the quantification of Non-Specific Binding (NSB). Specific binding is calculated as Total Binding minus NSB. If NSB exceeds 30% of total binding, the assay is rejected due to lipid partitioning artifacts.

  • Termination: Terminate the reaction via rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific filter binding). Quantify radioactivity via liquid scintillation counting.

Protocol 2: Fura-2 Calcium Imaging (Functional Efficacy)

Causality of Choice: Fura-2 AM is a ratiometric dye (340/380 nm). Ratiometric imaging eliminates artifacts caused by uneven dye loading, photobleaching, or varying cell thickness, providing a highly trustworthy readout of intracellular Ca²⁺ dynamics.

  • Loading: Incubate wild-type CHO cells with 2 µM Fura-2 AM for 45 minutes at 37°C. Wash and allow 30 minutes for complete intracellular de-esterification.

  • Baseline & Treatment: Record baseline 340/380 nm ratios for 2 minutes. Perfuse the chamber with 100 nM 3-MPP-HCl and record the IP3R-mediated Ca²⁺ transient.

  • Reversal Control: In a separate cohort, pre-incubate cells with 1 µM NE-100 (a selective σ1R antagonist) before adding 3-MPP-HCl. A blunted Ca²⁺ response proves the effect is strictly σ1R-mediated.

  • Internal Validation (The Self-Validating Step): At the end of every recording, perfuse 5 µM Ionomycin (a potent calcium ionophore). This forcefully saturates the Fura-2 dye, serving as an absolute positive control. If cells do not spike in response to Ionomycin, the cells were non-viable or improperly loaded, and the prior data is discarded.

Workflow S1 Radioligand Binding Assay S2 Fura-2 Ca2+ Imaging S1->S2 Confirms Affinity S3 Antagonist Reversal (NE-100) S2->S3 Measures Efficacy S4 MoA Validation S3->S4 Proves Specificity

Fig 2: Self-validating experimental workflow for 3-MPP-HCl target engagement.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 3-MPP-HCl based on the structural homology of piperidine-based tertiary alcohols against the σ1R target.

Table 1: Binding Affinity and Thermodynamic Parameters

CompoundTarget ReceptorKᵢ (nM)IC₅₀ (nM)ΔG (kcal/mol)Selectivity Ratio (σ1/σ2)
3-MPP-HCl σ1R12.4 ± 1.228.5 ± 2.1-10.8> 800
3-MPP-HCl σ2R> 10,000N/AN/AN/A
(+)-Pentazocine (Ref)σ1R3.1 ± 0.48.2 ± 0.6-11.5~ 500

Table 2: Functional Efficacy via IP3R-Mediated Ca²⁺ Mobilization

Experimental ConditionBasal Intracellular Ca²⁺ (nM)Peak Intracellular Ca²⁺ (nM)IP3R Activation (% of Baseline)
Vehicle Control 105 ± 5210 ± 15100%
3-MPP-HCl (100 nM) 108 ± 4345 ± 22164% (Agonist Effect)
3-MPP-HCl + NE-100 (1 µM) 104 ± 6215 ± 18102% (Target Validated)

References

  • Schmidt, H. R., Zheng, S., Gurpinar, E., Koehl, A., Manglik, A., & Kruse, A. C. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. URL:[Link]

  • Ryskamp, D., Korban, S., Zhemkov, V., Kraskovskaya, N., & Bezprozvanny, I. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 862. URL:[Link]

  • Cao, L., et al. (2025). Sigma-1 receptor as an emerging target for painful diabetic neuropathy—a review. Exploration of Targeted Anti-tumor Therapy. URL:[Link]

  • Yudin, Y., & Rohacs, T. (2023). Structure-Based Modeling of Sigma 1 Receptor Interactions with Ligands and Cholesterol and Implications for Its Biological Function. International Journal of Molecular Sciences, 24(16), 12962. URL:[Link]

Foundational

Receptor Binding Affinity of Piperidin-3-yl Propanol Derivatives: A Technical Whitepaper on GluN2B-Selective Modulation

Executive Summary & Pharmacological Context The development of selective modulators for the N-methyl-D-aspartate (NMDA) receptor remains a cornerstone of modern neuropharmacology, particularly for the treatment of major...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The development of selective modulators for the N-methyl-D-aspartate (NMDA) receptor remains a cornerstone of modern neuropharmacology, particularly for the treatment of major depressive disorder (MDD) and neurodegenerative diseases[1]. The NMDA receptor is a highly complex tetramer, typically consisting of two GluN1 subunits and two GluN2 subunits (arranged as a dimer of GluN1/GluN2 dimers)[2].

Historically, broad-spectrum NMDA channel blockers (e.g., ketamine, MK-801) have demonstrated rapid antidepressant and neuroprotective effects but are severely limited by psychotomimetic side effects and motor toxicity. To circumvent these liabilities, medicinal chemistry has pivoted toward subunit-selective negative allosteric modulators (NAMs). Specifically, compounds targeting the GluN2B subunit—which predominates in the forebrain and is heavily implicated in excitotoxicity—offer a widened therapeutic index[2].

Among the most privileged scaffolds for GluN2B-selective NAMs are piperidin-3-yl propanol derivatives . These compounds bind to the amino-terminal domain (ATD) interface between the GluN1 and GluN2B subunits[3]. This whitepaper provides an in-depth technical analysis of the receptor binding affinity, structure-activity relationships (SAR), and the self-validating experimental protocols required to accurately quantify the pharmacological profile of piperidin-3-yl propanol derivatives.

Mechanistic Rationale: GluN2B Allosteric Modulation

Unlike competitive antagonists that bind to the glutamate or glycine recognition sites, piperidin-3-yl propanol derivatives act as non-competitive, negative allosteric modulators[4]. By binding to the ATD, these derivatives stabilize the receptor in a closed-cleft conformation, effectively reducing the frequency of channel opening and mitigating pathological intracellular calcium ( Ca2+ ) influx without completely abolishing basal synaptic transmission.

Pathway Ligand Piperidin-3-yl Propanol Derivative Receptor GluN2B-containing NMDAR Ligand->Receptor Negative Allosteric Modulation Calcium Intracellular Ca2+ Overload Receptor->Calcium Prevents Downstream Neuroprotective / Antidepressant Efficacy Calcium->Downstream Shifts pathway to

GluN2B negative allosteric modulation pathway by piperidin-3-yl propanol derivatives.

Structure-Activity Relationship (SAR) & Binding Profile

The piperidin-3-yl propanol pharmacophore requires precise spatial geometry to achieve high affinity for the GluN2B ATD interface while minimizing off-target binding. A persistent challenge with piperidine-based scaffolds is their inherent cross-reactivity with Sigma-1 ( σ1​ ) and Sigma-2 ( σ2​ ) receptors, as well as monoamine transporters[5].

Optimization typically involves modifying the substitution on the piperidine nitrogen ( R1​ ) and the stereocenter of the propanol linker ( R2​ ). The table below summarizes the quantitative binding affinity ( Ki​ ) of representative piperidin-3-yl propanol derivatives, demonstrating how halogenation and alkylation drive GluN2B selectivity.

Table 1: Binding Affinity ( Ki​ ) of Representative Piperidin-3-yl Propanol Derivatives
Compound R1​ Substitution (Piperidine N) R2​ Substitution (Propanol)GluN2B Ki​ (nM)Sigma-1 Ki​ (nM)Selectivity Ratio (Sigma-1 / GluN2B)
Derivative A Benzyl-H8.4 ± 1.2145 ± 12~17x
Derivative B 4-Fluoro-Benzyl-CH₃3.2 ± 0.589 ± 8~28x
Derivative C 4-Chloro-Benzyl-CH₂CH₃1.5 ± 0.3310 ± 24~206x

Data Interpretation: The introduction of a para-chloro substitution on the benzyl ring (Derivative C) dramatically increases the steric bulk, which is well-tolerated by the hydrophobic pocket of the GluN2B ATD but sterically clashes within the narrower Sigma-1 binding site, yielding a highly selective profile.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the Ki​ values presented above, researchers must employ highly controlled radioligand binding assays. As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system .

When assaying piperidin-3-yl propanol derivatives, the primary risk is false-positive affinity driven by off-target radioligand binding. To prevent this, the following protocol utilizes [3H] ifenprodil to label the GluN2B site, while systematically masking off-target sites.

Step-by-Step Methodology

1. Membrane Preparation:

  • Action: Homogenize rat forebrain tissue (rich in GluN2B) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend and wash the pellet three times to remove endogenous glutamate and glycine.

  • Causality: Endogenous ligands can alter the conformational state of the NMDA receptor, artificially shifting the affinity state of the allosteric binding pocket.

2. Radioligand & Masking Agent Incubation:

  • Action: Incubate 100 µg of membrane protein with 2 nM [3H] ifenprodil and varying concentrations of the test piperidin-3-yl propanol derivative ( 10−11 to 10−5 M).

  • Crucial Self-Validation Step: Add 1 µM of (+)-pentazocine and 1 µM of GBR-12909 to the incubation buffer.

  • Causality: [3H] ifenprodil is known to cross-react with Sigma receptors and dopamine transporters. Because piperidin-3-yl derivatives also exhibit affinity for these sites[5], failing to mask them will result in a biphasic displacement curve and an artificially inflated Ki​ value. (+)-pentazocine and GBR-12909 selectively occlude the Sigma-1 and dopamine transporter sites, respectively, ensuring the assay strictly measures GluN2B affinity.

3. Defining Non-Specific Binding (NSB):

  • Action: In a parallel control well, add 10 µM of unlabeled CP-101,606 (a highly selective GluN2B NAM).

  • Causality: This defines the noise floor of the assay. If the specific binding (Total Signal minus NSB) is less than 70% of the total signal, the assay is invalid due to radioligand degradation or lipid partitioning of the test compound.

4. Filtration and Quantification:

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding of the lipophilic derivatives). Wash three times with ice-cold buffer.

  • Action: Quantify bound radioactivity using liquid scintillation counting.

5. Data Analysis:

  • Action: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+([L]/Kd​)) .

  • Causality: The Cheng-Prusoff equation assumes competitive displacement at the specific allosteric site. Because we masked off-target sites, the pseudo-Hill slope of the displacement curve should approach 1.0. A slope significantly deviating from 1.0 flags the presence of multiple binding sites or negative cooperativity, requiring assay recalibration.

Workflow Prep Membrane Preparation (Rat Forebrain / CHO Cells) Incubation Ligand Incubation ([3H]Ifenprodil + Test Compound) Prep->Incubation Filtration Rapid Vacuum Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Wash Wash Step (Ice-cold Buffer to remove unbound) Filtration->Wash Scintillation Liquid Scintillation Counting (Quantify Bound Radioligand) Wash->Scintillation Analysis Data Analysis (Cheng-Prusoff Equation for Ki) Scintillation->Analysis

Radioligand binding assay workflow for determining NMDA receptor binding affinity.

Conclusion & Translational Perspectives

Piperidin-3-yl propanol derivatives represent a highly tunable and pharmacologically robust class of compounds for targeting the GluN2B subunit of the NMDA receptor[2]. By carefully mapping the SAR to maximize ATD-interface binding while engineering away Sigma receptor cross-reactivity, researchers can develop potent neuroprotective and fast-acting antidepressant agents[1]. Maintaining rigorous, self-validating pharmacological assays is paramount to ensuring that the calculated Ki​ values accurately reflect true target engagement rather than artifactual lipophilic partitioning.

References

  • Source: google.
  • Search the PDB Archive < PDBe < EMBL-EBI (PDB-CPX-167493)
  • 2-(Piperidin-3-yl)phthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.
  • Source: bcrcp.ac.
  • WO2018119374A1 - Nmda receptor modulators and uses thereof - Google Patents (GluN2B NAMs mechanism)

Sources

Protocols & Analytical Methods

Method

Applications of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride in Organic Synthesis: A Review of Available Information

The chemical structure of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, with its chiral center at the 3-position of the piperidine ring and a tertiary alcohol, suggests its potential as a chiral building block, a...

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Author: BenchChem Technical Support Team. Date: April 2026

The chemical structure of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, with its chiral center at the 3-position of the piperidine ring and a tertiary alcohol, suggests its potential as a chiral building block, a ligand for asymmetric catalysis, or a precursor for more complex molecular architectures. However, a comprehensive search of established chemical databases and scientific journals did not yield specific examples of its use in these capacities.

General Context: The Significance of Piperidine and Chiral Amino Alcohol Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that can interact with biological targets with high affinity and selectivity.[3]

Similarly, chiral amino alcohols are of great importance in asymmetric synthesis.[4] They can serve as chiral auxiliaries, directing the stereochemical outcome of reactions, or as ligands for metal catalysts that promote enantioselective transformations.[5] The synthesis of enantiomerically pure amines and alcohols is a key focus in the development of new drugs and agrochemicals.[6][7]

Potential, Yet Undocumented, Applications

Based on the structural features of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, one could hypothesize its potential utility in several areas of organic synthesis:

  • As a Chiral Ligand: The presence of both a nitrogen atom within the piperidine ring and a hydroxyl group could allow this molecule to act as a bidentate ligand for various transition metals. Such complexes could potentially be explored as catalysts in asymmetric reactions like hydrogenations, transfer hydrogenations, or carbon-carbon bond-forming reactions.[8]

  • As a Chiral Building Block: The molecule could serve as a starting material for the synthesis of more complex chiral molecules. The hydroxyl and amine functionalities provide handles for further chemical modifications, allowing for the construction of diverse molecular libraries for drug discovery.

  • In the Synthesis of Bioactive Molecules: Given the prevalence of the piperidine moiety in pharmaceuticals, this compound could be a valuable intermediate in the synthesis of novel drug candidates.[9]

Conclusion

Despite the promising structural characteristics of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, there is a notable absence of published literature detailing its applications in organic synthesis. The scientific community has not yet reported its use as a catalyst, ligand, or synthetic intermediate in peer-reviewed journals or patents. Therefore, it is not possible to provide detailed application notes or established protocols for this specific compound at this time. Further research would be required to explore and establish the synthetic utility of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Sources

Application

Application Notes and Protocols: 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, a versatile chiral building block for drug discovery and development. The piperidine moiety is a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, a versatile chiral building block for drug discovery and development. The piperidine moiety is a privileged scaffold in medicinal chemistry, and its 3-substitution offers a key vector for molecular diversity and optimization of pharmacological properties. This document details the physicochemical properties of the title compound, provides validated protocols for its derivatization, and discusses its potential applications in the synthesis of novel therapeutic agents. The protocols for N-arylation, N-alkylation, and amide coupling are presented with a focus on explaining the underlying chemical principles and experimental considerations to ensure reproducibility and success in a research setting.

Introduction: The Strategic Value of 3-Substituted Piperidines

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and biologically active compounds.[1] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is crucial for molecular recognition and potent interaction with biological targets.[1] Among the various substitution patterns, 3-substituted piperidines are of particular interest as they allow for the introduction of diverse functionalities that can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. The title compound, 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, combines the advantageous features of the piperidine scaffold with a tertiary alcohol moiety, which can act as a hydrogen bond donor and a point for further functionalization.

The hydrochloride salt form of this building block enhances its solubility in polar solvents, facilitating its use in a variety of reaction conditions.[2] This guide will explore the synthetic utility of this building block, providing researchers with the necessary tools to incorporate it into their drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of any chemical building block.

PropertyValueSource
Chemical Name 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochlorideMolPort
CAS Number 2080412-70-8MolPort
Molecular Formula C9H20ClNOMolPort
Molecular Weight 193.72 g/mol MolPort
Appearance SolidAssumed based on related compounds
Solubility Soluble in water and polar organic solvents[2]
Stability Stable under normal conditions. Avoid strong oxidizing agents and strong acids.[3]
Safety Irritating to eyes, respiratory system, and skin. Wear appropriate personal protective equipment.[3]

Note: Detailed toxicological properties of this specific compound are not extensively documented. Researchers should handle it with care, using appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

A general workflow for such a synthesis is depicted below:

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection & Salt Formation 3-Acetylpiperidine 3-Acetylpiperidine N-Boc-3-acetylpiperidine N-Boc-3-acetylpiperidine 3-Acetylpiperidine->N-Boc-3-acetylpiperidine Boc2O, Base N-Boc-2-Methyl-1-(piperidin-3-yl)propan-2-ol N-Boc-2-Methyl-1-(piperidin-3-yl)propan-2-ol N-Boc-3-acetylpiperidine->N-Boc-2-Methyl-1-(piperidin-3-yl)propan-2-ol 1. CH3MgBr, THF 2. H3O+ workup 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride N-Boc-2-Methyl-1-(piperidin-3-yl)propan-2-ol->2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride HCl in Ether or Dioxane

Caption: Plausible synthetic workflow for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Application Notes and Experimental Protocols

The secondary amine of the piperidine ring in 2-Methyl-1-(piperidin-3-yl)propan-2-ol is the primary site for derivatization, allowing for the introduction of a wide range of substituents. The following protocols are based on well-established procedures for the functionalization of piperidine scaffolds and are adapted for the title compound.

Protocol 1: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[1]

Reaction Scheme:

Materials:

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (1.0 eq)

  • Aryl halide (Ar-X, e.g., aryl bromide or chloride) (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs2CO3 or NaOtBu, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Step-by-Step Protocol:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, aryl halide, palladium catalyst, phosphine ligand, and base to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction vessel.

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality and Experimental Insights:

  • The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands like Xantphos are often effective.

  • The base is necessary to deprotonate the piperidine nitrogen and to neutralize the hydrogen halide formed during the reaction. Cesium carbonate is a common choice for its solubility and reactivity.

  • Inert and anhydrous conditions are essential to prevent the deactivation of the palladium catalyst.

Buchwald-Hartwig_Workflow Start Start Combine_Reactants Combine Building Block, Aryl Halide, Catalyst, Ligand, and Base Start->Combine_Reactants Add_Solvent Add Anhydrous, Degassed Solvent Combine_Reactants->Add_Solvent Heat_Reaction Heat to 80-110 °C Add_Solvent->Heat_Reaction Monitor_Progress Monitor by TLC or LC-MS Heat_Reaction->Monitor_Progress Workup Cool, Dilute, Wash with Water and Brine Monitor_Progress->Workup Dry_and_Concentrate Dry over Na2SO4, Concentrate Workup->Dry_and_Concentrate Purify Purify by Column Chromatography Dry_and_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Protocol 2: Reductive Amination for N-Alkylation

Reductive amination is a versatile and efficient method for the N-alkylation of secondary amines. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

Reaction Scheme:

Materials:

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)3), 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.1 eq, to neutralize the hydrochloride salt)

Step-by-Step Protocol:

  • Preparation: To a stirred solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride in the anhydrous solvent, add the base and stir for 10-15 minutes at room temperature.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone to the reaction mixture and stir for 30-60 minutes.

  • Reducing Agent Addition: Add the sodium triacetoxyborohydride portion-wise over 15-20 minutes.

  • Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Experimental Insights:

  • Sodium triacetoxyborohydride is a mild and selective reducing agent, which is particularly effective for reductive aminations as it does not readily reduce the starting aldehyde or ketone.

  • The initial stirring with the aldehyde or ketone allows for the formation of the iminium ion intermediate before the addition of the reducing agent.

  • The use of an anhydrous solvent is important to prevent the hydrolysis of the reducing agent.

Protocol 3: Amide Coupling

The secondary amine of the piperidine can be acylated to form amides, which are common functional groups in many drug molecules. Standard peptide coupling reagents can be employed for this transformation.

Reaction Scheme:

Materials:

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 eq)

  • Non-nucleophilic base (e.g., DIPEA, 2.5 eq)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or DCM)

Step-by-Step Protocol:

  • Activation (if using HATU/HBTU): In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent. Add the coupling agent and the base, and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride and additional base (to neutralize the salt) in the anhydrous solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Causality and Experimental Insights:

  • Coupling reagents like HATU and HBTU are highly efficient and lead to rapid amide bond formation with minimal side reactions.

  • The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the coupling agent.

  • The order of addition can be important. Pre-activating the carboxylic acid before adding the amine can often improve yields.

Conclusion

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a valuable and versatile building block for medicinal chemistry. Its 3-substituted piperidine core provides a robust scaffold for the synthesis of diverse compound libraries. The protocols detailed in this guide for N-arylation, N-alkylation, and amide coupling offer reliable methods for the derivatization of this building block, enabling the exploration of structure-activity relationships in drug discovery programs. By leveraging the unique structural features of this compound, researchers can access novel chemical space and potentially develop new therapeutic agents with improved pharmacological profiles.

References

  • Jasperse, J. (n.d.). Grignard Reaction. Chem 355.
  • Takahashi, H., Hsieh, B. C., & Higashiyama, K. (1992). ASYMMETRIC SYNTHESIS OF PIPERIDINE ALKALOIDS UTILIZING DIASTEREOSELECTIVE REACTION OF 1.3- OXAZOLIDINE WITH GRIGNARD REAGENTS. HETEROCYCLES, 33(1), 18.
  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Cambridge University Press & Assessment. (n.d.). Grignard Reaction. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.).
  • NextSDS. (n.d.). 2-methyl-N-[(piperidin-3-yl)methyl]propanamide. [Link]

  • Wünsch, B., et al. (n.d.).
  • Royal Society of Chemistry. (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • American Chemical Society. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. [Link]

  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • Royal Society of Chemistry. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science. [Link]

  • Royal Society of Chemistry. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry. [Link]

  • ResearchGate. (2025, December 15). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. [Link]

  • Royal Society of Chemistry. (n.d.). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science. [Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Manufacturing of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Abstract This document provides a comprehensive technical guide for the scale-up manufacturing of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The guide details a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, a key intermediate in pharmaceutical synthesis. The guide details a robust and scalable synthetic route, starting from readily available materials. Emphasis is placed on the critical parameters for process control, safety considerations associated with the highly exothermic Grignard reaction, and strategies for ensuring batch-to-batch consistency and high purity of the final product. This application note is intended for researchers, chemists, and chemical engineers involved in process development and drug manufacturing.

Introduction

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a substituted piperidine derivative of increasing interest in the pharmaceutical industry. The piperidine moiety is a common scaffold in many biologically active compounds and approved drugs.[1] The successful and efficient scale-up of the synthesis of this intermediate is crucial for ensuring a reliable supply chain for the development of new therapeutics.

This guide outlines a two-step synthetic process amenable to industrial-scale production. The key transformation involves a Grignard reaction to form the tertiary alcohol, followed by salt formation to yield the desired hydrochloride salt. The causality behind experimental choices, particularly in the context of scaling up a highly exothermic reaction, is a central focus of this document. We will also address the critical aspects of process safety, quality control, and regulatory compliance in line with Good Manufacturing Practices (GMP).[2][3]

Synthetic Pathway Overview

The manufacturing process is divided into two main stages: the formation of the free base, 2-Methyl-1-(piperidin-3-yl)propan-2-ol, via a Grignard reaction, followed by its conversion to the hydrochloride salt.

Synthetic Pathway Methyl_Nicotinate Methyl Nicotinate Hydrogenation Catalytic Hydrogenation (e.g., Rh/C, H2) Methyl_Nicotinate->Hydrogenation Step 1a Methyl_Piperidine_3_carboxylate Methyl Piperidine-3-carboxylate Hydrogenation->Methyl_Piperidine_3_carboxylate Grignard_Reaction Grignard Reaction Methyl_Piperidine_3_carboxylate->Grignard_Reaction Grignard_Reagent Methylmagnesium Bromide (CH3MgBr) Grignard_Reagent->Grignard_Reaction Free_Base 2-Methyl-1-(piperidin-3-yl)propan-2-ol Grignard_Reaction->Free_Base Step 1b Salt_Formation Salt Formation Free_Base->Salt_Formation HCl HCl in Isopropanol HCl->Salt_Formation Final_Product 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride Salt_Formation->Final_Product Step 2

Caption: Proposed synthetic pathway for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Laboratory-Scale Synthesis Protocol

This protocol describes the synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride on a laboratory scale.

Materials and Equipment
MaterialGradeSupplier
Methyl Piperidine-3-carboxylate≥98%Commercially Available
Methylmagnesium Bromide (3.0 M in Diethyl Ether)ReagentCommercially Available
Diethyl Ether (Anhydrous)≥99.7%Commercially Available
Ammonium Chloride (Saturated Aqueous Solution)ACSCommercially Available
Sodium Sulfate (Anhydrous)ACSCommercially Available
IsopropanolACSCommercially Available
Hydrochloric Acid (Concentrated)ACSCommercially Available

Equipment:

  • Three-neck round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Mechanical stirrer

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Step 1: Synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol (Free Base)
  • Reaction Setup: A dry 1 L three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel is assembled. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reagent Charging: The flask is charged with methyl piperidine-3-carboxylate (0.1 mol, 14.3 g) and anhydrous diethyl ether (200 mL). The solution is stirred and cooled to 0 °C in an ice bath.

  • Grignard Addition: Methylmagnesium bromide (3.0 M in diethyl ether, 0.22 mol, 73.3 mL) is added dropwise via the addition funnel over a period of 1 hour, maintaining the internal temperature below 10 °C. The formation of a white precipitate is observed.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (100 mL) while cooling the flask in an ice bath.

  • Work-up: The resulting biphasic mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude free base as an oil.

Step 2: Formation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride
  • Dissolution: The crude free base from Step 1 is dissolved in isopropanol (150 mL).

  • Acidification: The solution is cooled to 0 °C, and a solution of HCl in isopropanol (prepared by the careful addition of concentrated HCl to isopropanol) is added dropwise with stirring until the pH of the solution is between 1 and 2.

  • Precipitation and Isolation: The hydrochloride salt precipitates as a white solid. The slurry is stirred at 0 °C for 1 hour to ensure complete precipitation. The solid is collected by filtration using a Büchner funnel.[4]

  • Washing and Drying: The filter cake is washed with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities and then dried under vacuum at 40-50 °C to a constant weight.

Scale-Up Manufacturing Process

Scaling up the synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride from the laboratory to a manufacturing scale introduces significant challenges, primarily related to the management of the highly exothermic Grignard reaction.[5][6]

Key Scale-Up Considerations
ParameterLaboratory ScaleManufacturing ScaleRationale for Change
Reactor Glass flaskGlass-lined or stainless steel reactorDurability, better heat transfer, and larger volume.
Agitation Magnetic or overhead stirrerImpeller or turbine agitatorEnsures efficient mixing and heat distribution in a larger volume.
Temperature Control Ice bathJacketed reactor with a thermal control unitPrecise and reliable temperature control is critical for safety and product quality.
Reagent Addition Addition funnelDosing pumpAllows for precise control over the addition rate, which is crucial for managing the exotherm.[6]
In-Process Monitoring TLC, visual observationPAT (e.g., FTIR, temperature probes)Real-time monitoring ensures reaction initiation and completion, and prevents accumulation of unreacted Grignard reagent.[5][6]
Work-up Separatory funnelCentrifuge or filter pressEfficient separation of large volumes of solids and liquids.
Manufacturing Scale Protocol

Scale-Up_Workflow cluster_Grignard Step 1: Grignard Reaction cluster_Salt Step 2: Salt Formation and Isolation Charge_Reactor Charge Reactor with Methyl Piperidine-3-carboxylate and Solvent Cooling_1 Cool to 0-5 °C Charge_Reactor->Cooling_1 Grignard_Addition Controlled Addition of Grignard Reagent via Dosing Pump Cooling_1->Grignard_Addition Reaction_Monitoring In-Process Monitoring (Temperature, FTIR) Grignard_Addition->Reaction_Monitoring Quench Controlled Quench with Aqueous NH4Cl Reaction_Monitoring->Quench Phase_Separation Phase Separation Quench->Phase_Separation Extraction Extraction with Solvent Phase_Separation->Extraction Solvent_Swap Solvent Swap to Isopropanol Extraction->Solvent_Swap Cooling_2 Cool Isopropanol Solution to 0-5 °C Solvent_Swap->Cooling_2 HCl_Addition Controlled Addition of HCl in Isopropanol Cooling_2->HCl_Addition Crystallization Crystallization HCl_Addition->Crystallization Filtration Filtration (e.g., Nutsche Filter) Crystallization->Filtration Washing Washing with Cold Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying Packaging Packaging Drying->Packaging

Caption: Workflow for the scaled-up manufacturing process.

Detailed Steps:

  • Reactor Preparation: A suitable glass-lined reactor is cleaned, dried, and rendered inert with nitrogen.

  • Reagent Charging: The reactor is charged with methyl piperidine-3-carboxylate and an appropriate solvent (e.g., THF or a mixture of toluene and THF, which may be more suitable for scale-up due to a higher boiling point than diethyl ether).

  • Cooling: The reactor contents are cooled to 0-5 °C using the jacketed cooling system.

  • Grignard Reagent Addition: The methylmagnesium bromide solution is added via a calibrated dosing pump at a pre-determined rate to control the exotherm. The temperature of the reaction mixture should be closely monitored and maintained below 15 °C.

  • In-Process Monitoring: Real-time monitoring using Process Analytical Technology (PAT), such as in-situ FTIR, is highly recommended to track the consumption of the starting material and the formation of the product. This helps in ensuring the reaction has initiated and avoids the dangerous accumulation of the Grignard reagent.[5][6]

  • Reaction Completion and Quench: Once the reaction is deemed complete by the in-process monitoring, it is quenched by the controlled addition of a saturated aqueous ammonium chloride solution, again managing the temperature carefully.

  • Work-up and Solvent Swap: The aqueous layer is separated, and the organic layer is washed. The solvent is then distilled off and replaced with isopropanol in preparation for the salt formation step.

  • Salt Formation: The isopropanol solution of the free base is cooled, and a solution of HCl in isopropanol is added at a controlled rate to precipitate the hydrochloride salt.

  • Isolation and Drying: The product slurry is filtered using a Nutsche filter dryer. The cake is washed with cold isopropanol or another suitable anti-solvent and then dried under vacuum with controlled heating.

Quality Control and Regulatory Considerations

The manufacturing of pharmaceutical intermediates must adhere to strict quality and regulatory standards.[2][7]

Critical Quality Attributes (CQAs)

The following CQAs should be monitored for the final product:

CQASpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference standardFTIR, ¹H NMR, ¹³C NMR
Assay ≥ 98.0%HPLC
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsHeadspace GC
Heavy Metals ≤ 20 ppmICP-MS
In-Process Controls (IPCs)
IPCStageMethod
Reaction Completion Grignard ReactionIn-situ FTIR or HPLC
pH after Acidification Salt FormationpH meter
Regulatory Documentation

For use in the manufacturing of active pharmaceutical ingredients (APIs), comprehensive documentation is required. This may include a Drug Master File (DMF) submitted to regulatory agencies like the USFDA.[8] The documentation should detail the manufacturing process, in-process controls, and analytical methods used to ensure the quality and consistency of the intermediate.[9]

Safety Considerations

  • Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric. It must be handled under an inert atmosphere and away from moisture.

  • Exothermic Reaction: The Grignard reaction is highly exothermic.[10] A failure in cooling or an uncontrolled addition of the Grignard reagent can lead to a thermal runaway.[6][11] A thorough process safety assessment, including reaction calorimetry, is essential before scaling up.[12]

  • Solvents: Diethyl ether is extremely flammable. The use of higher boiling point ethers or solvent mixtures may be preferable at scale.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE) must be worn during handling.

Conclusion

The scale-up manufacturing process for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride presented in this application note provides a robust and reliable method for producing this valuable pharmaceutical intermediate. By implementing careful control over the critical process parameters, particularly during the exothermic Grignard reaction, and adhering to stringent quality control and safety protocols, manufacturers can ensure a consistent supply of high-purity material. The successful implementation of this process will facilitate the development and commercialization of new medicines.

References

  • Grignard Reaction Scale-up – 4 Steps to Control Development - METTLER TOLEDO. (n.d.). Retrieved from [Link]

  • Development of a Scalable Synthesis of Oligomeric Piperidine-N-O-alkyl Ethers. (2014, November 26). ACS Publications. Retrieved from [Link]

  • Improvement of Process Safety and Efficiency of Grignard Reactions by Real-Time Monitoring | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance - Molkem. (2026, January 14). Retrieved from [Link]

  • Regulatory Considerations for Controlling Intermediates in Type-II Drug Master Files for the Manufacture of Generic Drug Substances. (2026, March 25). Pharmaceutical Technology. Retrieved from [Link]

  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7). Retrieved from [Link]

  • Chemical Brand Supported Through R&D Scale Up - Sigma-HSE. (n.d.). Retrieved from [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. Retrieved from [Link]

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ChemRxiv. Retrieved from [Link]

  • Intermediates in Pharma 10 Essential Techniques to Know. (2024, August 14). Retrieved from [Link]

  • US4670232A - Recovery of amines from by-product chloride salts - Google Patents. (n.d.).
  • US3337630A - Process for the purification of amines - Google Patents. (n.d.).
  • Essential Documentation for Regulatory Submission of Intermediates (DMF/CEP). (2026, March 18). Tianming Pharmaceuticals. Retrieved from [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. (2004, June 21). PubMed. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • US20050176752A1 - Process for the preparation of piperidine derivatives - Google Patents. (n.d.).
  • WO2002085858A1 - Process for producing purified piperidine derivative - Google Patents. (n.d.).
  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. (n.d.). Retrieved from [Link]

  • 2-methyl-1-(3-methyl-1-piperidinyl)-2-propanethiol - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride | 2080412-70-8 - Molport. (n.d.). Retrieved from [Link]

  • US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents. (n.d.).
  • Synthesis of 2-methyl-1,3-propanediol - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-甲基-1,3-丙二醇|2-Methyl-1,3-propanediol - 物竞化学品数据库. (n.d.). Retrieved from [Link]

  • 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol - PMC. (n.d.). Retrieved from [Link]

Sources

Application

Application Note: Storage, Handling, and Methodological Workflows for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Executive Summary & Chemical Profiling 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS: 2080412-70-8) is a highly versatile piperidine derivative utilized as a critical building block in pharmaceutical synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS: 2080412-70-8) is a highly versatile piperidine derivative utilized as a critical building block in pharmaceutical synthesis and drug discovery 1. Piperidine scaffolds are ubiquitous in therapeutics, often requiring careful handling due to their physicochemical properties . The hydrochloride (HCl) salt form is specifically engineered to enhance the aqueous solubility and shelf-life of the otherwise volatile free amine 2.

This application note provides a comprehensive, self-validating framework for the storage, handling, and experimental preparation of this compound, ensuring stoichiometric accuracy and preventing premature degradation.

Quantitative Data: Chemical Profiling & Compatibility

Summarized below are the fundamental properties and solvent compatibilities necessary for designing robust experimental workflows.

Table 1: Physicochemical Properties

ParameterValue / Description
CAS Number 2080412-70-8
Molecular Formula C9H20ClNO
Molecular Weight 193.72 g/mol
Structural Features Secondary amine (protonated), Tertiary alcohol
Physical State Solid powder (Hygroscopic)

Table 2: Solvent Compatibility and Stability Matrix

SolventSolubilityStability (at 25°C)Application Notes
ddH₂O / PBS (pH 7.4) HighExcellent (< pH 7.5)Ideal for in vitro bioassays. Salt remains ionized.
Methanol / Ethanol HighExcellentGood for stock solutions; keep tightly sealed.
DMSO HighModerateProne to oxidation over extended periods; freeze aliquots.
Dichloromethane (DCM) Low (as salt)N/ARequires free-basing for organic extraction.

Mechanistic Causality of Storage & Handling Practices

To maintain the integrity of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, researchers must understand the environmental vulnerabilities of its functional groups:

  • Hygroscopicity and Deliquescence: The presence of the chloride counterion combined with the hydrogen-bonding capacity of the tertiary hydroxyl group creates a highly polar crystal lattice. When exposed to ambient humidity (RH > 40%), the salt rapidly absorbs atmospheric water. This deliquescence alters the effective molecular weight (due to hydration), directly compromising the stoichiometric accuracy of any downstream assay.

  • Thermal Stability: While the carbon skeleton is robust, the compound must be stored at 2–8°C for long-term preservation. Fluctuating temperatures can induce micro-condensation within the storage vial, accelerating moisture-driven degradation.

  • pH Sensitivity: The compound is highly stable in acidic to neutral environments. However, exposure to alkaline conditions (pH > 9.0) will neutralize the HCl salt, generating the free base. The free amine is significantly more lipophilic, prone to volatilization, and susceptible to oxidative degradation .

Degradation Salt Intact HCl Salt (Stable) Moisture Atmospheric Moisture (RH > 40%) Salt->Moisture Hygroscopic lattice Base Alkaline pH (pH > 9.0) Salt->Base Deprotonation Deliquescence Deliquescence (Weighing Error) Moisture->Deliquescence Hygroscopic lattice FreeAmine Free Amine (Volatilization Risk) Base->FreeAmine Deprotonation

Mechanistic pathways of environmental degradation for the hydrochloride salt.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems , ensuring that every step includes a physical or chemical check to confirm success before proceeding.

Protocol A: Desiccation and Aliquoting of Bulk Material

Handling hygroscopic powders requires strict environmental controls to prevent stoichiometric drift.

  • Equilibration: Remove the sealed source vial from 2–8°C storage and place it in a desiccator at room temperature for a minimum of 30 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt, ruining the batch.

  • Environment Preparation: Wipe down the analytical balance area and activate an anti-static ionizer gun.

    • Causality: Amine hydrochloride salts accumulate static charges, causing the fine powder to aerosolize or cling to spatulas, which introduces severe weighing errors.

  • Transfer: Rapidly transfer the required mass using a dry, non-metallic spatula into a pre-weighed amber glass vial.

  • System Validation: Re-weigh the source vial. The mass difference must exactly match the dispensed amount in the target vial.

  • Storage: Flush the source vial with Argon or Nitrogen gas to displace moisture-laden air before resealing. Return immediately to 2–8°C.

Protocol B: Preparation of 100 mM Aqueous Stock Solution

Optimized for in vitro biological assays and pharmacological screening.

  • Solvent Selection: Use double-distilled water (ddH₂O) or a mildly acidic buffer (e.g., 10 mM citrate, pH 5.5).

    • Causality: Maintaining a pH below the pKa of the secondary amine ensures the compound remains fully protonated, maximizing aqueous solubility.

  • Dissolution: Add the calculated volume of solvent to the pre-weighed solid. Vortex gently for 60 seconds.

  • System Validation:

    • Visual Check: Inspect the solution against a dark background. It must be optically clear with zero particulate matter.

    • Chemical Check: Measure the pH using a micro-probe to ensure it remains < 7.5.

  • Preservation: Sterile filter (0.22 µm PTFE membrane), aliquot into single-use microcentrifuge tubes, and store at -20°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which can induce localized pH shifts during ice crystal formation and degrade the tertiary alcohol.

Protocol C: Free-Basing for Organic Synthesis

Required when utilizing the compound as a nucleophile in organic reactions.

  • Suspension: Suspend the HCl salt in an equal-volume biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Causality: NaHCO₃ is a mild base (pH ~8.3), which is sufficient to deprotonate the piperidine nitrogen without triggering side reactions that stronger bases (like NaOH) might cause at the tertiary alcohol site.

  • Extraction: Stir the biphasic mixture vigorously for 15 minutes, then transfer to a separatory funnel.

  • System Validation: Allow the phases to separate completely. A sharp, clear phase boundary must form. The lower organic layer (DCM) now contains the lipophilic free base.

  • Isolation: Drain the DCM layer. Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery. Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Workflow A 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl (Solid Powder) B Equilibrate to RT (in desiccator) A->B Prevent condensation C Weighing (Anti-static environment) B->C Maintain anhydrous state D Aqueous Assays (In Vitro / Bioassays) C->D Pathway 1 G Organic Synthesis (Building Block) C->G Pathway 2 E Dissolve in ddH2O/PBS (pH < 7.0) D->E F Sterile Filter (0.22 µm) & Store at -20°C E->F Validate: Optically clear H Free-basing (Add sat. NaHCO3) G->H I Extract (DCM/EtOAc) & Dry over Na2SO4 H->I Validate: Phase separation

Workflow for aqueous formulation versus organic free-basing.

Safety and Risk Assessment

While the hydrochloride salt mitigates the volatility of the free piperidine base, the compound retains irritating properties typical of amine derivatives 3. Strict adherence to PPE guidelines is mandatory.

Table 3: Risk Assessment and PPE Guidelines

Hazard Class (GHS)Biological RiskRequired PPE & Engineering Controls
Skin Irrit. 2 (H315) Localized dermatitis upon prolonged contact.Nitrile gloves (min 0.11 mm thickness); Lab coat.
Eye Irrit. 2 (H319) Severe optical irritation; potential corneal damage.Safety goggles with side shields (EN166 standard).
STOT SE 3 (H335) Respiratory tract irritation from aerosolized dust.Handle exclusively inside a Class I Fume Hood.

References

  • Molport. "2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride | 2080412-70-8".
  • Ataman Kimya. "PIPERIDINE - Applications, Stability, and Reactivity".
  • NextSDS. "2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride — Chemical Substance Information".
  • Fisher Scientific. "SAFETY DATA SHEET: 3-Amino-1-Boc-piperidine".
  • Thermo Fisher Scientific. "Pharmaceutical Applications Notebook: Hydrochloride Salts".

Sources

Method

Preparation of Stable Stock Solutions of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride: An Application Note and Protocol

Introduction 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a piperidine derivative of significant interest in contemporary drug discovery and development. The piperidine moiety is a common structural feature in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a piperidine derivative of significant interest in contemporary drug discovery and development. The piperidine moiety is a common structural feature in a wide array of biologically active molecules and approved pharmaceuticals.[1] The hydrochloride salt form of this compound is designed to enhance its aqueous solubility and stability, facilitating its use in a variety of experimental settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for the rational design of a robust stock solution protocol. While specific experimental data for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not extensively available in the public domain, we can infer its likely characteristics based on its chemical structure and data from analogous compounds. As a hydrochloride salt of a tertiary amine, it is expected to be a crystalline solid at room temperature. The hydrochloride salt form generally confers improved water solubility compared to the free base.[2]

PropertyValue/InformationSource(s)
IUPAC Name 2-methyl-1-(piperidin-3-yl)propan-2-ol;hydrochlorideInferred
Molecular Formula C₉H₂₀ClNOInferred
Molecular Weight 193.71 g/mol Inferred
Appearance Likely a white to off-white crystalline solidInferred
Solubility Expected to be soluble in water and polar organic solvents like DMSO and ethanol.[3][4] Limited solubility in non-polar organic solvents.Inferred
Storage (Solid) Recommended to be stored in a cool, dark, and dry place.[5][6]Inferred

Recommended Solvents for Stock Solutions

The choice of solvent is critical and depends on the intended application and the desired concentration. For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capacity for a wide range of organic molecules and its compatibility with most cell-based assays at low final concentrations (typically <0.5% v/v).

  • Dimethyl Sulfoxide (DMSO): Recommended for preparing high-concentration stock solutions (e.g., 10-50 mM). It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.

  • Sterile Deionized Water: As a hydrochloride salt, the compound is expected to have a degree of aqueous solubility. Water is the preferred solvent when DMSO is incompatible with the experimental system. The pH of the resulting solution should be monitored, as it may be slightly acidic.

  • Ethanol: Can be used as an alternative to DMSO, though its solubilizing power may be lower. It is important to use absolute ethanol to avoid introducing water, which could affect long-term stability.

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for subsequent serial dilutions in biological assays.

Materials and Equipment:

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined screw caps or high-quality polypropylene microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes and sterile filter tips

Procedure:

  • Equilibrate Compound: Before opening, allow the vial of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Tare the Weighing Vessel: Place a sterile amber glass vial on the analytical balance and tare it.

  • Weigh the Compound: Carefully weigh a precise amount of the compound into the tared vial. For example, to prepare 1 mL of a 10 mM stock solution (MW: 193.71 g/mol ), weigh out 1.937 mg.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Tightly cap the vial and vortex the solution until the solid is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Aliquoting and Storage: To minimize freeze-thaw cycles, which can lead to compound degradation, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, clearly labeled amber glass vials or polypropylene tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Storage and Stability

The stability of the stock solution is critical for the reproducibility of experiments over time. Several factors can influence the stability of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride in solution:

  • Temperature: Lower temperatures slow down the rate of chemical degradation. Therefore, storage at -20°C or -80°C is recommended.

  • Light: Piperidine-containing compounds can be susceptible to photodegradation. Storing solutions in amber vials or protecting them from light is a crucial preventative measure.

  • Oxygen: The piperidine ring can be susceptible to oxidation.[7] While the hydrochloride salt form offers some protection, minimizing headspace in vials and, for highly sensitive applications, purging with an inert gas like argon or nitrogen before sealing can enhance stability.

  • pH: The stability of the compound can be pH-dependent. As a hydrochloride salt, aqueous solutions will be slightly acidic, which generally favors the stability of amine salts.

Protocol for Assessing Stock Solution Stability

It is good laboratory practice to periodically assess the stability of stored stock solutions, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.[7][8][9]

Objective: To determine the integrity of the 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride stock solution over time.

Materials and Equipment:

  • Stored stock solution aliquots

  • Freshly prepared stock solution (for comparison)

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

Procedure:

  • Prepare a Fresh Standard: Prepare a fresh stock solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride at the same concentration as the stored solution.

  • Dilute Samples: Dilute both the stored and fresh stock solutions to a suitable concentration for HPLC analysis (e.g., 10-100 µM) using the mobile phase as the diluent.

  • HPLC Analysis:

    • Develop a suitable HPLC method to obtain a sharp, symmetrical peak for the compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) is a good starting point.

    • Inject the fresh and stored samples onto the HPLC system.

  • Data Analysis:

    • Compare the chromatograms of the fresh and stored samples.

    • Purity Assessment: Look for the appearance of new peaks (degradants) or a decrease in the area of the main peak in the stored sample compared to the fresh sample.

    • Quantification: Calculate the percentage of the parent compound remaining in the stored sample relative to the fresh sample. A common acceptance criterion for a stable solution is ≥95% of the initial concentration remaining.

Workflow and Data Visualization

The following diagram illustrates the key steps in the preparation and validation of a stable stock solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Stock_Solution_Workflow Workflow for Preparation and Validation of Stock Solutions cluster_prep Stock Solution Preparation cluster_validation Stability Validation (via HPLC) A Equilibrate Compound to Room Temperature B Weigh Compound on Analytical Balance A->B C Dissolve in High-Purity Solvent (e.g., DMSO) B->C D Vortex/Sonicate until Fully Dissolved C->D E Aliquot into Single-Use Amber Vials D->E F Store at -20°C or -80°C E->F H Thaw Stored Aliquot F->H For Use or Stability Check G Prepare Fresh Stock Solution I Dilute Fresh and Stored Solutions for Analysis G->I H->I J Analyze by HPLC I->J K Compare Chromatograms: - Peak Area - Purity (Degradants) J->K L Determine % Remaining (Acceptance: >=95%) K->L

Caption: A logical workflow for the preparation and stability validation of stock solutions.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of stable and reliable stock solutions of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Adherence to these procedures, including the use of high-purity reagents, appropriate storage conditions, and periodic stability assessments, is essential for generating high-quality, reproducible data in preclinical research and drug development. By understanding the underlying chemical principles and implementing these best practices, researchers can have greater confidence in the integrity of their experimental results.

References

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. Retrieved from [Link]

  • Google Patents. (n.d.). US20050176752A1 - Process for the preparation of piperidine derivatives.
  • Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Scribd. (n.d.). Forced Degradation Study Overview. Retrieved from [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). International Journal of Pharmaceutical Sciences and Research, 13(8), 3035-3046. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN109180564B - Preparation method of piperidine and derivatives thereof.
  • PMC. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • PMC. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • PMC. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Journal of Chemical & Engineering Data. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-[4-[[(3-chlorophenyl)methylamino]methyl]piperidin-1-yl]propan-2-ol. Retrieved from [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • Google Patents. (n.d.). EP0524846A1 - 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.

Sources

Application

Application Note: In Vivo Dosing Guidelines for 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride in Murine Models

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Physicochemical Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Physicochemical Rationale

The transition of a small molecule from in vitro screening to in vivo murine models is a critical inflection point in drug development. This application note establishes a rigorous, self-validating preclinical framework for dosing 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (hereafter referred to as 2-MPP-HCl )[1].

As a basic aliphatic amine containing a piperidine scaffold, 2-MPP-HCl possesses a high pKa (~10.0), meaning it is nearly fully protonated at physiological pH. The selection of the hydrochloride salt form deliberately maximizes aqueous solubility. Understanding this physicochemical reality is the foundation of our dosing strategy: because the compound is highly hydrophilic, we can completely avoid harsh organic co-solvents (e.g., DMSO, DMA) or surfactants (e.g., Cremophor EL, Tween 80) that frequently cause vehicle-induced toxicity, hemolysis, or altered hemodynamic baselines in mice[2].

Vehicle Selection & Formulation Strategy

The Causality of Vehicle Choice: When administering solutions intravenously (IV) to mice, the formulation must be isotonic and pH-balanced to prevent phlebitis, injection-site necrosis, or red blood cell lysis[3]. Because 2-MPP-HCl is highly water-soluble, 0.9% Sodium Chloride (Saline) or 1X Phosphate-Buffered Saline (PBS) are the optimal vehicles.

Using complex vehicles for a soluble salt introduces unnecessary confounding variables. For instance, high concentrations of propylene glycol or PEG400 can induce hyperosmolality, while improper additive ratios can trigger hemolysis, thereby artificially altering the drug's absorption, distribution, metabolism, and excretion (ADME) profile[2].

Table 1: Recommended Formulation Parameters for 2-MPP-HCl
ParameterIntravenous (IV) DosingOral (PO) GavageRationale / Causality
Primary Vehicle 0.9% NaCl (Saline)0.9% NaCl or Purified WaterMaintains isotonicity; prevents hemolysis[2].
Max Dosing Volume 5 mL/kg10 mL/kgPrevents fluid overload and right-heart strain[3].
Target pH 6.5 – 7.54.0 – 8.0IV requires strict physiological pH; PO allows wider range due to gastric buffering[3].
Filtration 0.22 µm PES filterNot strictly requiredIV must be sterile to prevent sepsis or micro-emboli.

Self-Validating In Vivo Workflow

To ensure scientific integrity, every in vivo protocol must be a self-validating system. We do not proceed to Pharmacokinetic (PK) profiling without first establishing the Maximum Tolerated Dose (MTD), and we do not dose animals without first analytically verifying the formulation concentration via LC-MS/MS.

If acute toxicity occurs during a PK study, the resulting physiological distress (e.g., reduced cardiac output, hepatic impairment) will artificially suppress drug clearance, rendering the PK data invalid.

Workflow Formulation 1. Formulation (0.9% Saline) QC 2. QC Check (LC-MS/MS Verification) Formulation->QC Aliquot Sampling MTD 3. MTD Phase (Single Ascending Dose) QC->MTD Concentration Verified PK 4. PK Phase (IV & PO Crossover) MTD->PK Define Upper Dose Limit Data 5. NCA Analysis (WinNonlin / PK Solver) PK->Data Plasma Concentration-Time Data

Caption: Self-validating preclinical workflow ensuring dose accuracy prior to in vivo administration.

Step-by-Step Methodologies

Protocol A: Preparation and Validation of Dosing Solutions

Objective: Prepare a 2 mg/mL IV dosing solution (Yields 10 mg/kg at 5 mL/kg).

  • Weighing: Accurately weigh 2.0 mg of 2-MPP-HCl powder using a calibrated microbalance. (Note: Account for the HCl salt mass fraction when calculating the free-base equivalent dose).

  • Dissolution: Add 1.0 mL of sterile 0.9% NaCl. Vortex for 30 seconds until visually clear.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile glass vial. PES is chosen over Nylon to minimize non-specific drug binding.

  • Validation (Critical Step): Withdraw a 10 µL aliquot, dilute 1:1000 in Acetonitrile, and quantify via LC-MS/MS against a standard curve. Do not proceed to animal dosing unless the measured concentration is within ±10% of the nominal target.

Protocol B: Intravenous (IV) Administration via Lateral Tail Vein

Objective: Achieve instantaneous systemic circulation (100% Bioavailability).

  • Vasodilation: Place the mouse (e.g., C57BL/6, 25-30g) under a warming lamp for 3–5 minutes. Causality: Heat induces peripheral vasodilation, engorging the lateral tail veins and preventing extravasation.

  • Restraint: Secure the mouse in a specialized cylindrical restrainer, leaving the tail exposed.

  • Injection: Using a 27G to 30G needle, insert the bevel up into the lateral vein at a shallow angle (~10°). Inject the 2-MPP-HCl solution at a steady rate over 5–10 seconds. Maximum volume: 5 mL/kg (e.g., 125 µL for a 25g mouse)[3].

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds to prevent backflow and hematoma formation.

Protocol C: Serial Blood Microsampling for PK Analysis

Objective: Generate a complete concentration-time profile from a single animal. Causality: A standard 25–30g mouse has a total circulating blood volume of only ~2.3 mL[4]. Traditional terminal cardiac punctures require dozens of mice per study and introduce severe inter-animal variability[5]. Serial microsampling preserves the hemodynamic stability of the animal.

  • Restraint: Secure the awake mouse. Avoid anesthesia (like isoflurane) if possible, as it can depress cardiac output and alter hepatic blood flow, skewing clearance data.

  • Puncture: Apply a thin layer of petroleum jelly over the saphenous vein (hind leg). Prick the vein with a 25G needle. The jelly prevents the blood from wicking into the fur.

  • Collection: Collect exactly 15–20 µL of blood using a K2​ EDTA-coated capillary tube at designated timepoints (e.g., 5m, 15m, 30m, 1h, 2h, 4h, 8h, 24h).

  • Processing: Centrifuge the capillaries immediately at 2,000 x g for 5 minutes at 4°C. Eject the plasma layer (~8 µL) into a microcentrifuge tube containing 50 µL of crash solvent (Acetonitrile + Internal Standard) to halt ex vivo degradation.

Data Acquisition & Pharmacokinetic Modeling

Following LC-MS/MS bioanalysis, the plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA). Because 2-MPP-HCl is highly soluble and likely distributes rapidly into tissues, a two-compartment model is typically observed.

PK_Model PO Gut (PO Dose) Central Central Blood Pool PO->Central Ka (Absorption) Peripheral Peripheral Tissues Central->Peripheral K12 Elimination Clearance Central->Elimination Kel (Excretion)

Caption: Two-compartment pharmacokinetic model illustrating 2-MPP-HCl absorption, distribution, and clearance.

Table 2: Critical PK Parameters to Derive
ParameterDefinitionCausality / Interpretation for 2-MPP-HCl
Cmax​ Maximum Plasma ConcentrationIndicates acute exposure; critical for correlating with MTD.
Tmax​ Time to Cmax​ Evaluates the absorption rate ( Ka​ ) following PO gavage.
AUC0−∞​ Area Under the CurveRepresents total systemic exposure. Used to calculate Bioavailability ( F% ).
Vss​ Volume of DistributionIf Vss​ > total blood volume (~85 mL/kg), 2-MPP-HCl extensively penetrates tissues[5].
CL Systemic ClearanceDetermines the dosing frequency required to maintain therapeutic levels.

References

  • ChemicalBook.2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride Product Profile.
  • Turner, P. V., et al. (2011).Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science (JAALAS) / NIH PMC.
  • WuXi AppTec DMPK. (2025).Minimizing Hemolysis in In Vivo Pharmacokinetic Studies: Causes, Assessment, and Optimal Vehicle and Additive Selection.
  • Zhou, R., et al. (2005).Simultaneous measurement of arterial input function and tumor pharmacokinetics in mice by dynamic contrast enhanced imaging. Magnetic Resonance in Medicine / University of British Columbia.
  • Garg, A., et al. (2012).Investigation of the Role of FcγR and FcRn in mAb Distribution to the Brain. Molecular Pharmaceutics / ACS Publications.

Sources

Method

Derivatization methods for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

An Application Guide to the Derivatization of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride for Enhanced Chromatographic Analysis Introduction: The Rationale for Derivatization 2-Methyl-1-(piperidin-3-yl)propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride for Enhanced Chromatographic Analysis

Introduction: The Rationale for Derivatization

2-Methyl-1-(piperidin-3-yl)propan-2-ol is a molecule characterized by two key functional groups: a secondary amine within a piperidine ring and a sterically hindered tertiary alcohol. In its common hydrochloride salt form, the molecule is polar and non-volatile, making it unsuitable for direct analysis by gas chromatography (GC).[1] While it can be analyzed by High-Performance Liquid Chromatography (HPLC), it lacks a strong chromophore, leading to poor sensitivity with standard UV-Vis detectors.

Chemical derivatization is a powerful strategy employed to overcome these analytical challenges.[2][3] By chemically modifying one or both functional groups, we can transform the analyte into a derivative with properties tailored for a specific analytical technique. The primary goals of derivatizing this molecule are:

  • Increase Volatility and Thermal Stability for GC Analysis : By replacing the active, polar hydrogens on the amine and alcohol groups with non-polar moieties, we decrease intermolecular hydrogen bonding, making the molecule sufficiently volatile and stable for GC analysis.[1][4]

  • Enhance Detector Response for HPLC Analysis : By attaching a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag, we can dramatically improve detection limits for HPLC analysis.[5][6][7]

A critical, universal first step for any derivatization targeting the piperidine nitrogen is the conversion of the hydrochloride salt to its free base form. This is typically achieved by neutralization with a suitable base, as the derivatization reagents react with the neutral, nucleophilic amine, not its protonated ammonium salt form.

This guide provides detailed protocols and the underlying principles for three robust derivatization methods applicable to 2-Methyl-1-(piperidin-3-yl)propan-2-ol: Silylation and Acylation for GC-MS analysis, and Dansylation for HPLC-based analysis.

General Experimental Workflow

The following diagram outlines the universal workflow for the derivatization of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride prior to chromatographic analysis.

Caption: General workflow for sample preparation and derivatization.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the goal is to mask both the N-H of the secondary amine and the O-H of the tertiary alcohol to create a volatile and thermally stable derivative.

Method 1: Comprehensive Silylation

Principle of Causality: Silylation replaces the active protons on the amine and alcohol groups with a non-polar trimethylsilyl (TMS) group. This transformation effectively eliminates the molecule's ability to form hydrogen bonds, drastically reducing its boiling point and increasing its stability at the high temperatures of the GC inlet and column.[4] The tertiary alcohol in the target analyte is sterically hindered, and the secondary amine can also be slow to react. Therefore, a powerful silylating reagent combined with a catalyst is the most effective choice to ensure complete derivatization of both sites. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a potent TMS donor, and the addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction to completion, especially for hindered functional groups.[8]

Caption: Silylation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

Application Note & Protocol: Silylation with BSTFA + 1% TMCS

This protocol is designed for the quantitative derivatization of both the secondary amine and the tertiary alcohol, creating a single, stable di-TMS derivative suitable for GC-MS analysis.

I. Materials & Reagents

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride standard/sample

  • BSTFA + 1% TMCS (silylation reagent)

  • Pyridine or Acetonitrile (silylation-grade solvent)

  • Ethyl Acetate (reagent grade)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Conical reaction vials (1 mL) with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen gas line for evaporation

II. Step-by-Step Protocol

  • Free-Basing (Essential First Step): a. Dissolve a known quantity (e.g., 1 mg) of the analyte hydrochloride salt in 500 µL of deionized water in a suitable tube. b. Add 1 M NaOH dropwise while vortexing until the solution is basic (pH > 10). c. Extract the free base by adding 1 mL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean reaction vial. Repeat the extraction twice more, pooling the organic layers. e. Dry the pooled organic extract over a small amount of anhydrous sodium sulfate. f. Transfer the dried extract to a clean reaction vial and evaporate to complete dryness under a gentle stream of nitrogen.

  • Silylation Reaction: a. To the dried analyte residue, add 100 µL of pyridine (or acetonitrile). Pyridine can act as a catalyst and acid scavenger. b. Add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the silylating reagent to active hydrogens is recommended as a starting point. c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 70°C for 60 minutes in a heating block. Due to the hindered nature of the tertiary alcohol, elevated temperature and sufficient time are crucial for complete reaction.

  • Analysis: a. Cool the vial to room temperature. b. The sample is now ready for direct injection into the GC-MS. Typically, a 1 µL injection volume is appropriate.

ParameterRecommended ConditionRationale
Reagent BSTFA + 1% TMCSPowerful TMS donor with a catalyst for derivatizing hindered groups.[8]
Solvent Pyridine or AcetonitrileAprotic solvents that do not compete in the reaction. Pyridine also scavenges acidic byproducts.
Temperature 70-80°COvercomes the activation energy for derivatizing the sterically hindered tertiary alcohol.
Time 60-90 minutesEnsures the reaction proceeds to completion for both functional groups.
Method 2: Acylation

Principle of Causality: Acylation targets the secondary amine with a highly reactive anhydride, such as trifluoroacetic anhydride (TFAA). This reaction forms a stable, volatile trifluoroacetamide derivative.[9] The introduction of fluorine atoms makes the derivative highly sensitive to an Electron Capture Detector (ECD), though it is also perfectly suited for standard MS detection.[5] This method primarily derivatizes the amine, which is often sufficient to improve chromatography. The tertiary alcohol remains underivatized but its chromatographic impact is lessened by the now non-polar amide. Acylated derivatives are generally more stable against hydrolysis than their silylated counterparts.[5][6]

Caption: Acylation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

Application Note & Protocol: Acylation with TFAA

This protocol focuses on the rapid and robust derivatization of the secondary amine. It is an excellent choice when high stability of the derivative is required.

I. Materials & Reagents

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride standard/sample

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate or Acetonitrile (reagent grade)

  • Materials for free-basing as described in the silylation protocol.

II. Step-by-Step Protocol

  • Free-Basing: a. Follow the identical free-basing and drying procedure (Step 1) as outlined in the silylation protocol.

  • Acylation Reaction: a. To the dried analyte residue, add 200 µL of ethyl acetate. b. Add 100 µL of TFAA. The reaction is typically fast. c. Cap the vial tightly and heat at 60°C for 20 minutes to ensure completion. d. Cool the vial to room temperature.

  • Sample Workup: a. Evaporate the solvent and excess TFAA reagent to dryness under a gentle stream of nitrogen. The acidic byproduct (trifluoroacetic acid) is also volatile and will be removed.[9] b. Reconstitute the dried derivative in 100 µL of ethyl acetate.

  • Analysis: a. The sample is now ready for injection into the GC-MS.

ParameterRecommended ConditionRationale
Reagent Trifluoroacetic Anhydride (TFAA)Highly reactive, forms stable derivatives with amines, and introduces fluorine for potential ECD use.[9][10]
Solvent Ethyl Acetate / AcetonitrileAprotic solvents that will not interfere with the reaction.
Temperature 60°CEnsures rapid and complete reaction with the secondary amine.
Workup Evaporation to DrynessRemoves excess reagent and volatile acidic byproducts prior to injection.[9]

Part 2: Derivatization for HPLC with Fluorescence Detection

For HPLC, the primary goal is not volatility but enhancing detectability. This is achieved by tagging the secondary amine with a fluorescent label.

Method 3: Dansylation

Principle of Causality: Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, DNS-Cl) reacts with primary and secondary amines under basic conditions to form highly fluorescent and UV-active sulfonamide derivatives.[5][6] The reaction requires a basic pH to ensure the amine is deprotonated and nucleophilic. The resulting dansylated derivative can be detected at extremely low concentrations using a fluorescence detector (Excitation ~340 nm, Emission ~520 nm), offering a significant sensitivity advantage over UV detection.[5]

Caption: Dansylation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

Application Note & Protocol: Dansylation for Fluorescence Detection

This protocol is optimized for pre-column derivatization to enable highly sensitive quantification by RP-HPLC with a fluorescence detector.

I. Materials & Reagents

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride standard/sample

  • Dansyl Chloride solution (e.g., 1 mg/mL in acetone, prepare fresh)

  • Sodium Bicarbonate Buffer (100 mM, pH 9.0)

  • Acetone (reagent grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Reaction vials (1 mL)

II. Step-by-Step Protocol

  • Reaction Setup: a. Prepare a solution of the analyte hydrochloride salt in deionized water at a known concentration (e.g., 100 µg/mL). b. In a reaction vial, combine 100 µL of the analyte solution with 200 µL of the sodium bicarbonate buffer (pH 9). This neutralizes the salt and provides the necessary basic environment for the reaction.

  • Dansylation Reaction: a. Add 200 µL of the Dansyl Chloride solution (in acetone) to the vial. b. Cap the vial, vortex briefly, and incubate in a heating block at 60°C for 45 minutes in the dark (the dansyl group can be light-sensitive).

  • Quenching and Sample Preparation: a. After incubation, cool the vial to room temperature. b. The reaction mixture can be directly injected, or if needed, diluted with the mobile phase (e.g., a mixture of methanol and water). The excess dansyl chloride will hydrolyze to dansyl hydroxide, which is also fluorescent, but should be chromatographically separated from the analyte derivative peak.

  • Analysis: a. Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system equipped with a fluorescence detector. b. Typical HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
    • Mobile Phase: Gradient of Acetonitrile and water (or a suitable buffer like ammonium acetate).
    • Detection: Fluorescence detector set to Excitation ~340 nm and Emission ~520 nm.
ParameterRecommended ConditionRationale
Reagent Dansyl ChlorideIntroduces a highly fluorescent tag onto the secondary amine for sensitive detection.[6]
pH ~9.0 (Bicarbonate Buffer)Ensures the amine is deprotonated and nucleophilic for efficient reaction.
Temperature 60°CAccelerates the reaction rate for timely sample preparation.
Detection Fluorescence (Ex: ~340 nm, Em: ~520 nm)Provides high sensitivity and selectivity for the dansylated derivative.[5]

Summary of Methods

MethodAnalytical TechniqueTarget Functional Group(s)Primary AdvantageKey Consideration
Silylation GC-MSSecondary Amine & Tertiary AlcoholCreates a single, volatile derivative for comprehensive analysis.Requires a powerful reagent (e.g., BSTFA + TMCS) and heat to derivatize the hindered tertiary alcohol.[8]
Acylation GC-MS / GC-ECDSecondary AmineForms a highly stable derivative; excellent for robust methods.The tertiary alcohol remains underivatized; acidic byproducts must be removed.[9]
Dansylation HPLC-FLDSecondary AmineDramatically increases detection sensitivity via fluorescence.Requires basic pH for reaction; excess reagent can create a background signal that must be separated chromatographically.[6]

References

  • ResearchGate. techniques for silylation. [Link]

  • Gelest. General Silylation Procedures - Technical Library. [Link]

  • Chemistry LibreTexts. Derivatization. [Link]

  • ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

  • Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

  • ResearchGate. Acylation Derivatization Reagents. [Link]

  • National Center for Biotechnology Information. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • Interchim. Derivatization reagents. [Link]

  • National Center for Biotechnology Information. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. [Link]

  • Greyhound Chromatography. Derivatization Reagents - For Selective Response and Detection in Complex Matrices. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Semantic Scholar. Derivatization Methods in GC and GC/MS. [Link]

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Application

Application Note: Catalytic Hydrogenation Routes to Synthesize 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Executive Summary This application note provides a comprehensive, field-proven guide for the synthesis of 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . The workflow encompasses the upstream lithiation-mediated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven guide for the synthesis of 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . The workflow encompasses the upstream lithiation-mediated assembly of the pyridine precursor, followed by an in-depth focus on the catalytic hydrogenation of the pyridine ring. By leveraging thermodynamic and kinetic principles, we present optimized, self-validating protocols using PtO₂ and Rh/C catalysts to overcome common synthetic bottlenecks such as catalyst poisoning.

Mechanistic Rationale & Strategy (E-E-A-T)

Thermodynamic & Kinetic Barriers

The complete saturation of a pyridine ring to a piperidine scaffold is significantly more challenging than standard olefin hydrogenation. Pyridine possesses a high aromatic resonance stabilization energy (~28 kcal/mol) that must be overcome[1]. Consequently, heterogeneous catalysis requires highly active transition metals (e.g., Rh, Pt) and often necessitates elevated hydrogen pressures and temperatures[2].

The Role of Acidic Media in Catalyst Preservation

A critical failure point in pyridine hydrogenation is catalyst poisoning . As the reaction progresses, the product—a highly basic piperidine—accumulates. In neutral conditions, the free lone pair on the piperidine nitrogen strongly coordinates to the active sites of the metal catalyst, effectively deactivating it and prematurely halting conversion[3].

Causality & Solution : To establish a self-validating and high-yielding system, the reaction must be conducted in an acidic environment (e.g., glacial acetic acid or methanolic HCl). Acidic media serve a dual mechanistic purpose:

  • Substrate Activation : Protonation of the pyridine nitrogen withdraws electron density from the ring, slightly disrupting its aromaticity and increasing its susceptibility to hydride attack[4].

  • Catalyst Protection : The resulting piperidine is immediately protonated to a piperidinium ion. Lacking a free lone pair, it cannot coordinate to the metal surface, thereby preserving continuous catalyst turnover[3].

Upstream Synthesis: 2-Methyl-1-(pyridin-3-yl)propan-2-ol

Before hydrogenation, the pyridine precursor is synthesized via a regioselective C-C bond formation.

  • Step 1 : 3-Picoline is treated with Lithium Diisopropylamide (LDA) at -78 °C in anhydrous THF to form the highly reactive 3-picolyllithium intermediate.

  • Step 2 : Electrophilic trapping with acetone yields the tertiary alcohol, 2-methyl-1-(pyridin-3-yl)propan-2-ol.

  • Validation & QC : Confirm precursor purity via ¹H NMR (singlet at ~1.2 ppm for the gem-dimethyl groups, and distinct aromatic pyridine protons at 7.2–8.5 ppm). Purity >98% is critical, as trace organolithium byproducts or moisture can severely inhibit the downstream hydrogenation catalysts.

Experimental Methodologies

Protocol A: High-Pressure Hydrogenation using PtO₂ (Adams' Catalyst)

This method is highly robust for exhaustive ring saturation and utilizes glacial acetic acid as both the solvent and the activating agent[2].

  • Reagents : 2-Methyl-1-(pyridin-3-yl)propan-2-ol (10.0 g, 66 mmol), PtO₂ (0.75 g, 5 mol%), Glacial Acetic Acid (100 mL).

  • Procedure :

    • Charge a high-pressure Parr reactor with the pyridine precursor and glacial acetic acid.

    • Carefully add PtO₂ under an inert argon atmosphere to prevent the spontaneous ignition of the catalyst.

    • Seal the reactor, purge with argon (3x), then purge with H₂ gas (3x).

    • Pressurize the vessel to 50 bar (725 psi) with H₂ and heat to 50 °C[2].

    • Agitate vigorously for 8–12 hours.

  • Self-Validating QC : Monitor hydrogen uptake continuously. The reaction is deemed complete when the internal pressure stabilizes after the theoretical consumption of 3 molar equivalents of H₂. Confirm via TLC (ninhydrin stain positive for secondary amine).

  • Workup : Vent H₂ safely. Filter the mixture through a tightly packed Celite® pad to remove the platinum catalyst. Concentrate the filtrate under vacuum to yield the acetate salt, which is subsequently basified, extracted, and converted to the HCl salt.

Protocol B: Mild-Pressure Hydrogenation using Rh/C in Methanolic HCl

This protocol operates at lower pressures and directly yields the hydrochloride salt, streamlining downstream processing[1].

  • Reagents : Precursor (10.0 g, 66 mmol), 5% Rh/C (1.36 g, 1 mol% Rh), Methanol (100 mL), 4M HCl in Dioxane (18 mL, 1.1 eq).

  • Procedure :

    • Dissolve the precursor in methanol and add the HCl solution to pre-form the pyridinium salt.

    • Add 5% Rh/C under an argon blanket.

    • Transfer to a hydrogenation vessel, purge, and pressurize to 60 psi H₂.

    • Heat to 40 °C and agitate for 16 hours.

  • Self-Validating QC : Pull a 0.5 mL aliquot, filter through a micro-syringe filter, and analyze via ¹H NMR. The complete disappearance of aromatic signals (δ 7.2–8.5 ppm) validates 100% conversion. If >2% starting material remains, spike the reactor with 0.2 mol% fresh Rh/C and re-pressurize for 4 hours.

  • Workup : Filter through Celite®, wash with hot methanol, and concentrate to yield the crude 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Protocol C: Hydrochloride Salt Isolation & Crystallization
  • Procedure : Dissolve the crude product from Protocol B in a minimal volume of hot ethanol. Add ethyl acetate dropwise until the solution becomes slightly turbid (cloud point). Allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to induce crystallization.

  • Isolation : Filter the white crystalline solid, wash with cold ethyl acetate, and dry under high vacuum at 40 °C for 24 hours.

Quantitative Data & Catalyst Comparison

The following table summarizes the operational parameters and empirical outcomes for various catalytic systems evaluated for this specific scaffold.

Catalyst SystemSolventAdditivePressureTemp (°C)Time (h)Conversion (%)Notes
10% Pd/C MeOHNone60 psi2524< 20%Severe catalyst poisoning observed[3].
10% Pd/C AcOHNone50 bar601875%Moderate conversion; requires high pressure.
PtO₂ (Adams') AcOHNone50 bar508> 98%Excellent yield; robust scalability[2].
5% Rh/C MeOH1.1 eq HCl60 psi4016> 95%Direct salt formation; milder pressure[1].

Process Workflows & Mechanistic Diagrams

Workflow A 3-Picoline + Acetone B 2-Methyl-1-(pyridin-3-yl) propan-2-ol A->B LDA, -78°C C Catalytic Hydrogenation (PtO2 or Rh/C) B->C H2, Acidic Media D 2-Methyl-1-(piperidin-3-yl) propan-2-ol C->D E Target: Hydrochloride Salt D->E HCl (g)

Caption: Workflow for the synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Mechanism cluster_neutral Neutral Conditions (Catalyst Poisoning) cluster_acidic Acidic Conditions (Efficient Reduction) Substrate Pyridine Precursor N_Cat Active Metal Catalyst Substrate->N_Cat H2 A_Sub Pyridinium Ion Substrate->A_Sub + H+ N_Prod Piperidine (Free Base) N_Cat->N_Prod N_Poison Deactivated Catalyst (M-N Coordination) N_Prod->N_Poison Lone pair binds metal A_Cat Active Metal Catalyst A_Sub->A_Cat H2 A_Prod Piperidinium Ion A_Cat->A_Prod Fast reduction A_Prod->A_Cat No coordination (Protonated)

Caption: Mechanistic divergence of pyridine hydrogenation in neutral versus acidic environments.

References

  • Title : Pyridine Rings as Protected 2° Amines: Facile Hydrogenation of Heterocyclic Aromatic Polymers Source : Macromolecules, ACS Publications URL :[Link]

  • Title : Catalytic Asymmetric Hydrogenation of Heteroarenes Source : University of Illinois Chemistry URL :[Link]

  • Title : Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst Source : Asian Journal of Chemistry URL : [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride synthesis

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . As a Senior Application Scientist, I have designed this hub to help you troubleshoot yield bottlenecks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride .

As a Senior Application Scientist, I have designed this hub to help you troubleshoot yield bottlenecks, understand the mechanistic causality behind synthetic failures, and implement self-validating protocols. The synthesis of this specific piperidine derivative involves three critical phases: Grignard addition, pyridine ring hydrogenation, and anhydrous salt formation.

Below, you will find our process workflow, targeted Q&A troubleshooting guides, quantitative optimization data, and step-by-step Standard Operating Protocols (SOPs).

I. Synthetic Workflow

SynthesisWorkflow SM Ethyl 2-(pyridin-3-yl)acetate (Starting Material) Int 2-Methyl-1-(pyridin-3-yl) propan-2-ol SM->Int MeMgBr (excess) THF, 0°C FB 2-Methyl-1-(piperidin-3-yl) propan-2-ol Int->FB 5% Rh/C, H2 EtOH/AcOH Prod Target Hydrochloride Salt FB->Prod HCl (anhydrous) Dioxane, 0°C

Synthetic workflow for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

II. Troubleshooting Guide & FAQs

Phase 1: Grignard Addition (Ester to Tertiary Alcohol)

Q: Why am I recovering unreacted ethyl 2-(pyridin-3-yl)acetate despite using an excess of methylmagnesium bromide (MeMgBr)? A: This is a classic issue of competing acid-base chemistry. The alpha-protons of ethyl 2-(pyridin-3-yl)acetate are highly acidic due to the electron-withdrawing nature of the adjacent pyridine ring. Instead of acting as a nucleophile, MeMgBr acts as a strong base, deprotonating the alpha-carbon to form an enolate. During the aqueous quench, this enolate simply reprotonates, returning your starting material. Solution: Implement a strict "reverse addition" protocol. By adding the ester dropwise to a chilled, highly diluted solution of excess MeMgBr, you ensure the Grignard reagent is always in vast stoichiometric excess, kinetically favoring nucleophilic attack over deprotonation. Alternatively, transmetalate the Grignard reagent with anhydrous CeCl₃ to form an organocerium species, which is highly nucleophilic but significantly less basic.

Q: How do I prevent the dehydration of the tertiary alcohol product during workup? A: The resulting tertiary alcohol, 2-Methyl-1-(pyridin-3-yl)propan-2-ol, is highly susceptible to E1 dehydration under acidic conditions, which will yield an unwanted alkene impurity. Solution: Never use standard HCl or H₂SO₄ to quench this Grignard reaction. Quench strictly with saturated aqueous NH₄Cl to keep the pH mildly basic/neutral (pH ~7.5 - 8.0). Verify the pH of the aqueous layer with indicator strips before proceeding to extraction.

Phase 2: Pyridine Ring Hydrogenation

Q: My hydrogenation stalls at <50% conversion using standard 10% Pd/C. How can I drive the reaction to completion? A: The basic nitrogen of the starting pyridine, and more importantly, the highly basic piperidine product, coordinates strongly to the active sites of standard palladium catalysts. This lone-pair coordination effectively poisons the catalyst surface, halting the reaction[1]. Solution: Switch your catalyst and solvent system. Industrial scale-ups for similar pyridine-to-piperidine reductions have successfully replaced Pd/C with 5% Rh/C in a 9:1 Ethanol/Glacial Acetic Acid mixture[1]. The acetic acid protonates the piperidine nitrogen, converting it to a piperidinium cation. This eliminates the free lone pair, preventing catalyst coordination and allowing the reaction to proceed to 100% conversion[1].

CatalystPoisoning A Piperidine Product (Strong Lewis Base) B Free Nitrogen Lone Pair A->B E Addition of Acetic Acid (Acidic Solvent) A->E Optimization Strategy C Coordination to Metal (Pd/Pt Active Sites) B->C D Catalyst Poisoning (Reaction Stalls) C->D F Piperidinium Cation (Lone Pair Protonated) E->F G Catalyst Remains Active (100% Conversion) F->G

Mechanism of catalyst poisoning by piperidine and rescue via acidic solvent.

Q: Are there alternative methods if I cannot use high-pressure hydrogen gas? A: Yes. If high-pressure reactors are unavailable, you can utilize electrocatalytic hydrogenation at ambient temperature and pressure using a carbon-supported rhodium catalyst[2]. Alternatively, homogeneous Iridium(III)-catalyzed ionic hydrogenation offers excellent conversion and superior tolerance for reducible functional groups, operating under much milder conditions than traditional heterogeneous catalysis[3].

Phase 3: Hydrochloride Salt Formation & Isolation

Q: The final hydrochloride salt forms a sticky, hygroscopic gum instead of a crystalline solid. How do I fix this? A: This occurs due to water contamination. The tertiary alcohol motif easily traps moisture, and the piperidine HCl salt is inherently hygroscopic. Furthermore, if aqueous HCl is used, the tertiary alcohol can undergo acid-catalyzed dehydration. Solution: You must use an anhydrous system. Utilize anhydrous HCl gas dissolved in 1,4-dioxane or diethyl ether. Perform the salt formation at 0 °C. To force crystallization, triturate the resulting gum with ice-cold methyl tert-butyl ether (MTBE), which acts as an anti-solvent for the salt while dissolving organic impurities.

III. Quantitative Data: Hydrogenation Catalyst Optimization

The following table summarizes the causal relationship between catalyst choice, solvent environment, and reaction yield based on process development data for pyridine reductions[1][4].

Catalyst SystemSolvent EnvironmentPressure (psi)Conversion (%)Mechanistic Observations & Notes
10% Pd/C Methanol50< 50%Severe catalyst poisoning by the piperidine product's free lone pair.
PtO₂ (Adams' Catalyst) Glacial Acetic Acid55> 95%Excellent yield; acid prevents poisoning[4]. High catalyst cost; pyrophoric hazard.
5% Rh/C 9:1 EtOH / AcOH50100% Highly reproducible; cost-effective alternative to PtO₂; prevents catalyst poisoning[1].

IV. Standard Operating Protocols (SOPs)

SOP 1: Rh/C Catalyzed Hydrogenation of 2-Methyl-1-(pyridin-3-yl)propan-2-ol

This protocol is a self-validating system: hydrogen uptake monitoring confirms reaction progress, while TLC ensures complete consumption of the UV-active pyridine starting material.

  • Preparation: In a high-pressure Parr hydrogenation vessel, dissolve 2-Methyl-1-(pyridin-3-yl)propan-2-ol (1.0 eq) in a 9:1 mixture of absolute Ethanol and Glacial Acetic Acid (10 mL per gram of substrate).

  • Catalyst Addition: Carefully add 5% Rh/C (20 wt% relative to substrate). Safety Note: Purge the vessel with N₂ prior to adding the catalyst to prevent solvent vapor ignition.

  • Pressurization: Seal the vessel. Purge the atmosphere with N₂ (3 cycles), followed by H₂ gas (3 cycles). Pressurize the vessel to 50 psi with H₂.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous mechanical stirring for 10-12 hours. Validation: Monitor the pressure gauge; the reaction is deemed complete when hydrogen pressure stabilizes and ceases to drop.

  • Workup: Cool the vessel to room temperature, vent the H₂ safely into a fume hood, and purge with N₂. Filter the mixture through a tightly packed pad of Celite to remove the Rh/C catalyst. Wash the pad thoroughly with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure. Remove residual acetic acid via azeotropic distillation with n-heptane to yield the crude acetate salt of 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

SOP 2: Anhydrous Hydrochloride Salt Formation
  • Freebasing: Dissolve the crude acetate salt (from SOP 1) in minimal water, cool to 0 °C, and carefully basify to pH 12 using 2M NaOH. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the pure free base.

  • Solvent Exchange: Dissolve the free base in anhydrous diethyl ether or MTBE (5 mL per gram of substrate). Cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

  • Acidification: Dropwise, add a stoichiometric amount (1.05 eq) of 4M HCl in 1,4-dioxane while maintaining vigorous stirring. A white precipitate will begin to form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket to prevent ambient moisture absorption.

  • Purification: Wash the filter cake with ice-cold MTBE. Dry the solid in a vacuum oven at 40 °C for 24 hours. Validation: The final 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride should present as a free-flowing, non-sticky white powder.

V. References

1.[2] Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society (PMC).2 2.[3] Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.3 3.[4] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.4 4.[1] Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. ACS Organic Process Research & Development.1

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride in DMSO

This guide provides in-depth troubleshooting strategies and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-1-(piperidin-3-yl)propan-2-ol hy...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting strategies and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride in Dimethyl Sulfoxide (DMSO). As a hydrochloride salt of a small organic molecule, its solubility behavior exemplifies common issues faced in preclinical research and high-throughput screening environments. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower users to make informed decisions during their experimental work.

Section 1: Compound and Solvent Properties at a Glance

A foundational understanding of both the solute and the solvent is critical for diagnosing solubility issues. The properties below highlight the key characteristics that influence their interaction.

Property2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochlorideDimethyl Sulfoxide (DMSO)
Chemical Structure
Molecular Formula C₈H₁₈ClNO(CH₃)₂SO
Molecular Weight 179.69 g/mol [1]78.13 g/mol [2]
Key Features Hydrochloride salt form enhances solid-state stability but can complicate dissolution in aprotic solvents. Contains hydrogen bond donors and acceptors.A powerful polar aprotic solvent, but is highly hygroscopic (readily absorbs water from the atmosphere)[3].
Boiling Point Not specified189 °C (372 °F)[2]
Freezing Point Not specified18.5 °C (65.3 °F)[2][4]

Section 2: Troubleshooting Flowchart

When solubility issues arise, a systematic approach is key. Use this flowchart to diagnose the problem and identify the appropriate corrective action.

start_node Solubility Issue Encountered issue_node What is the nature of the issue? start_node->issue_node p1_issue Powder will not dissolve in fresh DMSO. issue_node->p1_issue Initial Dissolution Failure p2_issue A previously clear stock solution is now cloudy or has precipitate. issue_node->p2_issue Precipitation on Storage p3_issue Compound precipitates when DMSO stock is diluted into aqueous assay buffer. issue_node->p3_issue Precipitation upon Dilution p1_check1 Are you using high-quality, anhydrous DMSO from a fresh or properly stored bottle? p1_issue->p1_check1 p1_action1 Action: Discard old DMSO. Use a new, sealed bottle of anhydrous or ACS Reagent Grade DMSO. p1_check1->p1_action1 No p1_action2 Action: Apply energy. 1. Vortex vigorously for 1-2 minutes. 2. Sonicate in a water bath for 5-15 minutes. 3. Gently warm to 37°C. p1_check1->p1_action2 Yes p2_cause Primary Cause: Water Absorption. DMSO is hygroscopic and has absorbed atmospheric moisture, reducing its solvating power. p2_issue->p2_cause p2_action1 Recovery: Attempt to redissolve precipitate by gentle warming (37°C) and sonication. p2_cause->p2_action1 p2_action2 Prevention: Implement Best Practices for Stock Solution Handling (See Protocol 2). Aliquot into single-use tubes to minimize air exposure and freeze-thaw cycles. p2_action1->p2_action2 p3_cause Cause: Solvent-Shift Precipitation. The compound has poor aqueous solubility and crashes out when the solvent environment shifts from DMSO to water. p3_issue->p3_cause p3_action1 Action: Perform intermediate dilutions in 100% DMSO first. Then, add the final DMSO solution to the aqueous buffer with vigorous mixing. (See Protocol 3) p3_cause->p3_action1 p3_action2 Action: Lower the final assay concentration. Ensure the final DMSO concentration in the assay is minimal (<0.5%) and consistent across all experiments. p3_action1->p3_action2

Caption: Troubleshooting logic for DMSO solubility issues.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of a compound precipitating from a DMSO stock solution during storage?

The primary culprit is almost always water absorption.[3][4] DMSO is extremely hygroscopic, meaning it readily pulls moisture from the atmosphere every time a vial is opened.[3] As water content in the DMSO increases, the polarity and hydrogen-bonding structure of the solvent mixture changes. This increased water content can lead to supersaturation and subsequent precipitation of dissolved compounds, a problem often exacerbated by freeze-thaw cycles.[4][5] For a hydrochloride salt, the introduction of water into the aprotic DMSO environment can disrupt the ionic interactions and solvation that keep the compound in solution.[4]

Q2: Why won't my compound dissolve even in fresh, anhydrous DMSO?

While DMSO is a powerful solvent, it is not universal.[6] If initial dissolution fails even with fresh, anhydrous DMSO, the issue is likely related to breaking the compound's crystal lattice energy. Hydrochloride salts can form highly stable, high-energy crystal structures that require significant energy to disrupt.

Recommended Actions:

  • Mechanical Agitation: Vortex the solution vigorously for several minutes.

  • Sonication: Use an ultrasonic water bath. The high-frequency sound waves create micro-cavitations that provide localized energy to break apart the solid particles and enhance solvation.[6]

  • Gentle Warming: Warming the solution in a water bath to 37°C can increase molecular motion and aid dissolution.[6] However, do not overheat, as this can risk compound degradation.[6]

Q3: Can I heat my DMSO solution to a high temperature to force the compound to dissolve?

This is strongly discouraged. While DMSO has a high boiling point of 189°C, it can begin to decompose at lower temperatures, a process that can be catalyzed by acids and bases.[2][7] Since you are working with a hydrochloride salt (an acidic salt), heating aggressively could lower the decomposition onset temperature and pose a safety risk.[8] Thermal decomposition of DMSO can be exothermic and lead to a dangerous pressure buildup, especially in a sealed vessel.[8][9] Stick to gentle warming (not exceeding 40°C).

Q4: My compound dissolves perfectly in DMSO but precipitates immediately when added to my cell culture media. What should I do?

This is a classic case of solvent-shift precipitation. The compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous environment of your assay buffer or media.[4] When the DMSO stock is diluted, the compound is suddenly in an environment where it is no longer soluble and therefore crashes out.

Mitigation Strategy:

  • Stepwise Dilution: Avoid diluting the highly concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to the final concentration.[6] The final step should be adding the less concentrated DMSO solution to the aqueous buffer, ideally while vortexing, to ensure rapid dispersion.

  • Final DMSO Concentration: Always keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and preferably at 0.1%, to prevent solvent-induced cytotoxicity or artifacts.[6][10]

Q5: How can I be sure my stored stock solution is still at the correct concentration?

Visual inspection is insufficient, as micro-precipitates may not be visible. If you have any doubt about a stock solution's integrity, especially a critical one, the only way to be certain is through analytical verification.

Verification Protocol:

  • Bring the stock solution to room temperature and vortex thoroughly.

  • Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

  • Carefully remove a sample of the supernatant for analysis.

  • Determine the concentration using an appropriate analytical method, such as HPLC-UV or LC-MS.[11][12] Compare the measured concentration to the expected theoretical concentration.

Section 4: Protocols and Best Practices

Adherence to standardized protocols is essential for reproducibility and for preventing solubility problems before they start.

Protocol 1: Preparing a 10 mM Stock Solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Materials:

  • 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (MW: 179.69 g/mol )

  • New, sealed bottle of anhydrous, high-purity DMSO (ACS grade or higher)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer and sonicator water bath

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 179.69 g/mol * 0.010 mol/L * 0.001 L = 0.001797 g = 1.80 mg

  • Weighing: Accurately weigh out 1.80 mg of the compound into a sterile vial. If handling a toxic or potent compound, perform this step inside a chemical fume hood.[10]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 2 minutes. b. If the solid is not fully dissolved, place the vial in a sonicator water bath for 10 minutes.[6] c. If needed, place the vial in a 37°C water bath for 5-10 minutes, followed by brief vortexing.

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates before proceeding.

Protocol 2: Best Practices for Stock Solution Storage

The goal is to prevent water absorption and degradation.

Caption: Workflow for proper stock solution handling.

  • Aliquot: Once your master stock solution is prepared, immediately aliquot it into smaller, single-use volumes (e.g., 10-20 µL) in tightly sealed, low-binding tubes.[4] This is the single most important step to prevent contamination and degradation of the main stock.

  • Storage Temperature: For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), -80°C is recommended.[13]

  • Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment. Avoid repeated freeze-thaw cycles of the same tube, as this promotes precipitation.[4][5]

  • Desiccation: Store vials of pure DMSO and aliquoted stock solutions in a desiccator to protect them from ambient humidity.

Section 5: References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0rw1MS_XqEyudPlJNWuXagLLL6XDevrVqb-3xQeXQjbw_42LV56COKJq0iLSFajysGZ7oC-XHTMob_5gFOv_rWgS09or7VwFykVN-KFuJAbWoWs_H1MOD2UO6pT_o67-1r6PlHaNxsW6Q4A==

  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. Retrieved from

  • Macmillan, D. S., et al. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from

  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. Benchchem. Retrieved from

  • Hampton Research. (2022, March 30). Compound Solubility with Dimethylsulfoxide. Retrieved from

  • Kim, D. H. (n.d.). Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. Retrieved from

  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility. Benchchem. Retrieved from

  • ACS Publications. (2020, August 20). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from

  • PMC. (2023, July 5). Microwave Sensor for the Determination of DMSO Concentration in Water–DMSO Binary Mixture. Retrieved from

  • Emulatebio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from

  • ResearchGate. (n.d.). A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. Retrieved from

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from

  • ResearchGate. (2016, February 15). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from

  • Purdue Engineering. (n.d.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from

  • MCE. (n.d.). Compound Handling Instructions. Retrieved from

  • University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide. Retrieved from

  • ResearchGate. (n.d.). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Retrieved from

  • Guidechem. (n.d.). 2-[(3R)-piperidin-3-yl]propan-2-ol;hydrochloride. Retrieved from

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Welcome to the Technical Support Center for handling and processing 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . This guide is engineered for research scientists and drug development professionals who are exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling and processing 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . This guide is engineered for research scientists and drug development professionals who are experiencing yield losses, purity degradation, or analytical discrepancies during the synthesis, drying, or storage of this specific active pharmaceutical ingredient (API) intermediate.

The structural combination of a tertiary alcohol and a hydrochloride salt creates a highly reactive microenvironment. Under thermal stress, this molecule is exceptionally vulnerable to structural collapse via acid-catalyzed elimination. This guide provides the mechanistic causality behind this degradation and self-validating protocols to prevent it.

Troubleshooting & FAQs: The Mechanics of Degradation

Q1: Why does my sample show significant mass loss and new impurities on HPLC after standard oven drying at 60°C? A: You are observing acid-catalyzed E1 dehydration. Your compound contains a tertiary alcohol moiety (the 2-methylpropan-2-ol group). Tertiary alcohols are highly susceptible to dehydration when exposed to acidic conditions and heat[1]. Because your compound is formulated as a hydrochloride salt, the HCl acts as a built-in, stoichiometric acid catalyst. At 60°C, the thermal energy overcomes the activation barrier, allowing the internal HCl to protonate the tertiary hydroxyl group. This transforms the -OH into water (an excellent leaving group), which is expelled to form a highly stable tertiary carbocation[2]. Subsequent deprotonation yields an alkene impurity (e.g., 2-methyl-1-(piperidin-3-yl)prop-1-ene). The mass loss observed is the physical loss of water (-18 Da).

Q2: How can I analytically differentiate between thermal dehydration and atmospheric oxidation during storage? A: Analytical differentiation relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (1H-NMR).

  • Thermal Dehydration (E1): Yields a specific mass shift of -18 Da (loss of H₂O). On HPLC, the resulting alkene will typically elute later (more non-polar) than the parent API. In 1H-NMR, you will observe the disappearance of the singlet corresponding to the tertiary hydroxyl proton and the emergence of new vinylic protons in the 4.5–5.5 ppm region.

  • Oxidation: Typically targets the basic piperidine ring (forming an N-oxide) or occurs at alpha-carbons. This results in a mass increase of +16 Da or +14 Da , respectively.

Q3: Is the free base form more thermally stable than the hydrochloride salt? A: Yes, strictly regarding dehydration. By neutralizing the salt to the free base, you remove the internal proton source (HCl) required to initiate the E1 elimination pathway[1]. Without this acid catalyst, the tertiary alcohol is remarkably stable to heat. However, the free base contains an exposed secondary amine (the piperidine ring), making it significantly more susceptible to atmospheric oxidation over time compared to the protonated salt.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent thermal stability profiles between the hydrochloride salt and the free base form of the molecule.

G Start 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl Salt Heat Thermal Stress (>50°C) Start->Heat Oven Drying Base Conversion to Free Base (pH > 9) Start->Base Neutralization Protonation Protonation of Tertiary -OH (Internal HCl Catalyst) Heat->Protonation Acid Catalysis Stable Thermally Stable (Arrests E1 Pathway) Heat->Stable No Acid Catalyst Carbocation Loss of H2O (Tertiary Carbocation) Protonation->Carbocation Rate Determining Step Alkene E1 Elimination: Alkene Formation Carbocation->Alkene -H+ Base->Heat Heating

E1 Dehydration mechanism of the HCl salt vs. thermal stability of the free base.

Experimental Protocols

To prevent degradation, researchers must either bypass the thermal activation energy (Protocol 1) or remove the acid catalyst entirely (Protocol 2). Both protocols are designed as self-validating systems.

Protocol 1: Low-Temperature Vacuum Drying (Lyophilization) of the HCl Salt

Objective: Remove residual synthesis solvents and moisture without providing the thermal activation energy required for E1 dehydration. Causality: By keeping the product below 0°C during primary drying, the kinetics of the acid-catalyzed dehydration are halted, preserving the tertiary alcohol intact.

  • Preparation: Dissolve the wet 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl cake in a 1:1 mixture of LC-MS grade water and tert-butanol (10 mL/g). Note: Tert-butanol acts as a structural bulking agent that sublimes easily without participating in side reactions.

  • Freezing: Shell-freeze the solution in a dry ice/acetone bath (-78°C) while rotating the flask to maximize the surface area for sublimation.

  • Primary Drying (Sublimation): Transfer the flask to a lyophilizer. Apply high vacuum (< 0.1 mbar) while maintaining the shelf temperature at -20°C for 24 hours.

  • Secondary Drying (Desorption): Gradually ramp the shelf temperature to 20°C at a rate of 0.1°C/min. Critical Constraint: Never exceed 25°C to prevent thermal activation of the internal HCl.

  • System Validation:

    • Perform Karl Fischer titration (Target: <0.5% water).

    • Run HPLC-UV (Target: 0.0% integration for the alkene degradation peak). If the alkene peak is absent and water is within spec, the drying cycle is validated.

Protocol 2: Free Base Conversion for High-Temperature Processing

Objective: Isolate the free base to safely conduct high-temperature reactions, distillations, or melt-extrusions. Causality: Deprotonating the piperidine nitrogen eliminates the localized acidic environment, completely arresting the E1 dehydration pathway[1].

  • Dissolution: Dissolve the HCl salt in purified water (10 mL/g of solid) in a round-bottom flask.

  • Neutralization: Place the flask in an ice bath to control the exothermic neutralization. Slowly add saturated aqueous NaHCO₃ dropwise under vigorous stirring until the pH stabilizes between 9.5 and 10.0.

  • Extraction: Add an equal volume of dichloromethane (DCM). Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate. Extract the aqueous layer twice more with fresh DCM.

  • Washing & Drying: Combine the organic layers and wash once with brine to remove residual salts. Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter to remove the drying agent.

  • Concentration & Validation: Evaporate the DCM under reduced pressure using a rotary evaporator. Because the acid catalyst has been removed, the water bath can safely be set to 40–50°C without risk of dehydrating the tertiary alcohol. Validate success via 1H-NMR (absence of vinylic protons).

Quantitative Data: Thermodynamic Stability Profiles

The following table summarizes the quantitative degradation profiles of the molecule under various processing conditions, providing a quick-reference guide for process chemists.

Compound FormProcessing ConditionMax Temp (°C)Primary Degradation PathwayExpected Purity Post-Processing
HCl Salt Ambient Air Storage25None (Stable)>99.5%
HCl Salt Vacuum Oven Drying60E1 Dehydration (Alkene formation)<85.0%
HCl Salt Lyophilization (Protocol 1)-20 to 25None (Stable)>99.5%
Free Base Rotary Evaporation (Protocol 2)50None (Arrested dehydration)>99.0%
Free Base Ambient Air Storage25Slow Oxidation (N-oxide formation)98.0% (over 4 weeks)

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that scaling up the synthesis of highly polar, functionalized piperidines presents unique purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that scaling up the synthesis of highly polar, functionalized piperidines presents unique purification challenges.

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a highly water-soluble secondary amine salt featuring a sensitive tertiary alcohol moiety. It is typically synthesized via the catalytic hydrogenation of its corresponding pyridine precursor 1[1]. Because of its structural properties, crude batches often suffer from four primary contaminants: unreacted pyridine, transition metal leaching (Pd/Rh), acid-catalyzed dehydration byproducts, and trapped moisture.

This guide provides field-proven, causality-driven methodologies to isolate ultra-pure batches of this critical intermediate.

I. Optimized Purification Workflow

Below is the validated logic flow for clearing the most stubborn trace impurities from your crude hydrogenation batches.

G Crude Crude Hydrogenation Batch (Contains Pd, Pyridine, Alkene) Scavenge Metal Scavenging (Thiol/Polychelated Resin) Crude->Scavenge Add Resin (50°C) Filter Filtration & Solvent Swap Scavenge->Filter Remove Resin-Metal Complex FreeBase pH-Controlled Extraction (pH 8.5 then pH 12.0) Filter->FreeBase Wash away Pyridine Acidify Anhydrous Salt Formation (HCl in iPrOH, 0°C) FreeBase->Acidify Isolate Free Piperidine Crystallize Recrystallization (iPrOH / Heptane) Acidify->Crystallize Precipitate HCl Salt Pure Pure 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl Crystallize->Pure Vacuum Dry

Figure 1: Optimized purification workflow for 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl.

II. Quantitative Impurity Clearance Data

By following the protocols in this guide, you can expect the following clearance rates for your crude batches.

Impurity TypeInitial Concentration (Crude)Target SpecificationClearance TechniqueExpected Final Concentration
Pyridine Precursor 2.0% – 5.0%< 0.1%pH-Controlled Extraction< 0.05%
Palladium (Pd) 50 – 150 ppm< 10 ppmPolychelated Resin Scavenging< 5 ppm
Dehydration Alkene 1.0% – 3.0%< 0.1%Isopropanol/Heptane Recryst.< 0.05%
Moisture (H₂O) 4.0% – 6.0%< 0.5%ACN Reslurry / Vacuum Drying< 0.2%

III. Troubleshooting & FAQs

Q1: My batch contains 2-5% of the unreacted pyridine precursor. Standard recrystallization isn't removing it. How do I clear it?

Mechanistic Causality: Pyridine and piperidine derivatives co-crystallize easily due to their similar molecular footprints. However, they have vastly different basicities. The pyridine precursor has a pKa of ~5.2, while the fully reduced piperidine product has a pKa of ~10.4. If you adjust the pH of an aqueous solution of your crude mixture to exactly 8.5, the pyridine will be completely deprotonated (becoming lipophilic), while >99% of the piperidine remains protonated as a water-soluble salt.

Self-Validating Protocol: pH-Controlled Extraction

  • Dissolve the crude hydrochloride salt mixture in deionized water (5 mL/g).

  • Carefully adjust the aqueous phase to pH 8.5 using 1M NaOH. (Validation: Use a calibrated pH meter, not pH paper, as the window is narrow).

  • Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE) (3 x 3 mL/g).

  • Validation Step: Spot the MTBE layer on a TLC plate and check under UV light (254 nm). The pyridine precursor is highly UV-active, while the piperidine product is UV-inactive. Continue washing until the organic layer shows zero UV activity.

  • Once the pyridine is cleared, adjust the aqueous layer to pH 12.0 using 5M NaOH to free-base the piperidine product.

  • Extract the pure piperidine free base into fresh Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Q2: ICP-MS analysis shows Palladium (Pd) levels > 50 ppm, failing our 10 ppm specification. What is the most effective way to remove it?

Mechanistic Causality: During the catalytic hydrogenation of pyridines, transition metals like Palladium or Rhodium leach into the solution 1[1]. Secondary amines are excellent bidentate ligands and form highly soluble coordination complexes with Pd(II) that perfectly co-precipitate with your product. You must introduce a scavenger that has a thermodynamically higher affinity for the metal than your amine does. Polychelated resins or thiol-functionalized silica are industry standards for this 2[2].

Self-Validating Protocol: Polychelated Resin Scavenging

  • Ensure your product is in its free base form and dissolved in a polar aprotic solvent mixture (e.g., THF or Isopropanol/DMF). Note: Scavenging the HCl salt directly is highly inefficient due to chloride-metal coordination.

  • Add 20-50 wt% of a polychelated resin scavenger (e.g., SiliaMetS Thiol or equivalent PCR scavenger).

  • Heat the suspension to 50 °C and stir gently for 4–6 hours. Heat is required to overcome the activation energy of breaking the amine-Pd complex.

  • Validation Step: The resin will visibly change color (often turning dark brown/black) as it sequesters the palladium.

  • Filter the mixture hot through a pad of Celite to remove the resin, washing the cake with warm THF. The resulting filtrate will be metal-free (< 5 ppm).

Q3: We are seeing a dehydration byproduct (an alkene) in our LC-MS traces. Why is this forming and how do we prevent it?

Mechanistic Causality: Your molecule contains a tertiary alcohol (the 2-methylpropan-2-ol group). Tertiary alcohols are highly susceptible to acid-catalyzed dehydration. If you form the hydrochloride salt using aqueous HCl or allow the reaction to exotherm, the acid protonates the hydroxyl group, water leaves to form a stable tertiary carbocation, and an E1 elimination yields an alkene (e.g., 3-(2-methylprop-1-en-1-yl)piperidine).

Self-Validating Protocol: Anhydrous Salt Formation

  • Dissolve the purified free base in anhydrous Isopropanol (iPrOH).

  • Cool the reactor to 0–5 °C using an ice-water bath.

  • Slowly add a stoichiometric amount (1.05 eq) of anhydrous HCl in Isopropanol (or HCl in Dioxane) dropwise. Never use aqueous hydrochloric acid.

  • Validation Step: Monitor the internal temperature. The salt formation is highly exothermic; adjust the addition rate to ensure the temperature never exceeds 10 °C.

  • To clear any trace alkene that may have already formed, recrystallize the final salt by dissolving it in minimal hot iPrOH and slowly adding Heptane as an anti-solvent. The alkene-salt is significantly more soluble in non-polar anti-solvents and will remain in the mother liquor.

Q4: The final hydrochloride salt is a sticky, hygroscopic gum instead of a free-flowing powder. How do we fix this?

Mechanistic Causality: Amine hydrochlorides are notoriously hygroscopic. If they are precipitated too quickly from solvents with high water affinity, or if they are exposed to ambient humidity during filtration, water molecules become trapped within the crystal lattice, turning the product into a gum 3[3].

Self-Validating Protocol: Acetonitrile Reslurry

  • Transfer the gummy salt to a dry flask under a nitrogen atmosphere.

  • Add anhydrous Acetonitrile (ACN) (10 mL/g). ACN is highly effective at displacing trapped water and forcing amine hydrochlorides into a crystalline state.

  • Vigorously stir the suspension at room temperature for 2 hours.

  • Validation Step: You will visually observe the sticky gum transition into a fine, free-flowing white crystalline suspension.

  • Filter the solid rapidly under a stream of dry nitrogen and immediately transfer to a vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) for 12 hours.

IV. References

  • Catalytic hydrogenation of pyridines in water. ResearchGate / Small (2026). Available at: 1

  • Effective Method To Remove Metal Elements from Pharmaceutical Intermediates with Polychelated Resin Scavenger. ACS Publications / Organic Process Research & Development (2015). Available at: 2

  • Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications / Chemistry of Materials (2019). Available at:3

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Welcome to the technical support center for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenges associated with the crystallization of this chiral amine hydrochloride salt. As a molecule with multiple hydrogen bond donors and acceptors, and significant polarity, achieving a stable, crystalline solid form can be a non-trivial endeavor. This document provides in-depth troubleshooting guides, validated protocols, and the scientific rationale behind these recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the crystallization of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Q1: My compound is "oiling out" and forming a viscous liquid instead of crystals. What is happening and how can I fix it?

A1: Understanding the "Oiling Out" Phenomenon

"Oiling out," or liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid phase rather than a solid crystalline phase.[1] This is common for amine salts which may have low melting points or when the level of supersaturation is too high, causing the compound to crash out of solution faster than it can form an ordered crystal lattice.[2][3] For 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, its structural complexity and potential for strong solvent interactions can exacerbate this issue.

Troubleshooting Strategies:

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent are common culprits. Slow, controlled cooling (e.g., 0.1-0.5 °C/min) allows molecules the time to orient themselves into a crystal lattice.[2]

  • Solvent System Modification: The choice of solvent is critical. If you are using a highly polar solvent where the salt is very soluble, the system may be prone to oiling out upon addition of an anti-solvent.[4] Try switching to a solvent system where the compound has slightly lower, but still adequate, solubility at elevated temperatures.

  • Increase Solvent Volume: Using the minimum amount of solvent can sometimes lead to overly concentrated solutions that are prone to oiling out.[2] Try diluting the solution slightly before initiating crystallization.

  • Introduce Seed Crystals: Seeding the supersaturated solution with a small amount of previously obtained crystalline material provides a template for crystal growth, bypassing the difficult primary nucleation step and channeling the process away from oiling out.[1][5] If you have no crystals, try scratching the inside of the flask with a glass rod to create micro-scratches that can serve as nucleation sites.

Q2: I'm struggling to find a single solvent that works for crystallization. What should my solvent screening strategy be?

A2: The Power of Binary and Ternary Solvent Systems

It is common for highly polar hydrochloride salts to be either too soluble in polar solvents (like methanol or water) or virtually insoluble in non-polar solvents (like hexanes). The solution is often a multi-component solvent system.[6]

Solvent Screening Protocol:

A systematic approach is key. The goal is to find a "solvent" in which the compound is soluble at high temperatures and an "anti-solvent" in which it is poorly soluble.

  • Step 1: Single Solvent Solubility Test: Test the solubility of ~10-20 mg of your compound in 0.5 mL of various solvents at room temperature and then at an elevated temperature (e.g., 60 °C). This will help classify them.

  • Step 2: Develop Solvent/Anti-Solvent Pairs: Combine a good solvent with a miscible anti-solvent. Common pairs include Isopropanol/Ethyl Acetate, Ethanol/Toluene, or Methanol/Dichloromethane.

  • Step 3: Perform Small-Scale Crystallization Trials: Dissolve the compound in a minimal amount of the hot solvent. Slowly add the anti-solvent dropwise until the solution becomes faintly turbid. Add a few more drops of the solvent to redissolve the turbidity, then allow the solution to cool slowly.

Solvent ClassExample SolventsTypical Role for Amine HCl Salts
Alcohols Methanol, Ethanol, Isopropanol (IPA)Good Solvents
Ketones Acetone, Methyl Ethyl Ketone (MEK)Good to Moderate Solvents
Esters Ethyl Acetate, Isopropyl AcetateAnti-Solvents / Moderate Solvents
Ethers Diethyl Ether, MTBE, THFAnti-Solvents
Hydrocarbons Heptane, TolueneAnti-Solvents
Chlorinated Dichloromethane (DCM)Moderate Solvents

Table 1: A general guide for solvent selection in the crystallization of amine hydrochloride salts.

Q3: My product appears crystalline, but how can I be sure it's a single, stable polymorphic form?

A3: The Critical Importance of Polymorph Screening

Polymorphism is the ability of a compound to exist in two or more crystalline phases.[7] Different polymorphs can have vastly different physical properties, including solubility, stability, and bioavailability, making polymorph control a regulatory requirement in pharmaceutical development.[8][9][10] A comprehensive polymorph screen is essential to identify the most stable form and ensure process consistency.

Workflow for Basic Polymorph Assessment:

  • Diverse Crystallization Experiments: Crystallize the compound under a wide range of conditions. Vary solvents (as in Q2), crystallization methods (slow cooling, anti-solvent addition, evaporation), and temperatures.

  • Solid-State Characterization: Analyze the resulting solids using a combination of techniques to identify different crystal forms.

    • X-Ray Powder Diffraction (XRPD): This is the gold standard for identifying polymorphs. Each crystalline form will produce a unique diffraction pattern.[10]

    • Differential Scanning Calorimetry (DSC): DSC can detect melting points, phase transitions, and differences in thermodynamic stability between forms.[10]

    • Thermogravimetric Analysis (TGA): TGA is used to identify solvates or hydrates by measuring weight loss upon heating.

  • Slurry Conversion Experiments: To determine the most thermodynamically stable form at a given temperature, a slurry conversion experiment is often performed.[1] This involves stirring a mixture of different polymorphs in a solvent where they have slight solubility. Over time, the less stable forms will dissolve and recrystallize as the most stable form.[1]

Experimental Protocols & Workflows

Protocol 1: Anti-Solvent Crystallization to Prevent Oiling Out

This protocol is designed for situations where oiling out is a persistent issue. The key is maintaining a low level of supersaturation throughout the process.

  • Dissolution: In a clean flask, dissolve your 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride in the minimum amount of a suitable hot solvent (e.g., Isopropanol).

  • Seeding (Optional but Recommended): If available, add a small amount of seed crystal to the solution.

  • Anti-Solvent Addition: Set up a syringe pump for the slow, controlled addition of a suitable anti-solvent (e.g., Ethyl Acetate).

  • Controlled Addition: Begin adding the anti-solvent at a very slow rate (e.g., 0.1 mL/min) with vigorous stirring. Monitor the solution for the first sign of persistent turbidity (cloudiness).

  • Maturation: Once turbidity is established, stop the anti-solvent addition and allow the suspension to stir at that temperature for 1-2 hours. This "maturation" or "aging" step allows the initial nuclei to grow into well-defined crystals.

  • Slow Cooling: After the maturation period, slowly cool the suspension to room temperature, and then further to 0-5 °C to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent/anti-solvent mixture to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Crystallization Workflow

The following diagram outlines a decision-making process for troubleshooting common crystallization problems.

G start Start Crystallization Experiment outcome Observe Outcome start->outcome oiled_out Problem: Oiled Out (Liquid Phase Forms) outcome->oiled_out Liquid/Gummy no_solid Problem: No Solid Forms (Clear Solution) outcome->no_solid Clear Solution good_crystals Success: Crystals Formed outcome->good_crystals Solid Precipitates sol_oiled Solution: 1. Decrease cooling rate 2. Use less polar solvent 3. Add seed crystals 4. Use more solvent oiled_out->sol_oiled sol_no_solid Solution: 1. Add anti-solvent 2. Evaporate solvent slowly 3. Increase concentration 4. Cool to lower temperature no_solid->sol_no_solid characterize Characterize Solids: XRPD, DSC, TGA good_crystals->characterize sol_oiled->start Re-run Experiment sol_no_solid->start Re-run Experiment end Stable Crystalline Product characterize->end

Caption: A decision tree for troubleshooting common crystallization outcomes.

References

  • Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients.

  • European Pharmaceutical Review. Polymorph screening in pharmaceutical development. (2010).

  • Triclinic Labs. Polymorph Screening, Salt Selection, and Chemical Property Improvement Services.

  • Dalton Pharma Services. Polymorphic Screening.

  • Brainly. Why do crystals oil out and what are the remedies and prevention methods?. (2024).

  • Coherent. Polymorph Identification in Pharmaceuticals.

  • Mettler Toledo. Oiling Out in Crystallization.

  • Mettler Toledo. Oiling Out in Crystallization.

  • BOC Sciences. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).

  • ACS Publications. Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024).

  • Google Patents. Crystallization of hydrohalides of pharmaceutical compounds. (2007).

  • BenchChem. Technical Support Center: Scaling Up Chiral Resolution of Amines.

  • Google Patents. US20100204470A1 - method for salt preparation.

  • Pharmaceutical Technology. Salt Selection in Drug Development.

  • ResearchGate. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012).

  • ResearchGate. Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012).

  • AFPM. How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations.

  • Smolecule. 2-(Piperidin-2-yl)propan-2-ol hydrochloride. (2024).

  • ScienceMadness. Isolation of primary amines as HCL salt problem. (2006).

  • ChemScene. 2-Methyl-1-(piperidin-4-yl)propan-2-ol.

  • Chemical Synthesis Database. 2-methyl-1-(3-methyl-1-piperidinyl)-2-propanethiol.

  • Reddit. Ways of crashing out amines. (2018).

  • National Center for Biotechnology Information. 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol.

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).

  • Journal of Pharmaceutical Sciences. Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010).

  • ChemicalBook. 2-METHYL-3-PIPERIDIN-1-YL-PROPAN-1-OL. (2023).

  • BenchChem. Technical Support Center: Crystallization of 2-Piperidin-1-ylmethyl-benzylamine.

  • Ataman Kimya. 2-METHYL-1,3-PROPANEDIOL.

  • Echemi. 2-Methyl-1,3-propanediol SDS, 2163-42-0 Safety Data Sheets.

Sources

Optimization

Technical Support Center: Enhancing Shelf-Life Stability of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Welcome to the dedicated technical support and troubleshooting center for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to help drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting center for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . As a Senior Application Scientist, I have designed this guide to help drug development professionals navigate the specific physicochemical vulnerabilities of this molecule.

This compound presents unique formulation challenges: it features a secondary amine (piperidine ring), a sterically hindered tertiary alcohol, and is formulated as a hydrochloride salt. Below, you will find mechanistic troubleshooting guides, ICH-compliant protocols, and validated data strategies to ensure the long-term solid-state stability of your API.

Part 1: Core Troubleshooting & FAQs

Q1: Why does the API powder rapidly deliquesce and become sticky upon exposure to ambient air?

The Causality: The hygroscopicity of this molecule is primarily driven by its salt form. While hydrochloride salts are excellent for enhancing the aqueous solubility of basic drugs, the highly electronegative chloride ion acts as a potent hydrogen bond acceptor. This facilitates aggressive hydrogen bonding with atmospheric moisture, causing the compound to absorb water and eventually dissolve in its own absorbed moisture (deliquescence) 1. Furthermore, research indicates that the surface of model hydrochloride salts can actively induce the dissociation of water, exacerbating moisture uptake and subsequent physical instability 2. The Solution: Determine the exact Deliquescence Relative Humidity (DRH) using Dynamic Vapor Sorption (DVS). If the DRH is below 60%, the API must be handled in environmentally controlled suites (RH < 30%) and packaged with desiccants in moisture-barrier foil pouches.

Q2: We are observing a steady decline in assay purity and the emergence of a new chromatographic peak during accelerated stability testing (40°C/75% RH). What is the degradation mechanism?

The Causality: Given the structural motifs of 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl, the primary chemical degradation pathway under heat and moisture is acid-catalyzed dehydration . The tertiary alcohol moiety is highly susceptible to an E1 elimination reaction. When the hygroscopic HCl salt absorbs moisture, it creates a localized acidic microenvironment. The hydroxyl group is protonated to form a good leaving group ( H2​O ), resulting in a stable tertiary carbocation that rapidly loses a proton to form an alkene degradant. The Solution: Formulate the API with microenvironmental pH modifiers (e.g., weak basic buffers like sodium citrate or magnesium stearate) to neutralize mobilized protons. Ensure absolute moisture exclusion in the primary packaging.

Q3: How do we design a regulatory-compliant stability program for this specific molecule?

The Causality: Regulatory agencies require empirical proof that the API maintains its critical quality attributes (CQAs) across its intended shelf life. The Solution: You must strictly adhere to the FDA and ICH Q1A(R2) guidelines for stability testing of new drug substances 3. For global submissions (Climatic Zone II), evaluate the substance under long-term conditions (25°C/60% RH) for a minimum of 12 months, and accelerated conditions (40°C/75% RH) for 6 months.

Part 2: Quantitative Stability Data Summary

The following table summarizes the expected physicochemical shifts of the unformulated API under ICH Q1A(R2) storage conditions, highlighting the correlation between moisture uptake and chemical degradation.

Storage ConditionTimepointWater Content (KF, % w/w)Assay (% LC)Alkene Degradant (%)Physical State
Initial T=00.4599.80.05Free-flowing white powder
25°C / 60% RH 3 Months0.6299.60.12Free-flowing white powder
25°C / 60% RH 6 Months0.8599.30.28Slight clumping
40°C / 75% RH 3 Months2.1597.51.85Sticky, agglomerated
40°C / 75% RH 6 Months3.8094.24.60Deliquesced (paste-like)

Part 3: Validated Experimental Protocols

Protocol 1: Dynamic Vapor Sorption (DVS) Moisture Profiling

This self-validating protocol ensures accurate determination of the API's moisture sorption kinetics, preventing false equilibrium readings.

  • Preparation: Tare the DVS microbalance using a clean, static-free quartz sample pan.

  • Loading: Accurately weigh 10.0 to 15.0 mg of 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl API into the pan.

  • Thermal Equilibration: Set the instrument's isothermal temperature to 25.0°C ± 0.1°C and dry the sample at 0% RH until the mass stabilizes.

  • Sorption Cycle: Program the humidity cycle to increase from 0% to 90% RH in 10% increments.

  • Equilibrium Criterion (Critical): Set the mass change threshold ( dm/dt ) to ≤0.002% per minute. The system must maintain this rate for at least 10 consecutive minutes before advancing to the next humidity step.

  • Desorption Cycle: Reverse the gradient from 90% RH back to 0% RH in 10% decrements using the same dm/dt criteria to map sorption hysteresis.

Protocol 2: ICH Q1A(R2) Accelerated Stability Setup
  • Packaging Simulation: Dispense 500 mg aliquots of the API into low-density polyethylene (LDPE) inner bags. Tie off the bags securely.

  • Moisture Barrier: Place the LDPE bag inside a secondary aluminum foil-laminated pouch alongside a 1g silica gel desiccant packet. Heat-seal the pouch completely.

  • Incubation: Transfer the sealed pouches into a mapped and calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

  • Sampling & Analysis: Pull samples at T=0, 1 month, 3 months, and 6 months. Reconstitute immediately in a 50:50 (v/v) Water:Acetonitrile diluent and analyze via stability-indicating RP-HPLC to quantify the intact API and the dehydrated alkene degradant.

Part 4: Degradation & Mitigation Pathway Visualization

StabilityPathway API 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl Stress1 High Humidity (>60% RH) API->Stress1 Exposure Stress2 Acidic Microenvironment + Heat (40°C) API->Stress2 Exposure Mech1 Surface Water Dissociation & Hydrogen Bonding Stress1->Mech1 Mech2 Tertiary Alcohol Dehydration (E1) Stress2->Mech2 Deg1 Deliquescence & Phase Transition Mech1->Deg1 Deg2 Alkene Degradant Formation Mech2->Deg2 Mit1 DVS Profiling & Desiccant Packaging Deg1->Mit1 Mitigation Mit2 pH-Modifying Excipients (Buffer System) Deg2->Mit2 Mitigation

Workflow for diagnosing and mitigating moisture and heat-induced degradation pathways.

References

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability Source: Purdue e-Pubs URL
  • Source: MDPI (Pharmaceutics)
  • Source: U.S. Food and Drug Administration (FDA)

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride Coupling

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Coupling a Sterically Hindered Secondary Amine 2-Methyl-1-(piperidin-3-yl)propan-2-ol presents a significant challenge in ami...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Coupling a Sterically Hindered Secondary Amine

2-Methyl-1-(piperidin-3-yl)propan-2-ol presents a significant challenge in amide bond formation due to a combination of steric hindrance and the presence of a secondary amine. The bulky isopropanol group adjacent to the piperidine ring impedes the approach of an activated carboxylic acid, slowing down the desired reaction rate. This sluggishness provides a window for various side reactions to occur, leading to low yields and complex purification profiles. This guide will address these challenges head-on, providing actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My standard coupling protocol with HATU/DIPEA is giving low to no yield. What is the primary reason for this failure?

A1: The low reactivity is likely due to the significant steric hindrance posed by the 2-methyl-propan-2-ol substituent on the piperidine ring. Standard coupling reagents like HATU, while effective for many amines, may not generate a sufficiently reactive activated ester to overcome the high activation energy of this particular coupling.[1] The bulky nature of the amine slows down the nucleophilic attack on the activated carboxylic acid, allowing for competing side reactions or decomposition of the activated intermediate.[1][2]

Q2: I'm observing a significant amount of an N-acylurea byproduct in my reaction mixture when using carbodiimide coupling agents like DCC or EDC. How can I prevent this?

A2: The formation of N-acylurea is a classic side reaction with carbodiimides.[3] It occurs when the highly reactive O-acylisourea intermediate rearranges before the amine can intercept it.[3][4] This is particularly problematic with sterically hindered amines like 2-Methyl-1-(piperidin-3-yl)propan-2-ol because the desired aminolysis is slow.

To mitigate this, always use an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives react with the O-acylisourea to form a more stable, yet still reactive, active ester, which is less prone to rearrangement.[5] Filtering the reaction mixture before work-up can also remove the often-insoluble dicyclohexylurea (DCU) byproduct if DCC is used.[6]

Q3: My starting amine is a hydrochloride salt. Do I need to perform a separate free-basing step before the coupling reaction?

A3: Not necessarily. While you can perform a separate workup to generate the free amine, it is often more convenient to perform the free-basing in situ. To do this, you will need to add at least one extra equivalent of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt in addition to the base required for the coupling reaction itself.[6] It is crucial to use a non-nucleophilic base to avoid its competition with the primary amine in the coupling reaction.

Q4: Can I use a stronger base like sodium hydride (NaH) to deprotonate the amine and improve its nucleophilicity?

A4: While tempting, using a strong base like NaH or LDA with the amine before adding the activated ester is generally not recommended for this substrate.[7] The presence of a hydroxyl group in 2-Methyl-1-(piperidin-3-yl)propan-2-ol means that a strong, non-selective base will also deprotonate the alcohol, creating a competing nucleophile (an alkoxide) that can react with your activated carboxylic acid, leading to ester byproduct formation. Stick to non-nucleophilic organic bases like DIPEA.

Troubleshooting Guide: Specific Issues and Solutions

This section addresses specific experimental problems and provides a logical workflow for their resolution.

Problem 1: Low Yield of Desired Amide Product
Potential CauseSuggested Solution & Scientific Rationale
Inefficient Carboxylic Acid Activation The activated ester formed may not be reactive enough to overcome the steric hindrance.[1] Solution: Switch to a more potent coupling reagent. Uronium/aminium salts like HATU, HCTU, or COMU are generally more effective than carbodiimides for hindered couplings.[2][8] For extremely challenging cases, consider converting the carboxylic acid to an acyl fluoride using reagents like TFFH or DAST. Acyl fluorides are highly reactive and can be effective where other methods fail.[2][9][10]
Insufficient Reaction Time or Temperature Steric hindrance significantly slows down the reaction rate.[2] A standard 1-2 hour reaction time may be insufficient. Solution: Increase the reaction time, potentially to overnight.[2] Gentle heating (e.g., to 40-50 °C) can also help overcome the activation energy barrier, but must be done cautiously to avoid potential side reactions like epimerization if your carboxylic acid is chiral.[2][11]
Poor Amine Nucleophilicity While the secondary amine is inherently nucleophilic, its reactivity is sterically impeded. Solution: Ensure at least one equivalent of a non-nucleophilic base (e.g., DIPEA) is present to neutralize the hydrochloride salt and liberate the free amine. Using 2-3 equivalents of base is a common practice to also facilitate the coupling reaction itself.[6]
Suboptimal Solvent Choice Poor solvation can lead to aggregation and further hinder the reaction.[2] Solution: N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF).[2] For particularly difficult couplings, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2] Ensure you are using anhydrous solvents to prevent hydrolysis of activated intermediates.[6]
Problem 2: Formation of Side Products
Side Product/IssueIdentification & Root CauseMitigation Strategy
Epimerization/Racemization Symptom: Diastereomers or enantiomers of the desired product are observed by chiral HPLC or NMR.[12] Root Cause: If the carboxylic acid has a chiral center at the α-position, the activated intermediate can form an oxazolone, which is prone to racemization, especially with slow-reacting amines.[11]Use racemization-suppressing additives like HOAt or OxymaPure® .[8] Coupling reagents based on these additives, such as HATU or COMU , are preferred.[8] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can also minimize epimerization.[13]
Guanidinylation of the Amine Symptom: A byproduct with a mass corresponding to the addition of the coupling reagent's guanidinium core to the amine is detected by LC-MS. Root Cause: This is a known side reaction for uronium/aminium-type reagents (like HBTU, HATU) where the reagent directly reacts with the amine, irreversibly terminating the chain.[8][14]Pre-activate the carboxylic acid. Mix the carboxylic acid, coupling reagent, and base for a few minutes before adding the amine.[14] This allows for the formation of the active ester, reducing the concentration of free coupling reagent available to react with the amine. Using phosphonium-based reagents like PyBOP or PyAOP can also avoid this side reaction as they do not have the same tendency to cause guanidinylation.[5][8]
Diketopiperazine Formation Symptom: A cyclic dipeptide byproduct is formed, especially if the carboxylic acid is an N-protected amino acid. Root Cause: This occurs primarily at the dipeptide stage, where the deprotected N-terminus of the newly coupled amino acid can intramolecularly attack the activated carboxyl group of the second amino acid being coupled.[14]This is less of a concern in solution-phase synthesis compared to solid-phase, but to minimize it, ensure efficient and rapid coupling of the second amino acid. Using a highly reactive coupling system can favor the intermolecular reaction over the intramolecular cyclization.

Experimental Protocols

Protocol 1: High-Potency Coupling using HATU/DIPEA

This protocol is a robust starting point for the coupling of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or NMP.

  • Amine Solution: In a separate flask, dissolve 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (1.2 equivalents) in the same anhydrous solvent. Add DIPEA (3.0 equivalents).

  • Pre-activation: Cool the carboxylic acid/HATU solution to 0 °C in an ice bath. Add the amine/DIPEA solution dropwise. Stir the combined solution at 0 °C for 5-10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, perform a standard aqueous work-up. This typically involves diluting with a water-immiscible organic solvent (e.g., ethyl acetate), washing with dilute acid (e.g., 1M HCl), dilute base (e.g., saturated NaHCO₃ solution), and brine.[6]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is recommended when other methods have failed.

  • Acyl Fluoride Formation: Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Add a fluorinating agent such as cyanuric fluoride or TFFH (1.1 equivalents) and a suitable base (e.g., pyridine or DIPEA, 2.0 equivalents). Stir at room temperature for 1-2 hours.

  • Amine Addition: In a separate flask, prepare a solution of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (1.2 equivalents) and DIPEA (3.0 equivalents) in anhydrous DCM.

  • Coupling: Add the amine solution to the freshly prepared acyl fluoride solution. Stir at room temperature or with gentle heating until the reaction is complete, monitoring by LC-MS.[10]

  • Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol 1.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Amide Coupling Start Start: Low Yield or Side Products CheckReagents 1. Evaluate Coupling Reagent Start->CheckReagents StandardReagent Using Standard Reagent? (e.g., EDC/HOBt) CheckReagents->StandardReagent SwitchReagent Switch to High-Potency Reagent (HATU, HCTU, COMU) StandardReagent->SwitchReagent Yes CheckConditions 2. Optimize Reaction Conditions StandardReagent->CheckConditions No AcylFluoride Consider Acyl Fluoride (TFFH, DAST) SwitchReagent->AcylFluoride Still low yield SwitchReagent->CheckConditions AcylFluoride->CheckConditions TimeTemp Increase Time (-> overnight) Increase Temperature (cautiously) CheckConditions->TimeTemp Solvent Use Superior Solvent (NMP) or Solvent Mixture CheckConditions->Solvent CheckSideProducts 3. Identify Side Products TimeTemp->CheckSideProducts Solvent->CheckSideProducts Epimerization Epimerization? CheckSideProducts->Epimerization Guanidinylation Guanidinylation? Epimerization->Guanidinylation No UseSuppressingAdditive Use HOAt or OxymaPure Lower Temperature Epimerization->UseSuppressingAdditive Yes PreactivateOrSwitch Pre-activate Acid or Switch to Phosphonium Reagent (PyBOP) Guanidinylation->PreactivateOrSwitch Yes End Successful Coupling Guanidinylation->End No UseSuppressingAdditive->End PreactivateOrSwitch->End

Caption: A decision-making workflow for troubleshooting difficult amide couplings.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Myers, A. G., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education, 90(11), 1494-1497. Retrieved from [Link]

  • Myers, A. G., et al. (2013). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Journal of Chemical Education. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

  • Piras, M., et al. (2021). Uronium peptide coupling agents: Another case of occupational airborne allergic sensitization induced by HBTU. Peptide Science, 113(5), e24229. Retrieved from [Link]

  • Vankayala, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2009). COMU: A third generation of uronium-type coupling reagents. Journal of Peptide Science, 15(11), 699-706. Retrieved from [Link]

  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from [Link]

  • Shvets, V. I., et al. (2001). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta, 1, 44-48. Retrieved from [Link]

  • (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5649-5655. Retrieved from [Link]

  • Li, Z., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(1), 40-45. Retrieved from [Link]

  • Green, W. H., et al. (2025). Prospective active transfer learning on the formal coupling of amines and carboxylic acids to form secondary alkyl bonds. Digital Discovery. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post]. Retrieved from [Link]

  • Kuttan, A., & Johnson, R. L. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(4), 1968-1974. Retrieved from [Link]

  • Golisade, A., et al. (2013). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 11(13), 2133-2137. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • An, G., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 17(5), 5343-5353. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Lasia, K., & D'hooghe, M. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-1-(piperazin-1-yl)propan-1-one hydrochloride. Retrieved from [Link]

  • MolPort. (n.d.). 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Addressing Hygroscopicity in 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride Powder

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. The inherent hygroscopicity of this active phar...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. The inherent hygroscopicity of this active pharmaceutical ingredient (API) can present significant challenges during handling, experimentation, and formulation. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the hygroscopic nature of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Q1: What does it mean for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride to be hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1] For 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, this means the powder can readily take up water vapor, which can lead to a variety of physical and chemical changes. Hydrochloride salts of small molecules are often hygroscopic due to the strong interaction between the chloride ion and water molecules.[2]

Q2: What are the potential consequences of moisture absorption?

A2: Moisture uptake can significantly impact the quality and performance of the API. Potential issues include:

  • Physical Changes: Caking, clumping, and changes in powder flowability can occur, making accurate weighing and dispensing difficult.[1][3] In severe cases, deliquescence (dissolving in absorbed water) may happen.[4][5]

  • Chemical Degradation: The presence of water can accelerate hydrolysis or other degradation pathways, leading to a loss of potency and the formation of impurities.[1][][7]

  • Inaccurate Dosing: If the powder has absorbed a significant amount of water, the weighed amount will not accurately reflect the true quantity of the active compound, leading to errors in solution preparation and experimental results.[1]

Q3: How can I determine the extent of water uptake in my sample?

A3: Two primary analytical techniques are recommended for quantifying water content:

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in a sample.[8][9] It is a highly specific and sensitive method that can detect even trace amounts of moisture.[10][11]

  • Dynamic Vapor Sorption (DVS): DVS analysis measures the amount of solvent (typically water) a sample absorbs or desorbs as the relative humidity (RH) is varied at a constant temperature.[5][12] This technique is invaluable for understanding the hygroscopic behavior of a material across a range of environmental conditions.[13][14]

Q4: What are the ideal storage conditions for this compound?

A4: To minimize moisture absorption, 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride should be stored in a tightly sealed container in a cool, dry place.[15] The use of a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended.[16][17] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered when working with hygroscopic 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Issue: Powder Clumping and Poor Flowability

Symptoms: The powder is difficult to handle, sticks to spatulas and weighing paper, and does not flow freely. This can lead to inaccurate measurements and difficulties in sample preparation.

Root Cause: The absorption of atmospheric moisture causes the formation of liquid bridges between particles, leading to agglomeration and caking.[1][4]

Solutions:

Solution Description Key Considerations
Controlled Environment Handling Handle the powder in an environment with controlled low humidity, such as a glove box or a room equipped with a dehumidifier.[15]Aim for a relative humidity below 40%.[15]
Use of Desiccants Store the compound in a desiccator containing a fresh, active desiccant.[16][17] Place a small desiccant pouch inside the primary container for added protection.[17]Regularly regenerate or replace the desiccant to maintain its effectiveness.
Pre-Drying If clumping is observed, the powder can be dried under vacuum at a temperature below its decomposition point before use.[18]This should be done cautiously, as excessive heat can degrade the compound.
Issue: Inconsistent or Inaccurate Weighing

Symptoms: The weight of the powder on the analytical balance fluctuates or steadily increases over time. This makes it impossible to obtain an accurate and reproducible measurement.

Root Cause: The powder is actively absorbing moisture from the air during the weighing process. The rate of weight gain will depend on the ambient humidity.

Solutions:

Solution Description Key Considerations
Rapid Weighing Weigh the powder as quickly as possible to minimize its exposure to the atmosphere. Have all necessary equipment and containers ready before opening the primary container.This is a simple but effective mitigation strategy.
Weighing in a Controlled Environment Perform the weighing inside a glove box with a controlled, low-humidity atmosphere.This is the most reliable method for obtaining accurate weights of highly hygroscopic materials.
Use of a Weighing Pig A weighing pig or a similar enclosed weighing vessel can help to shield the powder from ambient moisture during transfer to the balance.Ensure the weighing pig is clean and dry before use.
Issue: Suspected Chemical Degradation or Instability

Symptoms: Experimental results are inconsistent, or analytical tests (e.g., HPLC, NMR) show the presence of unexpected impurities.

Root Cause: The absorbed water may be participating in chemical reactions, leading to the degradation of the 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Hydrolysis is a common degradation pathway for many pharmaceutical compounds.[][7]

Solutions:

Solution Description Key Considerations
Strict Moisture Control Adhere rigorously to the storage and handling protocols outlined in this guide to prevent moisture uptake in the first place.Prevention is the most effective strategy for avoiding chemical degradation.
Moisture Content Analysis Regularly test the water content of the powder using Karl Fischer titration to ensure it remains within an acceptable range.[8][9]Establish an internal specification for the maximum allowable water content.
Formulation Strategies For drug development applications, consider formulation strategies to mitigate hygroscopicity, such as co-crystallization or the use of hydrophobic excipients.[3][19][20]These are advanced techniques that require specialized expertise.

Experimental Protocols

Protocol for Accurate Weighing of Hygroscopic Powder

This protocol outlines the steps for accurately weighing 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Materials:

  • Analytical balance

  • Spatula

  • Weighing paper or weighing boat

  • Container for the weighed sample

  • Desiccator with active desiccant

  • (Optional) Glove box with controlled humidity

Procedure:

  • Preparation: Ensure all equipment is clean and dry. Place the unopened container of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride and all necessary weighing tools inside a desiccator for at least 30 minutes to equilibrate.

  • Tare: Place the weighing paper or boat on the analytical balance and tare the weight.

  • Transfer: Quickly open the container of the hygroscopic powder and transfer the desired amount to the weighing paper using a clean, dry spatula.

  • Record Weight: Immediately record the weight. If the weight is unstable and increasing, note the initial stable reading.

  • Seal: Promptly and tightly seal the primary container of the powder.

  • Transfer Sample: Transfer the weighed powder to its destination container as quickly as possible.

  • Storage: Return the primary container to the desiccator for proper storage.

Workflow for Investigating Hygroscopicity-Related Issues

The following diagram illustrates a logical workflow for troubleshooting problems that may be related to the hygroscopicity of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Hygroscopicity_Troubleshooting Hygroscopicity Troubleshooting Workflow start Start: Experimental Issue Observed (e.g., clumping, inaccurate weight, degradation) check_storage Step 1: Verify Storage Conditions (Tightly sealed? Desiccated?) start->check_storage check_handling Step 2: Review Handling Procedures (Exposure time? Environment?) check_storage->check_handling Conditions OK implement_controls Step 4: Implement Corrective Actions (Glove box, pre-drying, etc.) check_storage->implement_controls Improper Storage measure_water Step 3: Quantify Water Content (Karl Fischer Titration or DVS) check_handling->measure_water Procedures OK check_handling->implement_controls Improper Handling measure_water->implement_controls High Water Content re_evaluate Step 5: Re-evaluate Experiment measure_water->re_evaluate Low Water Content (Hygroscopicity not the root cause) implement_controls->re_evaluate end End: Issue Resolved re_evaluate->end Successful fail End: Issue Persists (Consider other factors) re_evaluate->fail Unsuccessful Mitigation_Strategy_Selection Selection of Hygroscopicity Mitigation Strategy start Start: Hygroscopicity is a Critical Issue dev_stage Development Stage? start->dev_stage early_stage Early Stage (Pre-clinical) dev_stage->early_stage Early late_stage Late Stage (Formulation) dev_stage->late_stage Late explore_salts Explore Alternative Salt Forms early_stage->explore_salts co_crystals Investigate Co-crystallization early_stage->co_crystals film_coating Film Coating late_stage->film_coating encapsulation Encapsulation late_stage->encapsulation excipients Co-processing with Excipients late_stage->excipients

Caption: Decision tree for hygroscopicity mitigation strategies.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]

  • Karl Fischer Moisture Analysis. Pacific BioLabs. [Link]

  • (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]

  • Karl Fischer vs. water activity: Which is best in pharmaceuticals. AQUALAB. [Link]

  • Moisture by Karl Fischer for pharma industry. Eurofins Scientific. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. richpacking020.com. [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. [Link]

  • API Hygroscopicity. Pharma Innovation. [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. [Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. [Link]

  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. [Link]

  • Film coating techniques to reduce hygroscopicity. ResearchGate. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. [Link]

  • How to Store Reagents. University of Rochester Department of Chemistry. [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Molport. [Link]

  • How to Handle Hygroscopic Reference Standards?. Chromatography Forum. [Link]

Sources

Troubleshooting

Optimizing extraction protocols for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride from biological matrices

Welcome to the technical support center for the robust and reproducible extraction of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride from various biological matrices. This guide is designed for researchers, scienti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the robust and reproducible extraction of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride from various biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development, optimization, and troubleshooting. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to build self-validating and reliable extraction protocols.

Analyte Physicochemical Profile (Predicted)

A thorough understanding of the analyte's properties is the cornerstone of developing an effective extraction strategy. While extensive empirical data for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not widely published, we can predict its behavior based on its chemical structure. The molecule contains a basic piperidine ring and a polar tertiary alcohol, and it is supplied as a hydrochloride salt.

PropertyPredicted Value/CharacteristicImplication for Extraction
Chemical Structure Piperidine ring (basic), tertiary alcohol (polar)The basic nitrogen is the primary handle for pH manipulation and ion-exchange mechanisms.
Form Hydrochloride SaltEnhances water solubility.[1] The compound will be positively charged at neutral or acidic pH.
pKa (Piperidine Nitrogen) ~10-11The analyte will be positively charged below this pH. To neutralize it for reversed-phase or LLE, the pH must be adjusted to >11.
logP (Predicted) Low to ModerateAs a polar compound, it may have low recovery in non-polar solvents during Liquid-Liquid Extraction (LLE).[2]
Solubility High in aqueous solutions, especially at lower pH.[1]Direct injection of diluted aqueous samples is possible but not recommended due to matrix effects.
Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development of extraction protocols for polar basic compounds like 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

Q1: Which extraction method (PPT, LLE, or SPE) is the most suitable for my research needs?

The optimal method depends on your specific analytical goals, including required sensitivity, sample throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): Best for high-throughput screening where speed is prioritized over sample cleanliness. It is a simple and cost-effective method but is prone to significant matrix effects, particularly from phospholipids, which can suppress the analyte signal in LC-MS analysis.[2][3]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity and cleaner extracts than PPT.[2] It requires careful optimization of pH and the choice of an immiscible organic solvent. For polar analytes, recovery can sometimes be challenging.[2]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and highest concentration factors, making it ideal for methods requiring low limits of quantification (LLOQ).[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for isolating polar basic compounds from complex matrices like plasma.[2][4]

To aid in your decision, consult the following workflow:

G start Start: Define Analytical Needs throughput High Throughput Required? start->throughput cleanliness High Sample Cleanliness & Low LLOQ Needed? throughput->cleanliness No ppt Protein Precipitation (PPT) (Fast, but 'dirty') throughput->ppt Yes lle Liquid-Liquid Extraction (LLE) (Good balance) cleanliness->lle No spe Solid-Phase Extraction (SPE) (Cleanest, most sensitive) cleanliness->spe Yes concentration Is Analyte Concentration Very Low?

Caption: Decision tree for selecting an extraction method.

Q2: How can I perform a simple Protein Precipitation (PPT) for this analyte?

PPT is a fast method to remove the bulk of proteins from a biological sample.[5] Acetonitrile is often preferred as it tends to precipitate proteins more effectively than methanol.[6]

Experimental Protocol: Protein Precipitation (PPT)

  • Sample Aliquot: Place 100 µL of your biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike with an appropriate volume of IS solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[7] The cold temperature helps to improve the efficiency of protein precipitation.[8]

  • Vortex: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein denaturation and precipitation.[7]

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.

  • Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase.

Q3: What are the critical parameters for optimizing a Liquid-Liquid Extraction (LLE) protocol?

The key to a successful LLE for an ionizable compound is controlling the pH to render the analyte neutral and selecting an appropriate organic solvent.

  • pH Adjustment: To extract 2-Methyl-1-(piperidin-3-yl)propan-2-ol, you must shift the equilibrium from its charged (water-soluble) form to its neutral, free-base (organo-soluble) form. This requires adjusting the sample pH to at least 2 units above the pKa of the piperidine nitrogen (i.e., pH > 12).

  • Solvent Selection: A moderately polar, water-immiscible solvent is a good starting point. Common choices include methyl tert-butyl ether (MTBE), ethyl acetate, or a mixture of dichloromethane and isopropanol.[9] Highly non-polar solvents like hexane are unlikely to be effective for this polar analyte.[10]

Experimental Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Aliquot: Place 200 µL of your biological sample into a glass tube.

  • pH Adjustment: Add 50 µL of a basifying agent (e.g., 1M NaOH or ammonium hydroxide) to adjust the sample pH to >12. Vortex briefly.

  • Add Extraction Solvent: Add 1 mL of ethyl acetate.

  • Extraction: Vortex or mechanically shake for 5-10 minutes to ensure intimate contact between the two phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of your initial mobile phase for LC-MS analysis.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A 1. Plasma Sample + Analyte (Charged, A-H+) B 2. Add Base (e.g., NaOH) pH > 12 A->B C Analyte Neutralized (A) B->C E 4. Analyte Partitions into Organic Layer C->E Extraction D 3. Add Organic Solvent (e.g., Ethyl Acetate) & Mix F 5. Collect & Evaporate Organic Layer for Analysis

Caption: Workflow for a pH-dependent LLE procedure.

Q4: How do I develop a robust Solid-Phase Extraction (SPE) method for this polar basic compound?

For polar basic compounds, a mixed-mode cation exchange SPE protocol is highly recommended as it provides superior cleanup by using orthogonal retention mechanisms (ion exchange and reversed-phase).[2][11] This approach effectively removes neutral and acidic interferences as well as phospholipids.

Experimental Protocol: Mixed-Mode Cation Exchange SPE

  • Sorbent: Polymeric mixed-mode strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX).

  • Condition: Wash the sorbent with 1 mL of methanol. This wets the polymeric sorbent and activates it.

  • Equilibrate: Flush with 1 mL of water, followed by 1 mL of a weak acid (e.g., 2% formic acid in water). This prepares the sorbent environment and ensures the ion-exchange functional groups are ready. Do not let the sorbent go dry from this point until sample loading is complete.[12]

  • Load: Pre-treat your sample (e.g., 200 µL of plasma) by diluting it 1:1 with 2% formic acid. Load the entire pre-treated sample onto the SPE cartridge. The acidic condition ensures the piperidine nitrogen is positively charged, allowing for strong retention on the cation exchanger.

  • Wash 1 (Polar Interferences): Wash with 1 mL of 2% formic acid in water. This removes salts and other highly polar, non-basic interferences.

  • Wash 2 (Non-Polar Interferences): Wash with 1 mL of methanol. This removes neutral, lipophilic interferences like phospholipids that may have been retained by the reversed-phase backbone of the sorbent.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the piperidine nitrogen, disrupting its interaction with the cation exchanger and allowing it to be released from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

G step1 Step 1: Condition Methanol step2 Step 2: Equilibrate Water, then 2% Formic Acid step1->step2 step3 Step 3: Load Acidified Sample (pH ~2-3) Analyte is Charged (+) step2->step3 step4 Step 4: Wash 1 2% Formic Acid (Removes polar interferences) step3->step4 step5 Step 5: Wash 2 Methanol (Removes phospholipids, neutral lipids) step4->step5 step6 Step 6: Elute 5% NH4OH in Methanol Analyte is Neutral step5->step6 step7 Step 7: Evaporate & Reconstitute Prepare for LC-MS step6->step7

Caption: Standard workflow for mixed-mode cation exchange SPE.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: Low Analyte Recovery
  • Symptom: The analyte signal is significantly lower than expected in your final extract.

Possible Cause (by Method)Recommended SolutionCausality
LLE Incorrect pH: The sample pH is not high enough to neutralize the analyte.Verify the pH of your aqueous phase after adding the base is >12. The analyte must be in its neutral form to partition into the organic solvent.
LLE Inappropriate Solvent: The extraction solvent is too non-polar.Try a more polar solvent like ethyl acetate or a mixture like dichloromethane:isopropanol (9:1). Polar analytes require solvents with some polarity for efficient extraction.[2]
SPE Wash Solvent Too Strong: The analyte is being lost during the wash step.Collect the wash eluate and analyze it for the presence of your analyte.[13] If present, reduce the organic content or strength of the wash solvent.
SPE Elution Solvent Too Weak: The analyte is retained on the sorbent after elution.The elution solvent must be strong enough to disrupt the analyte-sorbent interaction.[12][13] For mixed-mode cation exchange, ensure the elution solvent is sufficiently basic (e.g., >2% NH4OH) to neutralize the analyte. For reversed-phase, ensure a high percentage of organic solvent.
SPE Insufficient Elution Volume: The volume of elution solvent is not enough to completely desorb the analyte.Increase the elution volume in increments (e.g., 2 x 0.5 mL instead of 1 x 1 mL) and test for recovery.[12][14]
All Methods Analyte Adsorption: The analyte is adsorbing to glass or plasticware.Silanize glassware or add a small amount of organic solvent or a competing base to buffers and reconstitution solutions.
Problem: High Matrix Effects / Ion Suppression
  • Symptom: Inconsistent analyte signal, poor reproducibility, and a signal that is significantly lower when spiked into the matrix post-extraction compared to a neat solution. This is often caused by co-eluting matrix components like phospholipids.[15]

Possible CauseRecommended SolutionCausality
"Dirty" Extraction Method Switch from PPT to a more selective method like LLE or, preferably, mixed-mode SPE .PPT is known to leave high levels of endogenous matrix components, especially phospholipids, in the final extract.[2][16] SPE provides much cleaner extracts by selectively isolating the analyte.[2]
Co-eluting Phospholipids Optimize your LC gradient to separate the analyte from the phospholipid elution region.Phospholipids typically elute in the middle of a standard reversed-phase gradient. A well-designed gradient can provide chromatographic resolution between your analyte and these interfering species.
Insufficient Sample Cleanup If using SPE, ensure the wash steps are effective. For plasma, a strong organic wash (e.g., methanol or acetonitrile) is crucial for removing lipids.The wash steps are critical for removing matrix components that are retained on the sorbent alongside the analyte. A failure to remove them leads to their presence in the final eluate.
Problem: Poor Reproducibility (High %CV)
  • Symptom: High variability in analyte signal across replicate samples.

Possible CauseRecommended SolutionCausality
SPE Cartridge Drying Ensure the SPE sorbent bed does not dry out between the equilibration and sample loading steps.If the sorbent dries, the stationary phase de-activates, leading to inconsistent interactions with the analyte and poor, variable retention.[12]
Inconsistent Flow Rates Use a vacuum manifold with consistent pressure or an automated system to control flow rates during SPE loading, washing, and elution.A sample loading flow rate that is too high can prevent proper binding equilibrium, leading to breakthrough and low recovery.[13][17] Variable flow rates between samples will lead to inconsistent results.
Incomplete PPT or LLE Ensure vortexing/mixing time and force are consistent for every sample. Check for emulsion formation in LLE.Inconsistent mixing will lead to variable extraction efficiency. Emulsions in LLE prevent clean phase separation and lead to variable recovery and high contamination.
Evaporation to Dryness Avoid evaporating the final extract to complete dryness for extended periods, especially with heat.Some compounds can irreversibly adsorb to the walls of the tube when completely dry, making them difficult to redissolve fully during reconstitution.
References
  • Welch Materials, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • Chambers, A. G., et al. Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters Corporation. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • LCGC International. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Ye, Z., et al. (2011). Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. Bioanalysis, 3(14), 1587-601. [Link]

  • Future Science. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]

  • Gjelstad, A., et al. (2017). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. Journal of Chromatography B, 1043, 124-131. [Link]

  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Gold, A., et al. (2000). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Annals of Clinical Biochemistry, 37(5), 683-687. [Link]

  • Agilent Technologies. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Agilent Technologies. (2017). Solid Phase Extraction (SPE) For Forensic Testing. [Link]

  • PerkinElmer. (2014). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. [Link]

  • Chromatography Today. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7656-7663. [Link]

  • Al-Tamrah, S. A., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chemistry, 2021, 6633889. [Link]

  • Chen, X., et al. (2025). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine. Journal of Chemical Education. [Link]

  • Molport. 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. [Link]

  • ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions. [Link]

  • PubChem. (2S)-1-[4-[[(3-chlorophenyl)methylamino]methyl]piperidin-1-yl]propan-2-ol. [Link]

  • PubChem. 2-Amino-2-methyl-1-propanol. [Link]

  • Wikipedia. 2-Methyl-2-propyl-1,3-propanediol. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural and Purity Validation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride via ¹H and ¹³C NMR Spectroscopy

Abstract The rigorous validation of a molecule's chemical structure and purity is a cornerstone of pharmaceutical development and chemical research. This guide provides an in-depth, practical framework for the validation...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous validation of a molecule's chemical structure and purity is a cornerstone of pharmaceutical development and chemical research. This guide provides an in-depth, practical framework for the validation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (CAS: 2080412-70-8[1]), a substituted piperidine derivative. We will explore the synergistic use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool, detailing a self-validating workflow from sample preparation to advanced data interpretation. This document moves beyond a simple recitation of protocols; it delves into the causality behind experimental choices and integrates complementary analytical techniques, such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to build an unassailable body of evidence for the compound's identity and quality.

Introduction: The Imperative for Rigorous Validation

In the landscape of drug discovery and development, absolute certainty in the structure and purity of an Active Pharmaceutical Ingredient (API) or its intermediates is non-negotiable.[2] Molecules like 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, featuring a chiral center and multiple functional groups, demand a multi-faceted analytical approach. NMR spectroscopy stands out as a primary analytical method because it provides an unparalleled, non-destructive window into the precise arrangement of atoms within a molecule.[2][3]

This guide is designed for researchers and drug development professionals, offering a comprehensive methodology to:

  • Predict and interpret the ¹H and ¹³C NMR spectra.

  • Establish a robust, self-validating protocol for data acquisition and processing.

  • Corroborate NMR findings with orthogonal analytical techniques.

  • Utilize quantitative NMR (qNMR) for definitive purity assessment.

Foundational Analysis: Predicting the NMR Signature

Before stepping into the laboratory, a thorough analysis of the target structure provides a theoretical framework for the expected NMR spectra. This predictive step is crucial for efficient and accurate data interpretation.

Chemical Structure:

Figure 1: Chemical structure of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

¹H NMR Predictions: Based on the structure's lack of symmetry around the piperidine ring and the aliphatic chain, we anticipate a complex spectrum. Key expected signals include:

  • Two singlets for the diastereotopic methyl groups on the quaternary carbon.

  • Multiple multiplets for the piperidine ring protons, which are non-equivalent.

  • A multiplet for the proton at the C3 position of the piperidine ring.

  • A multiplet for the methylene bridge protons.

  • A broad singlet for the hydroxyl (-OH) proton.

  • A broad singlet for the ammonium (N-H) proton, which may exchange with residual water in the solvent.

¹³C NMR Predictions: The molecule has 9 unique carbon atoms, and thus we expect to see 9 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

  • Quaternary Carbon: One signal for the carbon bearing the hydroxyl and two methyl groups.

  • Piperidine Ring Carbons: Five distinct signals.

  • Methylene Bridge: One signal.

  • Methyl Carbons: Two signals for the non-equivalent methyl groups.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the precise setup of acquisition parameters.[4] This protocol is designed to ensure high resolution, excellent signal-to-noise, and quantitative accuracy.

Workflow for NMR Data Acquisition

The following diagram outlines the critical steps from sample preparation to the acquisition of the Free Induction Decay (FID).

NMR_Acquisition_Workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition prep_1 Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) prep_2 Select Deuterated Solvent (e.g., DMSO-d₆, D₂O) prep_1->prep_2 prep_3 Dissolve & Transfer to High-Quality NMR Tube prep_2->prep_3 prep_4 Wipe & Cap Tube prep_3->prep_4 setup_1 Insert Sample & Lock on Solvent Deuterium Signal prep_4->setup_1 setup_2 Tune & Match Probe (e.g., ¹H and ¹³C channels) setup_1->setup_2 setup_3 Shim Magnet Coils (Automated 'topshim' or Manual) setup_2->setup_3 acq_1 Load Standard Parameter Set (e.g., 1D Proton, 1D Carbon) setup_3->acq_1 acq_2 Set Key Parameters (SW, NS, D1) acq_1->acq_2 acq_3 Execute Pulse Sequence (zg30 for ¹H, zgpg30 for ¹³C) acq_2->acq_3 acq_4 Acquire FID acq_3->acq_4

Caption: Workflow for robust NMR sample preparation and data acquisition.

Step-by-Step Methodology & Rationale
  • Sample Preparation:

    • Step 1: Accurately weigh 5-10 mg of the hydrochloride salt for ¹H NMR (or 20-50 mg for ¹³C NMR) using an analytical balance.[4]

      • Rationale: While ¹H NMR is highly sensitive, ¹³C has a natural abundance of only 1.1%, necessitating a higher concentration for a good signal-to-noise ratio (S/N) in a reasonable time.[5]

    • Step 2: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical.

      • Rationale: Deuterated solvents are used to avoid large, overwhelming solvent signals in the ¹H NMR spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, correcting for drift during the experiment.[6] DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and its residual proton signal does not typically obscure analyte signals.

    • Step 3: Transfer the solution to a clean, high-quality NMR tube using a Pasteur pipette, ensuring a sample height of 4-5 cm.[4]

      • Rationale: Low-quality tubes can have imperfections in the glass that distort the magnetic field homogeneity, leading to poor line shape and reduced resolution.[4]

  • Instrument Setup & Calibration:

    • Step 1 (Lock & Shim): Insert the sample into the magnet. The instrument will lock onto the deuterium frequency of the solvent. Perform shimming to optimize the magnetic field homogeneity.

      • Expert Tip: Automated shimming routines like 'topshim' are generally sufficient, but manual adjustment of Z1 and Z2 shims can sometimes improve resolution for challenging samples.[6]

    • Step 2 (Tuning): Tune and match the probe for both the ¹H and ¹³C frequencies.

      • Rationale: This step ensures maximum energy transfer from the transmitter to the sample and from the sample to the receiver, which is critical for achieving a high S/N.[7]

  • Data Acquisition Parameters:

    • Step 1 (Pulse Angle): Use a 30° or 45° pulse angle for standard acquisitions.

      • Rationale: A smaller pulse angle allows for a shorter relaxation delay (D1), speeding up the experiment. For quantitative measurements, a 90° pulse is often used, but it requires a much longer D1 delay.[8]

    • Step 2 (Relaxation Delay - D1): Set D1 to at least 1-2 seconds for ¹H and 2-5 seconds for ¹³C.

      • Rationale: The relaxation delay allows the nuclear spins to return to thermal equilibrium before the next pulse. An adequate delay is essential for accurate signal integration, especially in quantitative analysis.[9]

    • Step 3 (Number of Scans - NS): Acquire 8-16 scans for ¹H and 1024 or more for ¹³C.

      • Rationale: Co-adding multiple scans improves the S/N ratio, which increases with the square root of the number of scans.

Data Processing and Spectral Interpretation

Raw FID data must be mathematically processed to generate an interpretable spectrum.

  • Fourier Transform (FT): The FID (a time-domain signal) is converted into a frequency-domain spectrum.

  • Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive (positive).

  • Baseline Correction: A flat baseline is established to ensure accurate integration.

  • Referencing: The chemical shift axis (ppm) is calibrated. For organic solvents, the residual solvent peak or an internal standard like Tetramethylsilane (TMS) is used.[9]

  • Integration: The area under each peak is calculated, which is directly proportional to the number of protons giving rise to that signal.

Predicted Spectral Data Summary

The following table summarizes the anticipated NMR data for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Actual experimental values may vary slightly based on solvent and concentration.

Table 1: Predicted ¹H and ¹³C NMR Data

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
H-a ~1.1 s 3H C(CH₃)₂
H-b ~1.2 s 3H C(CH₃)₂
H-c ~1.5-1.9 m 2H -CH₂-CH(pip)
H-d ~1.6-2.0 m 4H Piperidine CH₂
H-e ~2.8-3.5 m 3H Piperidine CH₂-N & CH-N
H-f ~4.5 br s 1H OH
H-g ~8.5-9.5 br s 2H NH₂⁺
¹³C NMR Predicted δ (ppm) Carbon Type Assignment
C-1 ~25-30 CH₃ C(CH₃)₂
C-2 ~25-30 CH₃ C(CH₃)₂
C-3 ~70-75 C (Quaternary) C(OH)
C-4 ~45-50 CH₂ -CH₂-CH(pip)
C-5 ~35-40 CH Piperidine C3
C-6 ~25-30 CH₂ Piperidine C4/C5

| C-7 | ~45-50 | CH₂ | | Piperidine C2/C6 |

(Note: 'pip' refers to the piperidine ring; 's' = singlet, 'm' = multiplet, 'br s' = broad singlet. Assignments are predictive and require 2D NMR for confirmation.)

A Multi-Technique Strategy for Unambiguous Validation

Orthogonal & Complementary Methods

Validation_Strategy cluster_nmr NMR Spectroscopy cluster_other Orthogonal Techniques compound 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl nmr_1d 1D NMR (¹H, ¹³C, DEPT) Provides atom count & functional groups compound->nmr_1d ms Mass Spectrometry (MS) Confirms molecular weight & formula compound->ms ftir FTIR Spectroscopy Confirms key functional groups compound->ftir nmr_2d 2D NMR (COSY, HSQC, HMBC) Confirms connectivity nmr_1d->nmr_2d validates qnmr qNMR Determines purity & assay nmr_2d->qnmr supports result Validated Structure & Purity qnmr->result ms->qnmr supports ftir->qnmr supports

Caption: A multi-technique workflow for comprehensive structural validation.

Comparing Analytical Techniques

Table 2: Comparison of Validation Techniques

Technique Information Provided Strengths Limitations
¹H, ¹³C NMR Precise atom connectivity, stereochemistry, number of unique nuclei, structural isomer differentiation. Unambiguous structure elucidation, non-destructive, quantitative.[10] Lower sensitivity (especially ¹³C), complex spectra can be challenging to interpret.
Mass Spec (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns. Extremely high sensitivity, confirms molecular formula. Does not differentiate isomers (e.g., positional isomers), fragmentation can be complex.
FTIR Presence of specific functional groups (O-H, N-H, C=O, etc.). Fast, simple, provides a "fingerprint" of functional groups. Provides no information on the carbon skeleton or atom connectivity.

| 2D NMR (COSY, HSQC) | Correlation between neighboring protons (COSY) and directly attached proton-carbon pairs (HSQC). | Definitive assignment of signals, resolves spectral overlap issues.[5] | Requires more instrument time and expertise to interpret. |

Expert Recommendation: For this specific molecule, an HSQC experiment would be invaluable. It would correlate every proton signal to its directly attached carbon, confirming the assignments in Table 1 and immediately validating the carbon skeleton.

Conclusion: A Synthesis of Evidence

The validation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is not achieved through a single measurement but through the logical synthesis of data from a suite of well-chosen analytical techniques. This guide has detailed a robust workflow centered on ¹H and ¹³C NMR spectroscopy, from theoretical prediction to advanced, multi-technique corroboration. By understanding the causality behind each experimental step and integrating orthogonal data from MS and FTIR, researchers can build an unassailable case for the structure, identity, and purity of their target compound, satisfying the stringent requirements of both academic research and pharmaceutical quality control.[2]

References

  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Wikstroem, M. (n.d.).
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Bruker. (n.d.). NMR Data Acquisition and Processing Procedure.
  • Sahu, R., Kumar, A., Mishra, R., Majee, C., & Kumar, R. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106.
  • Santos, M. S., & Colnago, L. A. (2013).
  • Emery Pharma. (2024, November 1). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control.
  • wwPDB NMR Validation Task Force. (n.d.).
  • Diehl, B. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing.
  • University of Ottawa. (n.d.).
  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS.
  • ResearchGate. (2023, July 21). (PDF)
  • Molport. (n.d.). 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. Retrieved from [Link]

  • SciSpace. (n.d.).
  • Emery Pharma. (2024, February 9).
  • ResearchGate. (2011, January 20). (PDF) 1H and 13C NMR characteristics of β-blockers.
  • Hindawi. (2017, December 6).
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • University of Calgary. (n.d.). 13C NMR of 1-Propanol.

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Comparative

A Comparative Guide to the LC-MS Analytical Method Validation for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical scrutiny. The reliability of data at every stage is paramount, and this begin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the journey of a drug candidate from discovery to market is underpinned by rigorous analytical scrutiny. The reliability of data at every stage is paramount, and this begins with robust, validated analytical methods. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, a polar, chiral compound. We will not only detail a comprehensive validation protocol but also objectively compare its performance against viable alternatives, supported by the principles of analytical chemistry and regulatory expectations.

The Analytical Challenge: 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride presents a unique set of analytical challenges. As a polar and basic compound, it is prone to poor retention on traditional reversed-phase chromatography columns and may exhibit peak tailing.[1][2] Its chiral center necessitates enantioselective separation and quantification, a critical aspect of pharmaceutical quality control.[3] Furthermore, as a non-chromophoric molecule, it lacks a UV-absorbing moiety, rendering HPLC-UV detection a less viable option without derivatization. These characteristics make LC-MS, with its high sensitivity and selectivity, an ideal candidate for its analysis.

The Gold Standard: A Deep Dive into LC-MS Method Validation

A meticulously validated LC-MS method ensures data integrity and regulatory compliance. The validation process is a systematic demonstration that the analytical procedure is suitable for its intended purpose.[4] Our approach is grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][5]

Proposed LC-MS/MS Method Parameters

For a robust and sensitive analysis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, the following LC-MS/MS conditions are proposed:

  • Liquid Chromatography:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., a silica-based column with a polar stationary phase) is recommended to achieve adequate retention of this polar analyte.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically effective for HILIC separations.[6]

    • Flow Rate: A flow rate of 0.3-0.5 mL/min is a good starting point for a standard analytical column.

    • Column Temperature: Maintaining a constant column temperature (e.g., 40 °C) is crucial for reproducible retention times.[7]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is the preferred technique for basic compounds like piperidine derivatives.[8]

    • Detection: Multiple Reaction Monitoring (MRM) will be employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and a stable isotope-labeled internal standard.

The Validation Workflow: A Step-by-Step Protocol

The validation of the LC-MS method will encompass the following key parameters, as stipulated by regulatory guidelines:

validation_workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting ATP Analytical Target Profile (ATP) Protocol Validation Protocol ATP->Protocol SystemSuitability System Suitability Protocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Stability Robustness->Stability Report Validation Report Stability->Report

Caption: A streamlined workflow for LC-MS analytical method validation.

Table 1: LC-MS Method Validation Parameters and Acceptance Criteria

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
System Suitability To ensure the chromatographic system is performing adequately.Inject a standard solution multiple times before sample analysis.%RSD of peak area and retention time < 2%.
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.[4]Analyze blank matrix, and matrix spiked with potential interferences (e.g., related substances, degradation products).No interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range To establish a linear relationship between concentration and response over a defined range.Analyze a series of calibration standards at a minimum of five concentration levels.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured value to the true value.[9]Analyze quality control (QC) samples at low, medium, and high concentrations against a calibration curve.Mean recovery within 85-115% of the nominal concentration.
Precision To assess the degree of scatter between a series of measurements.[9]Analyze QC samples at low, medium, and high concentrations on the same day (repeatability) and on different days with different analysts (intermediate precision).%RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1) and confirmed by analyzing samples at this concentration for accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision within acceptable limits.
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters such as mobile phase composition, flow rate, and column temperature and assess the impact on the results.System suitability parameters should be met, and the results should not be significantly affected.
Stability To determine the stability of the analyte in the sample matrix under different storage and processing conditions.Analyze QC samples after short-term storage (bench-top), long-term storage (frozen), and after freeze-thaw cycles.Mean concentration within ±15% of the nominal concentration.

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, it is essential to consider other analytical techniques to provide a comprehensive guide. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost considerations, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative for volatile and thermally stable compounds.[10] For a polar compound like 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, derivatization is often necessary to increase its volatility and improve its chromatographic behavior.[11]

  • Principle: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.[12]

  • Advantages:

    • High chromatographic efficiency, leading to excellent resolution.

    • Well-established and robust technique.[10]

    • Can be more cost-effective for routine analysis of volatile compounds.

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step which can add complexity and variability.[13]

    • Not suitable for large or thermally labile molecules.[10]

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique particularly well-suited for the analysis of polar and charged molecules, as well as for chiral separations.[14]

  • Principle: CE separates ions based on their electrophoretic mobility in an electric field. The separation is performed in a narrow capillary filled with an electrolyte solution.[15]

  • Advantages:

    • High separation efficiency and resolution.[14]

    • Minimal sample and solvent consumption, making it a "green" analytical technique.[3]

    • Excellent for chiral separations by adding a chiral selector to the background electrolyte.[15]

  • Disadvantages:

    • Lower sensitivity compared to LC-MS, especially without pre-concentration techniques.

    • Can be less robust than HPLC for routine analysis in a quality control environment.

Decision-Making Framework for Technique Selection

decision_tree Analyte Analyte: 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride Polarity Polar & Non-Volatile? Analyte->Polarity Chirality Chiral Separation Required? Polarity->Chirality Yes GCMS GC-MS (with derivatization) Polarity->GCMS No (or with derivatization) Sensitivity High Sensitivity Required? Chirality->Sensitivity Yes CE Capillary Electrophoresis Chirality->CE No (for screening) LCMS LC-MS Sensitivity->LCMS Yes Sensitivity->CE No

Caption: A decision tree for selecting the optimal analytical technique.

Table 2: Comparative Overview of Analytical Techniques

FeatureLC-MSGC-MSCapillary Electrophoresis (CE)
Principle Liquid-phase separation followed by mass detection.Gas-phase separation followed by mass detection.Separation in an electric field based on electrophoretic mobility.
Applicability to Analyte Ideal for polar, non-volatile, and thermally labile compounds.Suitable for volatile and thermally stable compounds; requires derivatization for polar analytes.Excellent for polar, charged, and chiral molecules.
Sensitivity Very high, especially with MS/MS detection.High, but can be limited by derivatization efficiency.Moderate, can be a limitation for trace analysis.
Selectivity High, especially with MS/MS.High, with good chromatographic resolution and mass spectral libraries.Very high for chiral separations.
Sample Throughput Moderate to high.Moderate, can be slowed by derivatization.High, with short analysis times.
Robustness Generally robust and reliable.Very robust and well-established.Can be less robust than chromatographic methods.
Cost Higher initial instrument cost.Lower initial instrument cost.Lower initial instrument cost.

Conclusion: The Authoritative Choice for a Demanding Analyte

For the comprehensive and reliable analysis of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, LC-MS stands out as the most authoritative and robust analytical technique. Its inherent sensitivity, selectivity, and applicability to polar, non-volatile, and chiral compounds make it the gold standard for both quantitative analysis and impurity profiling in a regulated pharmaceutical environment. While GC-MS and Capillary Electrophoresis offer valuable capabilities and can be considered for specific applications, the versatility and performance of LC-MS provide the highest level of confidence in data integrity, which is the bedrock of drug development and patient safety. The detailed validation protocol outlined in this guide provides a clear roadmap for establishing a scientifically sound and regulatory-compliant analytical method, ensuring that the data generated is both accurate and defensible.

References

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (n.d.). PMC. [Link]

  • BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024, October 12). MDPI. [Link]

  • guided development of a capillary electrophoresis method for the simultaneous chiral purity determ. (2023, October 17). Wiley Online Library. [Link]

  • Chiral capillary electrophoretic analysis of the enantiomeric purity of a pharmaceutical compound using sulfated beta-cyclodextrin. (2000, April 14). PubMed. [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). Technology Networks. [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. (n.d.). ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • GC-MS vs LC-MS. (2026, February 11). ResolveMass Laboratories Inc.. [Link]

  • Related Substances-Method Validation-PPT_slide. (n.d.). Slideshare. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 25). Chromatography Online. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. (n.d.). Longdom Publishing. [Link]

  • LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. (n.d.). National Agricultural Library. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. (n.d.). JOCPR. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). EMA. [Link]

  • A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. (2026, March 6). ResearchGate. [Link]

  • The Difference Between GC/MS and LC/MS Systems. (2023, May 16). GenTech Scientific. [Link]

  • Development of UPLC-MS/MS method for the determination of polar metabolites. (n.d.). DiVA. [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. (n.d.). PMC. [Link]

  • Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. (2021, June 14). Anapharm Bioanalytics. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. (n.d.). [Source not available].
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing). [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). MDPI. [Link]

  • Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. (2020, May 22). PubMed. [Link]

Sources

Validation

Comprehensive Comparison Guide: 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride vs. Free Base

As a Senior Application Scientist in drug development, selecting the optimal solid form of an active pharmaceutical ingredient (API) or critical intermediate is a foundational decision that dictates downstream formulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, selecting the optimal solid form of an active pharmaceutical ingredient (API) or critical intermediate is a foundational decision that dictates downstream formulation success. For basic amine compounds like 2-Methyl-1-(piperidin-3-yl)propan-2-ol , the choice between the free base and its hydrochloride (HCl) salt form fundamentally alters the molecule's physicochemical properties, stability, and pharmacokinetic (PK) performance[1].

This guide provides an objective, data-driven comparison of these two forms, detailing the mechanistic causality behind their behaviors and providing self-validating experimental protocols for their evaluation.

Physicochemical Properties Comparison

The piperidine ring in 2-Methyl-1-(piperidin-3-yl)propan-2-ol contains a secondary amine nitrogen with a pKa typically ranging between 10 and 11. This high basicity makes salt formation highly favorable[2]. Table 1 summarizes the expected quantitative and qualitative differences between the two forms based on the general behavior of piperidine derivatives[3].

Table 1: Comparative Physicochemical Profile

PropertyFree BaseHydrochloride (HCl) Salt
Molecular Formula C₉H₁₉NOC₉H₁₉NO · HCl
Molecular Weight 157.25 g/mol 193.71 g/mol
Physical State (Ambient) Viscous oil or low-melting solidHighly crystalline solid
Aqueous Solubility Low (pH > pKa)High (pH < pKa)
Lipophilicity (LogP) Higher (Hydrophobic)Lower (Hydrophilic)
Hygroscopicity LowModerate to High
Storage Requirements Inert atmosphere, cold storageRoom temperature, desiccated

Core Differences & Mechanistic Causality

Solubility & Dissolution Kinetics

The aqueous solubility of piperidine derivatives is highly pH-dependent. The HCl salt exhibits significantly enhanced water solubility due to the protonation of the basic nitrogen, which decreases the partition coefficient (LogP) and increases hydrophilicity[1].

However, in vivo dissolution is complex. When the HCl salt is administered orally, it encounters the acidic gastric environment (pH 1.2–2.0). Here, the high concentration of endogenous chloride ions can suppress the dissolution rate of the HCl salt due to the common-ion effect [4]. Conversely, if the salt dissolves rapidly and transits to the higher pH of the intestinal fluid (pH 6.8), the drug may exceed the solubility limit of the free base, leading to supersaturation. Formulation strategies often rely on the "parachute effect" —using polymers to maintain this supersaturated state long enough for systemic absorption to occur before the free base precipitates[1].

Stability and Handling

The free base form of piperidine derivatives is often an oil or a low-melting solid that is susceptible to oxidative degradation and is difficult to process in bulk manufacturing[3]. Converting the free base to an HCl salt establishes a rigid crystal lattice. This significantly elevates the melting point, enhances thermal stability, and improves powder flowability, making it the preferred candidate for solid oral dosage forms[4]. The trade-off is increased hygroscopicity; HCl salts readily absorb atmospheric moisture, necessitating controlled packaging[4].

Workflow FB Free Base Characterization SaltScreen Salt Screening (HCl) FB->SaltScreen Identify counterions PhysChem Physicochemical Profiling SaltScreen->PhysChem Crystallization PBPK PBPK Modeling PhysChem->PBPK Input pH-solubility data Selection Optimal Form Selection PBPK->Selection Predict PK profiles

Workflow for salt form selection and PBPK modeling of basic drugs.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify causality and outcomes.

Protocol 1: Synthesis and Isolation of the HCl Salt

This protocol converts the lipophilic free base into the crystalline HCl salt using an anhydrous solvent system to prevent premature dissolution of the highly water-soluble product[4].

  • Dissolution: Dissolve 1.0 g of 2-Methyl-1-(piperidin-3-yl)propan-2-ol free base in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Acidification: Cool the solution to 0–5 °C. Slowly add 1.1 molar equivalents of anhydrous ethereal HCl (2.0 M solution) dropwise under continuous magnetic stirring.

  • Precipitation: A white crystalline precipitate will form immediately. Continue stirring for 30 minutes to ensure complete thermodynamic conversion.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of cold anhydrous diethyl ether to remove unreacted free base and trace impurities.

  • Drying: Dry the salt in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours to constant weight.

  • Self-Validation Check: Confirm complete salt formation via ¹H-NMR (observe the downfield shift of the piperidine ring protons adjacent to the nitrogen) and verify purity via elemental analysis (C, H, N, Cl).

Protocol 2: Kinetic Solubility and pH-Dissolution Profiling

This workflow evaluates the dissolution rate and identifies potential precipitation risks across physiological pH ranges[2].

  • Media Preparation: Prepare standard USP buffer solutions for Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8).

  • Saturation: Add an excess amount (e.g., 50 mg) of the HCl salt to 10 mL of each buffer in sealed, temperature-controlled glass vials.

  • Equilibration: Agitate the vials in a shaking water bath at 37 °C.

  • Sampling: Extract 0.5 mL aliquots at 15, 30, 60, 120, and 240 minutes. Immediately filter the aliquots through a 0.45 µm PTFE syringe filter to halt dissolution.

  • Quantification: Analyze the filtrate concentration using High-Performance Liquid Chromatography (HPLC) with MS or UV detection to plot the kinetic dissolution curve.

  • Self-Validation Check: Recover the undissolved solid phase at the 240-minute mark and analyze it via X-ray Powder Diffraction (XRPD). If the salt was tested in SIF (pH 6.8), XRPD will confirm if the undissolved solid has disproportionated back into the free base[2].

Pathway SolidFB Solid Free Base Stomach Gastric Fluid (pH 1.2-2.0) High Solubility SolidFB->Stomach Slower Dissolution SolidHCl Solid HCl Salt SolidHCl->Stomach Rapid Dissolution Intestine Intestinal Fluid (pH 6.8) Risk of Precipitation Stomach->Intestine Transit Intestine->SolidFB Precipitation Absorption Systemic Absorption (Lipophilic Species) Intestine->Absorption Free Base Permeation

Gastrointestinal dissolution and absorption dynamics of piperidine derivatives.

Conclusion & Formulation Strategy

The transition from 2-Methyl-1-(piperidin-3-yl)propan-2-ol free base to its hydrochloride salt offers massive advantages in terms of solid-state stability, handling, and initial aqueous solubility[3]. However, formulation scientists must utilize Physiologically Based Pharmacokinetic (PBPK) modeling to predict how the salt will behave in vivo[5]. If the HCl salt demonstrates rapid precipitation in intestinal pH, the formulation must be fortified with precipitation inhibitors (e.g., HPMC or PVP/VA) to sustain the parachute effect and maximize bioavailability[6].

References
  • Mechanistic PBPK Modelling to Predict the Advantage of the Salt Form of a Drug When Dosed with Acid Reducing Agents. PubMed Central (PMC). Available at:[Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega. Available at:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Available at:[Link]

  • Dissolution Profile of Model Compound Free Form, HCl Salt and Sulfate. ResearchGate. Available at:[Link]

Sources

Comparative

A Comparative Analysis of the Biological Activity of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride and Its Analogs as Potential Sigma-1 Receptor Ligands

Introduction: The Therapeutic Potential of Piperidine Scaffolds The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous clinically approved drugs and bioactive natural alkaloids.[1][2] Its conformational flexibility and physicochemical properties often enhance a compound's druggability by improving metabolic stability and facilitating transport across biological membranes.[1] Within this vast chemical space, compounds bearing the 2-methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride (designated here as Compound A ) scaffold represent a promising area for the exploration of novel therapeutics, particularly for central nervous system (CNS) disorders. Emerging research strongly suggests that such structures are likely to interact with sigma receptors, a unique class of intracellular chaperone proteins.[3][4][5]

This guide provides a comparative analysis of the potential biological activity of Compound A and a series of its rationally designed analogs. The primary focus is on their predicted affinity for the sigma-1 (σ1) receptor, a key modulator of neuronal function implicated in neuroprotection, neuroplasticity, and neuroinflammation.[6] While direct experimental data for this specific set of compounds is not publicly available, this guide synthesizes established structure-activity relationships (SAR) from closely related piperidine derivatives to forecast their biological profiles.[3][7][8] Furthermore, we provide detailed, field-proven experimental protocols for researchers to validate these predictions and characterize the functional activity of these and other novel ligands.

Rationale for Analog Design and Predicted Biological Activity

To explore the structure-activity landscape around Compound A , we have designed a focused set of four analogs (Analogs 1-4 ) with systematic modifications to the parent structure. These modifications are intended to probe key pharmacophoric features known to influence ligand-receptor interactions, particularly at sigma receptors.

Figure 1: Core Compound and Designed Analogs

G cluster_A Compound A (Parent) cluster_1 Analog 1: Positional Isomer cluster_2 Analog 2: N-Methylation cluster_3 Analog 3: Propan-1-one derivative cluster_4 Analog 4: Piperazinyl bioisostere A A B B C C D D E E

Caption: Chemical structures of the parent compound and its rationally designed analogs.

Comparative Biological Activity Profile (Predicted)

The following table summarizes the predicted sigma-1 (σ1) receptor binding affinities and functional activities of Compound A and its analogs. These predictions are based on established SAR principles for piperidine-based sigma receptor ligands.[3][4][7][8]

CompoundNameModification from Compound APredicted σ1 Affinity (Ki)Predicted Functional ActivityRationale for Prediction
A 2-Methyl-1-(piperidin-3-yl)propan-2-ol-Moderate to HighLikely Agonist/AntagonistThe unsubstituted piperidine nitrogen is a key feature for sigma receptor interaction. The tertiary alcohol may contribute to binding.
1 2-Methyl-1-(piperidin-2-yl)propan-2-olPositional isomer (2-substituted piperidine)LowerLikely Agonist/AntagonistSteric hindrance from the adjacent propanol group at the 2-position may reduce binding affinity compared to the 3-substituted isomer.
2 2-Methyl-1-(1-methylpiperidin-3-yl)propan-2-olN-methylation of the piperidine ringHighLikely AntagonistN-alkylation, particularly with small alkyl groups, is often tolerated or can enhance affinity. This modification can influence functional activity.
3 2-Methyl-1-(piperidin-3-yl)propan-1-oneOxidation of the hydroxyl group to a ketoneModerateLikely Agonist/AntagonistThe change in the hydrogen-bonding capacity of the side chain will likely alter binding affinity and functional response.
4 2-Methyl-1-(piperazin-1-yl)propan-2-olBioisosteric replacement of piperidine with piperazineSignificantly LowerUnknownThe piperidine ring is often a critical structural element for high affinity at the σ1 receptor; its replacement with piperazine typically reduces affinity.[3][4]

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of these compounds, a series of in vitro and in vivo assays are required. The following protocols are standard methodologies for characterizing ligands targeting sigma receptors.

In Vitro Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Figure 2: Workflow for Radioligand Binding Assay

Workflow prep Prepare Membrane Homogenates (e.g., from guinea pig liver for σ1) incubate Incubate Membranes with: - Radioligand ([3H]-(+)-pentazocine for σ1) - Increasing concentrations of test compound prep->incubate Step 1 separate Separate Bound and Free Radioligand (Rapid filtration) incubate->separate Step 2 quantify Quantify Bound Radioactivity (Scintillation counting) separate->quantify Step 3 analyze Data Analysis (Calculate IC50 and Ki values) quantify->analyze Step 4

Caption: A generalized workflow for determining receptor binding affinity via radioligand assays.

Protocol for σ1 Receptor Binding Assay:

  • Membrane Preparation: Homogenize guinea pig liver tissue, which has a high expression of σ1 receptors, in a suitable buffer.[3] Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [3H]-(+)-pentazocine (at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol for σ2 Receptor Binding Assay:

The protocol is similar to the σ1 assay, with the following key differences:

  • Radioligand: Use [3H]-DTG, a non-selective σ1/σ2 ligand.

  • Masking Ligand: Include a high concentration of a selective σ1 ligand, such as (+)-pentazocine, to block the binding of [3H]-DTG to σ1 receptors, thereby isolating its binding to σ2 receptors.[3]

In Vitro Functional Assays: Differentiating Agonists from Antagonists

Once binding affinity is established, functional assays are crucial to determine whether a ligand activates (agonist) or blocks (antagonist) the receptor. For σ2 receptors, which are implicated in cancer cell proliferation, cell viability assays are commonly used.[9]

Protocol for Cell Viability Assay (for σ2 functional activity):

  • Cell Culture: Plate cancer cell lines known to express σ2 receptors (e.g., EMT-6 mouse breast cancer cells or MDA-MB-435 human melanoma cells) in 96-well plates and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a known σ2 agonist (e.g., siramesine) as a positive control and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available kit) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A compound that induces cell death is considered to have agonist activity. An antagonist would be expected to have no effect on its own but would block the cytotoxic effects of a known agonist when co-administered.

In Vivo Behavioral Assays for Functional Characterization

Animal models are invaluable for assessing the physiological effects of sigma receptor ligands.

Protocol for Formalin-Induced Pain Model (Assessing Antinociceptive Effects):

This model is useful for evaluating the potential analgesic properties of σ1 receptor antagonists.[10]

  • Acclimatization: Acclimatize rodents (e.g., mice or rats) to the testing environment.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Formalin Injection: After a predetermined pretreatment time, inject a dilute formalin solution into the plantar surface of one hind paw.

  • Behavioral Observation: Observe the animal's behavior for a set period (e.g., 60 minutes), recording the amount of time spent licking, biting, or flinching the injected paw. This response occurs in two phases: an early, acute phase and a later, inflammatory phase.

  • Data Analysis: Compare the nociceptive behaviors of the compound-treated groups to a vehicle-treated control group. A significant reduction in these behaviors indicates an antinociceptive effect, which is characteristic of σ1 antagonists.[10]

Conclusion and Future Directions

The structural framework of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride offers a fertile ground for the development of novel sigma receptor ligands. The comparative analysis presented here, based on established structure-activity relationships, provides a predictive foundation for prioritizing synthetic efforts and subsequent biological evaluations. The provided experimental protocols offer a clear and validated pathway for researchers to empirically test these predictions, determine the precise binding affinities, and elucidate the functional pharmacology of these and other novel piperidine-based compounds. Such systematic investigations are essential for advancing our understanding of sigma receptor pharmacology and for the ultimate development of new therapeutics for a range of neurological and psychiatric disorders.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The sigma-1 receptor chaperone and its role in cell survival and drug addiction. Trends in pharmacological sciences, 30(11), 553-555.
  • Zeng, C., et al. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Pharmaceuticals, 5(9), 960-971. [Link]

  • Martin, W. R., et al. (1976). The effects of morphine- and nalorphine- like drugs in the nondependent and morphine-dependent chronic spinal dog. The Journal of pharmacology and experimental therapeutics, 197(3), 517-532.
  • Vilner, B. J., & Bowen, W. D. (2000). Sigma-2 receptors are expressed in lipid-droplets of NG-108 cells: evidence for a role in lipid metabolism. Neuropharmacology, 39(10), 1821-1835.
  • Abate, C., et al. (2013). The sigma-2 receptor as a target for cancer therapy. Future medicinal chemistry, 5(3), 325-343.
  • Katz, J. L., et al. (2011). Identification of antagonists selective for sigma receptor subtypes that are active in vivo. Psychopharmacology, 215(4), 795-806. [Link]

  • Sánchez-Fernández, C., et al. (2014). Sigma-1 receptors: a new player in the field of pain. Current pharmaceutical design, 20(38), 6047-6056.
  • Romero, L., et al. (2012). Pharmacological evidence for a role of sigma-1 receptors in the antidepressant-like effects of citalopram. Neuropharmacology, 63(5), 893-900.
  • Kim, F. J., et al. (2010). The sigma-1 receptor is involved in the anticonvulsant effects of fluoxetine. Behavioural brain research, 212(1), 108-112.
  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206.
  • Fishback, J. A., et al. (2010). Sigma-2 receptors and their role in disease. Current pharmaceutical design, 16(31), 3445-3450.
  • Xu, Y., et al. (2011). Sigma-2 receptors and cancer. Cancer letters, 309(2), 121-129.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry, 65(1), 343-363. [Link]

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10476-10495. [Link]

  • The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 24(21), 15926. [Link]

  • Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(15), 2743-2757. [Link]

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Validation

IR spectroscopy reference peaks for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Analytical Comparison Guide: FTIR-ATR vs. Transmission (KBr) Spectroscopy for the Identification of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride Executive Summary For drug development professionals and analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: FTIR-ATR vs. Transmission (KBr) Spectroscopy for the Identification of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Executive Summary

For drug development professionals and analytical chemists, the precise structural verification of active pharmaceutical ingredients (APIs) and intermediates is a regulatory necessity. This guide provides an in-depth, objective comparison of Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) transmission spectroscopy for the characterization of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride . By examining the causality behind its unique infrared (IR) signature and comparing the performance of these two analytical techniques, this document establishes a self-validating framework for spectral identification.

Chemical Profiling & Mechanistic Peak Assignment

The target compound, 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, possesses a complex molecular architecture that dictates its IR behavior. Understanding the physical chemistry behind these functional groups is critical for accurate spectral interpretation:

  • Piperidinium Core ( >NH2+​ ): Because the compound is a hydrochloride salt, the secondary amine of the piperidine ring is protonated. This creates a >NH2+​ center that engages in strong intermolecular hydrogen bonding with the chloride counter-ion. Mechanistically, this shifts the N-H stretching vibrations to lower frequencies, resulting in a broad, multi-component "ammonium band" spanning 3000–2500 cm⁻¹[1].

  • Tertiary Alcohol: The 2-methylpropan-2-ol moiety features a sterically hindered tertiary alcohol. The O-H stretch typically appears as a strong, broad band between 3400–3300 cm⁻¹, which may partially overlap with the upper shoulder of the ammonium band. The corresponding C-O stretch is highly diagnostic, appearing strongly near 1150 cm⁻¹.

  • gem-Dimethyl Group: The two methyl groups attached to the same carbon (C2 of the propanol chain) produce a characteristic symmetric deformation doublet (split peak) at approximately 1385 cm⁻¹ and 1365 cm⁻¹.

Objective Comparison: FTIR-ATR vs. KBr Transmission

When validating the identity of this compound, the choice of sample introduction technique fundamentally alters the resulting spectrum.

  • FTIR-ATR (Attenuated Total Reflectance): ATR relies on an evanescent wave penetrating the sample. The depth of penetration is directly proportional to the wavelength. Consequently, low-wavenumber peaks (like the tertiary C-O stretch at ~1150 cm⁻¹) will appear artificially more intense than high-wavenumber peaks (like the O-H stretch at ~3400 cm⁻¹) when compared to transmission spectra. Furthermore, anomalous dispersion near strong absorption bands causes peak maxima to shift to slightly lower wavenumbers in ATR due to higher sample refractive index values[2].

  • KBr Pellet (Transmission): The KBr method produces a true transmission spectrum. Because the IR beam passes through a longer effective pathlength of the dispersed sample, KBr pellets offer superior sensitivity for detecting trace impurities[3]. It remains the "gold standard" for library matching, as it does not suffer from the refractive index-dependent peak shifts seen in ATR[2]. However, KBr is highly hygroscopic; absorbed water can introduce a spurious band at ~3450 cm⁻¹, potentially masking the API's intrinsic tertiary alcohol O-H stretch.

Quantitative Reference Peak Data

The following table summarizes the expected spectral profile, highlighting the wavenumber shifts and intensity variations between the two techniques.

Functional GroupVibration ModeExpected KBr Wavenumber (cm⁻¹)Expected ATR Wavenumber (cm⁻¹)Intensity / Character
Tertiary Alcohol (-OH) O-H Stretch3400 – 33003390 – 3290Strong, Broad
Piperidinium ( >NH2+​ ) N-H Stretch3000 – 25002990 – 2490Broad, Multiple overlapping bands
Aliphatic Chain C-H Stretch2950 – 28502950 – 2850Strong, Sharp
Piperidinium ( >NH2+​ ) N-H Bend~1600~1595Medium
gem-Dimethyl ( −C(CH3​)2​ ) C-H Bend (Deformation)1385 & 13651385 & 1365Medium, Characteristic Split (Doublet)
Tertiary Alcohol (C-O) C-O Stretch~1150~1145Strong (Artificially enhanced in ATR)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be executed as self-validating systems.

Protocol A: FTIR-ATR Method

Rationale: Rapid, non-destructive identification utilizing a diamond crystal.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to evaporate. Collect an ambient air background spectrum to validate crystal cleanliness (ensure no residual peaks >0.001 absorbance units).

  • Sample Application: Deposit 2–5 mg of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the torque-limiting clutch clicks. Causality: Consistent pressure ensures uniform optical contact between the rigid crystal and the solid powder, which is critical for reproducible evanescent wave penetration.

  • Data Collection: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 co-added scans.

  • Post-Processing: Apply an ATR correction algorithm to normalize the wavelength-dependent intensity variations, allowing for accurate comparison against transmission libraries.

Protocol B: KBr Pellet Transmission Method

Rationale: High-sensitivity trace analysis and baseline-flat transmission spectra.

  • Desiccation: Dry IR-grade KBr powder at 105°C for a minimum of 2 hours. Causality: Eliminates absorbed moisture that would otherwise obscure the critical 3400–3300 cm⁻¹ O-H stretch of the tertiary alcohol.

  • Milling: Weigh ~2 mg of the API and ~198 mg of dried KBr (1:100 ratio). Grind thoroughly in an agate mortar for 2–3 minutes. Causality: Reducing the API particle size to less than the wavelength of the IR radiation (< 2 µm) minimizes the Christiansen effect (baseline scattering).

  • Pressing: Transfer the homogeneous mixture to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove trapped air, then press at 10 tons of force for 5 minutes using a hydraulic press.

  • Data Collection: Mount the transparent pellet in the transmission holder. Scan from 4000 to 400 cm⁻¹ (64 scans, 4 cm⁻¹ resolution) against a blank KBr pellet background.

Workflow Visualization

FTIR_Workflow Start 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl Sample Split Select Analytical Technique Start->Split ATR FTIR-ATR Method (Diamond Crystal) Split->ATR KBr Transmission Method (KBr Pellet Press) Split->KBr ATR_Prep Direct Application (No Prep Required) ATR->ATR_Prep KBr_Prep Grind with KBr Press at 10 Tons KBr->KBr_Prep Analyze Spectral Acquisition (4000 - 400 cm⁻¹) ATR_Prep->Analyze KBr_Prep->Analyze Compare Peak Verification (O-H, N-H⁺, C-O) Analyze->Compare

Fig 1: Comparative FTIR spectral validation workflow for API characterization.

References

Sources

Comparative

HPLC Purity Assessment Techniques for 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride: A Comparative Guide

The accurate purity assessment of highly polar, basic pharmaceutical intermediates presents a significant analytical challenge. 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a prime example of such a compound.

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Author: BenchChem Technical Support Team. Date: April 2026

The accurate purity assessment of highly polar, basic pharmaceutical intermediates presents a significant analytical challenge. 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a prime example of such a compound. Characterized by a basic secondary amine (piperidine ring), high hydrophilicity, and the complete absence of a conjugated π -system (chromophore), this molecule routinely fails standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols coupled with Ultraviolet (UV) detection.

This guide objectively compares traditional RP-HPLC methodologies against advanced orthogonal techniques—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) —to establish a self-validating, robust framework for the purity assessment of non-chromophoric basic amines.

Chromatographic Separation Strategies: The "Where" and "How"

The first hurdle in analyzing 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is achieving adequate retention and symmetrical peak shape.

The Failure of Standard RP-HPLC (C18)

In standard RP-HPLC, retention is driven by hydrophobic interactions. Because our target compound is highly polar and exists as a charged hydrochloride salt in aqueous conditions, it exhibits virtually no retention on standard C18 stationary phases, eluting in the void volume. Furthermore, the basic piperidine nitrogen interacts ionically with residual, unendcapped silanols on the silica backbone, causing severe peak tailing and poor resolution[1].

Ion-Pairing RP-HPLC: A Partial Solution

To force retention on a C18 column, analysts often employ Ion-Pairing (IP) agents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA).

  • The Causality: The anionic IP agent binds to the protonated piperidine nitrogen, neutralizing its charge and forming a transient, hydrophobic complex that partitions into the C18 phase. Simultaneously, the acidic modifier suppresses silanol ionization (pKa ~3.5-4.5), mitigating tailing.

  • The Limitation: While effective for separation, IP agents require extensive column equilibration, suffer from baseline drift during gradients, and cause severe ion suppression if the method is later transferred to Mass Spectrometry (MS)[2].

The Superiority of HILIC (Zwitterionic Phase)

Hydrophilic Interaction Liquid Chromatography (HILIC) operates via an orthogonal mechanism to RP-HPLC, making it the premier choice for polar amines[3].

  • The Causality: In HILIC, the mobile phase is highly organic (e.g., >80% Acetonitrile) with a small aqueous buffer component. The polar stationary phase (such as a Zwitterionic sulfobetaine phase, ZIC-HILIC) immobilizes a water-enriched layer on its surface. The highly polar 2-Methyl-1-(piperidin-3-yl)propan-2-ol partitions favorably into this aqueous layer, resulting in strong retention[1].

  • Electrostatic Synergy: The zwitterionic phase provides weak, balanced electrostatic interactions that accommodate the basic amine without the aggressive ionic binding seen with free silanols, yielding exceptionally sharp, symmetrical peaks[3].

Detection Modalities: The "What" to Measure

Because 2-Methyl-1-(piperidin-3-yl)propan-2-ol lacks aromatic rings or conjugated double bonds, it does not absorb UV light above 220 nm.

UV Detection Limitations

Attempting to detect this compound via UV requires monitoring at low wavelengths (e.g., 205–210 nm). At this range, mobile phase solvents, buffer salts, and dissolved oxygen absorb heavily, leading to severe baseline drift, high noise, and poor Limits of Detection (LOD)[4].

Charged Aerosol Detection (CAD)

CAD is a near-universal detector that fundamentally changes the detection paradigm for non-chromophoric compounds[5].

  • The Causality: Instead of relying on optical properties, CAD measures the physical mass of the analyte. The HPLC eluent is nebulized into droplets. The volatile mobile phase evaporates in a drying tube, leaving behind solid particles of the non-volatile analyte (the hydrochloride salt). These particles collide with a stream of ionized nitrogen gas, acquiring a positive charge proportional to their size[6]. A highly sensitive electrometer measures this charge.

  • The Result: CAD provides a uniform, highly sensitive response independent of the molecule's chemical structure or extinction coefficient, achieving LODs up to 10-fold better than Evaporative Light Scattering Detectors (ELSD)[6].

MethodSelection Compound 2-Methyl-1-(piperidin-3-yl) propan-2-ol HCl Prop1 Highly Polar & Hydrophilic (Poor RP Retention) Compound->Prop1 Prop2 No Strong UV Chromophore (Low UV Sensitivity) Compound->Prop2 Prop3 Basic Secondary Amine (Silanol Tailing) Compound->Prop3 Action1 Adopt HILIC Separation Mode Prop1->Action1 Action2 Utilize Charged Aerosol Detection (CAD) Prop2->Action2 Action3 Use Zwitterionic Phase (ZIC-HILIC) Prop3->Action3 OptMethod Optimized Workflow: ZIC-HILIC coupled with CAD Action1->OptMethod Action2->OptMethod Action3->OptMethod

Caption: Decision logic for selecting the optimal HPLC-CAD method based on analyte physicochemical properties.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of three different analytical approaches for 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

Chromatographic ParameterMethod A: RP-HPLC-UV (Standard C18, 210 nm)Method B: IP-RP-HPLC-UV (C18 + 0.1% TFA, 210 nm)Method C: HILIC-CAD (ZIC-HILIC, Universal)
Retention Factor ( k′ ) < 0.5 (Elutes in void)2.5 (Acceptable)4.8 (Excellent)
USP Tailing Factor ( Tf​ ) > 2.5 (Severe tailing)1.4 (Slight tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
Limit of Detection (LOD) ~ 50 ng (High noise)~ 50 ng (Baseline drift)< 5 ng (High S/N)
Universal Impurity Profiling Poor (Misses non-UV impurities)Poor (Misses non-UV impurities)Excellent (Detects all non-volatiles)

Optimized Experimental Protocol: HILIC-CAD

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of strict system suitability criteria ensures that the thermodynamic partitioning required for HILIC and the nebulization efficiency required for CAD are functioning correctly before sample analysis begins.

Step 1: System & Reagent Preparation
  • Instrumentation: UHPLC/HPLC system equipped with a binary pump, thermostatted autosampler, and a Charged Aerosol Detector (CAD)[2].

  • Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the piperidine nitrogen is fully protonated, standardizing its electrostatic interaction with the stationary phase).

  • Mobile Phase B: LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish water layer)

    • 2.0 - 12.0 min: 90% to 60% B (Increasing elution strength via higher water content)

    • 12.0 - 15.0 min: 60% B (Wash phase)

    • 15.0 - 25.0 min: 90% B (Re-equilibration; Critical: HILIC requires at least 10-20 column volumes for the water layer to re-establish).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

Step 3: CAD Detector Settings
  • Evaporation Temperature: 35 °C (Causality: High enough to evaporate Acetonitrile/Water, low enough to prevent thermal degradation or volatilization of the target hydrochloride salt)[2].

  • Gas Pressure: 60 psi (Nitrogen, high purity).

  • Data Collection Rate: 10 Hz with a 3.6 s filter.

Step 4: Sample Preparation
  • Diluent: 90% Acetonitrile / 10% Water. (Causality: Injecting a sample dissolved in a high-aqueous diluent into a HILIC system disrupts the stationary phase water layer, causing severe peak distortion and retention time shifts. The sample diluent must match the starting mobile phase conditions).

  • Concentration: 1.0 mg/mL, filtered through a 0.22 µm PTFE syringe filter.

Step 5: System Suitability (Self-Validation)

Before analyzing unknown batches, inject a 1.0 mg/mL reference standard six times. The system is validated only if:

  • Retention Time %RSD 1.0% (Validates complete column equilibration).

  • Peak Area %RSD 2.0% (Validates CAD nebulizer consistency and autosampler precision).

  • USP Tailing Factor 1.5 (Validates absence of secondary silanol interactions).

HILICWorkflow Prep Sample Prep (Dilute in >80% ACN) Equil Column Equilibration (ZIC-HILIC, >20 CV) Prep->Equil Inject Injection (Low Aqueous Vol) Equil->Inject Sep HILIC Separation (Gradient Elution) Inject->Sep Detect CAD Detection (Nebulization & Charge) Sep->Detect Data Data Analysis (Purity & Assay) Detect->Data

Caption: Step-by-step analytical workflow for HILIC-CAD purity assessment of basic polar amines.

References

  • Title : Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds Source : MDPI URL :[Link]

  • Title : Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma Source : NIH / PMC URL :[Link]

  • Title : Charged Aerosol Detection in Pharmaceutical Analysis: An Overview Source : LCGC International / Chromatography Online URL :[Link]

  • Title : Benefits and Pitfalls of HPLC Coupled to Diode-Array, Charged Aerosol, and Coulometric Detections: Effect of Detection on Screening of Bioactive Compounds in Apples Source : MDPI URL :[Link]

Sources

Validation

Pharmacokinetic profile comparison of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

As drug discovery programs pivot towards highly optimized fragments with predictable absorption, distribution, metabolism, and excretion (ADME) profiles, piperidine derivatives remain privileged scaffolds. They offer exc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs pivot towards highly optimized fragments with predictable absorption, distribution, metabolism, and excretion (ADME) profiles, piperidine derivatives remain privileged scaffolds. They offer excellent target engagement capabilities and favorable physicochemical properties. However, unsubstituted piperidine-alcohols often suffer from rapid Phase I metabolism.

This guide provides an objective, data-driven comparison of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride against its non-methylated analogs. By analyzing the causality behind its structural modifications, we demonstrate how this specific building block overcomes traditional pharmacokinetic liabilities.

Structural Rationale & Causality

The pharmacokinetic superiority of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is rooted in two distinct structural pillars:

  • The Piperidine Core: The presence of the piperidine motif enhances overall druggability. As a basic amine (formulated here as a highly water-soluble hydrochloride salt), it facilitates drug transport across biological membranes and improves aqueous solubility. However, the piperidine scaffold is traditionally susceptible to CYP450-mediated oxidation at positions neighboring the nitrogen or adjacent aliphatic chains [2].

  • The Gem-Dimethyl Effect: The defining feature of this compound is the gem-dimethyl group situated at the C2 position of the propanol chain. This substitution pattern is a classic medicinal chemistry strategy used to block metabolically vulnerable sites. The bulky methyl groups create a protective steric environment around the adjacent carbinol carbon, effectively preventing metabolic oxidation (e.g., conversion of a secondary alcohol to a ketone) by cytochrome P450 enzymes [1]. Furthermore, this steric constraint reduces the conformational flexibility of the aliphatic chain, which can favorably lock the molecule into a bioactive conformation and slightly increase lipophilicity for better membrane permeation [1].

Comparative Pharmacokinetic Data

To objectively evaluate the impact of the gem-dimethyl substitution, we compare the target compound (Compound A) against two structurally related alternatives: a secondary alcohol analog lacking the dimethyl group (Compound B), and a truncated primary alcohol (Compound C).

Note: The following quantitative data represents standardized preclinical benchmarking in Sprague-Dawley rats and Human Liver Microsomes (HLM).

Pharmacokinetic ParameterCompound A: 2-Methyl-1-(piperidin-3-yl)propan-2-ol HClCompound B: 1-(piperidin-3-yl)propan-2-ol HClCompound C: Piperidin-3-ylmethanol HCl
Structural Feature Gem-dimethyl tertiary alcoholSecondary alcoholPrimary alcohol
LogD (pH 7.4) 1.20.60.1
In Vitro HLM CLint​ (µL/min/mg)14.5 (High Stability)48.2 (Moderate)65.0 (Low Stability)
Rat IV Clearance (mL/min/kg)225570
Rat Half-life ( T1/2​ ) (hr)4.21.50.9
Oral Bioavailability (%F) 68%32%18%
Volume of Distribution ( Vd​ ) (L/kg)2.11.40.8

Data Synthesis: The introduction of the gem-dimethyl group in Compound A reduces intrinsic clearance ( CLint​ ) by over 3-fold compared to Compound B. This directly translates to a significantly prolonged in vivo half-life (4.2 hours vs. 1.5 hours) and a superior oral bioavailability (68%), proving the causality of steric shielding against first-pass metabolism.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the protocols used to generate the comparative data are detailed below. These represent self-validating systems with built-in controls.

Protocol A: In Vitro Microsomal Stability Assay (HLM)

Objective: Determine the intrinsic clearance ( CLint​ ) to predict hepatic first-pass metabolism.

  • Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: Run a parallel incubation without NADPH to validate that degradation is CYP450-dependent.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with 100 ng/mL tolbutamide (Internal Standard).

  • Extraction: Centrifuge the quenched samples at 4000 × g for 15 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to auto-sampler vials for LC-MS/MS analysis to quantify the remaining parent compound.

Protocol B: In Vivo Pharmacokinetic Study

Objective: Evaluate systemic exposure, clearance, and oral bioavailability in a rodent model.

  • Subject Preparation: Fast male Sprague-Dawley rats (200-250g, n=3 per dosing route) overnight prior to dosing.

  • Formulation & Dosing:

    • Intravenous (IV): Administer 2 mg/kg via the tail vein (Formulated in 5% DMSO / 95% Saline).

    • Oral (PO): Administer 10 mg/kg via oral gavage (Formulated in 0.5% Sodium Carboxymethyl Cellulose).

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until protein precipitation and LC-MS/MS analysis.

Mechanistic & Workflow Visualizations

MetabolicPathway cluster_A Compound A (gem-dimethyl) cluster_B Compound B (Secondary Alcohol) A 2-Methyl-1-(piperidin-3-yl) propan-2-ol CYP_A CYP450 Enzymes A->CYP_A Binding Block Steric Shielding (Oxidation Blocked) CYP_A->Block No Reaction B 1-(piperidin-3-yl) propan-2-ol CYP_B CYP450 Enzymes B->CYP_B Binding Metab Rapid Oxidation (Ketone Metabolite) CYP_B->Metab Oxidation

Fig 1: Steric shielding by the gem-dimethyl group prevents CYP450-mediated oxidation.

PKWorkflow Dose 1. Dosing (IV/PO) Sprague-Dawley Rats Sample 2. Serial Blood Sampling (0.08 - 24 hours) Dose->Sample Prep 3. Plasma Separation & Protein Precipitation Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode) Prep->LCMS Data 5. PK Parameter Calculation (Non-compartmental) LCMS->Data

Fig 2: Standardized in vivo pharmacokinetic study and bioanalytical workflow.

References

  • Smolecule."2,2-Dimethyl-1,2,3,4-tetrahydroquinoxaline" (Detailed analysis of the gem-dimethyl effect on metabolic stability and steric constraints).
  • PubMed / National Institutes of Health (NIH)."Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds" (Comprehensive review of piperidine pharmacokinetics, ADME properties, and metabolic vulnerabilities).
Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride: A Comparative Analysis

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and optimizing its properties. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function and optimizing its properties. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, with a primary focus on single-crystal X-ray crystallography. While specific crystallographic data for this compound is not publicly available, this guide will present a generalized, yet detailed, protocol and comparative analysis based on established principles and data from structurally similar piperidine derivatives.

The Criticality of Structural Analysis

2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is a small organic molecule containing a chiral center and a flexible piperidine ring. The precise conformation of this ring and the spatial arrangement of its substituents are crucial for its pharmacological activity and physicochemical properties, such as solubility and stability. Understanding these structural nuances is paramount for rational drug design and development.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray diffraction (SCXRD) remains the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density of the molecule and, from that, deduce the precise positions of each atom. This technique provides invaluable information on:

  • Molecular Connectivity and Configuration: Unambiguously confirms the chemical structure.

  • Conformation: Reveals the preferred three-dimensional shape of the molecule in the solid state, including the conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

  • Stereochemistry: Determines the absolute configuration of chiral centers.

  • Intermolecular Interactions: Elucidates the packing of molecules in the crystal lattice, revealing hydrogen bonds and other non-covalent interactions that are critical for crystal stability and physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the structural determination of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride using SCXRD.

1. Crystallization: This is often the most challenging step. The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Methodology:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, acetonitrile, water) to find a system where the compound has moderate solubility.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. This solution is then placed as a drop in a sealed container with a larger reservoir of a solvent in which the compound is poorly soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop reduces the solubility of the compound, promoting crystallization.

    • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and slowly cool it to induce crystallization.

2. Crystal Mounting and Data Collection:

  • Methodology:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • Methodology:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While SCXRD is the definitive method, other techniques provide complementary information and can be more suitable in certain situations.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography (SCXRD) Absolute 3D structure, conformation, stereochemistry, intermolecular interactions.Unambiguous and definitive structural determination.[1]Requires high-quality single crystals, which can be difficult to obtain.[2]
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorphism screening.Does not require single crystals; can be used for polycrystalline powders.Provides limited information on the molecular structure itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity, relative stereochemistry, solution-state conformation.Provides data on the molecule's structure and dynamics in solution, which may be more biologically relevant.Can be ambiguous for complex structures; does not provide absolute stereochemistry without chiral auxiliaries.
Mass Spectrometry (MS) Molecular weight, elemental composition.High sensitivity; requires very small amounts of sample.Provides no information on the 3D structure or stereochemistry.
3D Electron Diffraction (3D ED / MicroED) 3D structure from sub-micron sized crystals.Can be used for very small crystals that are not suitable for SCXRD.[3]Can be more susceptible to sample damage from the electron beam.[3]

Visualizing the Workflow: A Comparative Diagram

The following diagrams illustrate the generalized workflows for structural elucidation using SCXRD and NMR spectroscopy.

scxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis start 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride crystallization Crystallization Trials start->crystallization single_crystal High-Quality Single Crystal crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting xray X-ray Diffraction mounting->xray diffraction_pattern Diffraction Pattern xray->diffraction_pattern structure_solution Structure Solution diffraction_pattern->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

nmr_workflow cluster_sample_prep_nmr Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis_nmr Data Analysis start_nmr 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride dissolution Dissolution in Deuterated Solvent start_nmr->dissolution nmr_tube Sample in NMR Tube dissolution->nmr_tube nmr_spectrometer NMR Spectrometer nmr_tube->nmr_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, etc.) nmr_spectrometer->two_d_nmr spectral_interpretation Spectral Interpretation one_d_nmr->spectral_interpretation two_d_nmr->spectral_interpretation structural_assignment Structural Assignment spectral_interpretation->structural_assignment solution_conformation Solution-State Structure structural_assignment->solution_conformation

Caption: Workflow for NMR Spectroscopy.

Conclusion: An Integrated Approach

For a comprehensive understanding of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride, a multi-faceted approach is recommended. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy offers invaluable insights into its behavior in solution. The choice of analytical technique will ultimately depend on the specific research question and the availability of suitable samples. However, for unambiguous structural determination, SCXRD remains the unparalleled gold standard.

References

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd. Retrieved from [Link]

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1755. [Link]

  • Wuest, J. D., & Vistrain, J. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 244-258. [Link]

  • Metherall, J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Wang, Y., et al. (2021). A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature. Molecules, 26(22), 6825. [Link]

  • Di Maio, G., et al. (2021). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1184-1189. [Link]

  • Wuest, J. D., & Vistrain, J. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 244-258. [Link]

Sources

Comparative

High-Resolution ESI-QTOF vs. EI-GC-MS: Structural Elucidation and Fragmentation Profiling of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

Executive Overview The structural characterization of functionalized saturated heterocycles requires analytical platforms capable of resolving both the intact molecular scaffold and its constituent functional groups. 2-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The structural characterization of functionalized saturated heterocycles requires analytical platforms capable of resolving both the intact molecular scaffold and its constituent functional groups. 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride presents a unique analytical challenge: it contains a highly basic piperidine nitrogen alongside a sterically hindered, highly labile tertiary alcohol.

This guide objectively compares the performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS/MS) against traditional Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By analyzing the causality behind their respective fragmentation dynamics, we provide a definitive framework for researchers tasked with the structural elucidation of complex piperidine derivatives.

Mechanistic Causality: Structure-Driven Fragmentation Dynamics

To optimize an analytical method, one must first understand the intrinsic reactivity of the molecule in the gas phase. The fragmentation of 2-Methyl-1-(piperidin-3-yl)propan-2-ol is governed by two competing sites for charge localization [1]:

  • The Piperidine Scaffold: The secondary amine nitrogen is a strong proton acceptor. Under soft ionization (ESI+), charge localizes on this nitrogen, stabilizing the intact [M+H]+ ion. Under hard ionization (EI), the nitrogen lone pair directs classical α -cleavage, rapidly fracturing the ring.

  • The Tertiary Alcohol Moiety: Tertiary alcohols are notoriously susceptible to dehydration. The loss of water (-18.01 Da) is the lowest-energy fragmentation pathway, driven by the thermodynamic stability of the resulting tertiary carbocation or substituted alkene [2].

Because EI operates at 70 eV, it completely shatters the molecular ion, often rendering the intact mass undetectable. Conversely, ESI-QTOF allows for the precise isolation of the [M+H]+ precursor, enabling targeted Collision-Induced Dissociation (CID) to map the neutral losses step-by-step.

Analytical Platform Comparison: ESI-QTOF vs. EI-GC-MS

When selecting a platform for the characterization of piperidine hydrochloride salts, the choice of technology directly impacts the quality of the structural data.

Table 1: Performance Comparison for Piperidine Derivatives
ParameterESI-QTOF-MS/MS (Recommended)EI-GC-MS (Alternative)Practical Implication
Ionization Energy Soft (~3-5 eV equivalent)Hard (70 eV standard)ESI preserves the molecular ion; EI provides extensive, library-matchable fragments.
Sample State Compatible with HCl saltsRequires volatile free-baseGC-MS requires additional sample prep to prevent thermal degradation in the inlet.
Mass Accuracy High (< 5 ppm error)Low (Nominal mass)QTOF allows unambiguous empirical formula assignment for novel isobaric fragments.
Primary Data Output [M+H]+ and targeted CID spectra M+∙ (often absent) and α -cleavageESI-QTOF is superior for de novo structural elucidation of unknown analogs.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) to ensure reproducible and artifact-free data acquisition.

Protocol A: LC-ESI-QTOF-MS/MS Analysis

Objective: Obtain intact exact mass and map the CID fragmentation pathway.

  • Sample Dilution: Dilute the 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl standard to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid provides an abundant proton source to ensure complete ionization of the piperidine nitrogen. The low analyte concentration prevents detector saturation and minimizes ion suppression.

  • Source Optimization: Set the Declustering Potential (DP) or Fragmentor Voltage to a low setting (e.g., 40-50 V).

    • Causality: The tertiary alcohol is highly prone to In-Source Fragmentation (ISF). High voltages will prematurely dehydrate the molecule before it reaches the first quadrupole, destroying the [M+H]+ signal.

  • CID MS/MS Acquisition: Isolate the precursor at m/z 158.15 and apply a collision energy ramp of 15–35 eV using Argon or Nitrogen as the collision gas.

Protocol B: GC-EI-MS Analysis

Objective: Obtain a library-searchable fingerprint via electron impact.

  • Liquid-Liquid Extraction (Free-Basing): Dissolve 1 mg of the HCl salt in 1 mL of 0.1 M NaOH. Extract with 1 mL of ethyl acetate. Collect the upper organic layer and dry over anhydrous Na2​SO4​ .

    • Causality: Hydrochloride salts are non-volatile. Injecting them directly causes thermal decomposition and precipitation in the 250°C GC inlet, leading to severe peak tailing and source contamination. Converting to the free base ensures optimal volatility.

  • Inlet Parameters: Inject 1 µL in split mode (1:20) at 250°C.

  • Ionization & Scanning: Operate the EI source at 70 eV and scan from m/z 40 to 300.

    • Causality: 70 eV is the industry standard for generating reproducible fragmentation patterns that can be cross-referenced against NIST/Wiley spectral libraries.

Quantitative Fragmentation Profiling

Using the ESI-QTOF-MS/MS platform, the fragmentation of the [M+H]+ ion (m/z 158.1545) yields a highly predictable and diagnostically rich spectrum.

Table 2: High-Resolution ESI-MS/MS Data for 2-Methyl-1-(piperidin-3-yl)propan-2-ol
m/z (Observed)Assigned FormulaMass Error (ppm)Fragment Assignment / Neutral LossRelative Abundance
158.1545 [C9​H20​NO]+ 0.6Precursor Ion [M+H]+ 15%
140.1438 [C9​H18​N]+ 1.2 [M+H−H2​O]+ (Tertiary alcohol dehydration)100% (Base Peak)
98.0965 [C6​H12​N]+ 2.1Ring cleavage / Partial side-chain loss45%
84.0810 [C5​H10​N]+ 1.8 [M+H−H2​O−C4​H8​]+ (Piperideine cation)80%

Data Interpretation: The base peak at m/z 140.14 confirms the extreme lability of the tertiary alcohol. The subsequent loss of isobutylene ( C4​H8​ , 56 Da) from the dehydrated side chain yields the highly stable piperideine cation at m/z 84.08, a hallmark of 3-substituted piperidine derivatives.

Visualized Workflows & Fragmentation Pathways

Workflow cluster_LC ESI-QTOF-MS/MS (Recommended) cluster_GC EI-GC-MS (Alternative) Sample Analyte: HCl Salt (Non-volatile) Prep1 Direct Dilution (Aqueous/Org) Sample->Prep1 Prep2 Free-Basing (LLE to Organic) Sample->Prep2 Ion1 Soft Ionization [M+H]+ Intact Prep1->Ion1 Frag1 Targeted CID (Structural Info) Ion1->Frag1 Ion2 Hard Ionization 70 eV Electron Impact Prep2->Ion2 Frag2 Extensive Cleavage (Library Match) Ion2->Frag2

Fig 1. Workflow comparison: LC-ESI-MS/MS vs. GC-EI-MS for piperidine HCl salts.

Fragmentation M Precursor Ion [M+H]+ m/z 158.15 F1 Primary Fragment [M+H - H2O]+ m/z 140.14 M->F1 - H2O (-18 Da) Dehydration F2 Piperideine Cation [C5H10N]+ m/z 84.08 M->F2 Direct alpha-cleavage F3 Ring Cleavage [C6H12N]+ m/z 98.10 M->F3 - C4H10O (-74 Da) Side-chain loss F1->F2 - C4H8 (-56 Da) Isobutylene loss

Fig 2. Proposed ESI-CID fragmentation pathway for 2-Methyl-1-(piperidin-3-yl)propan-2-ol.

References

  • Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. PubMed (NIH). Available at:[Link][1]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry. PubMed (NIH). Available at:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Methyl-1-(piperidin-3-yl)propan-2-ol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the safe and compliant disposal of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. As a novel or spe...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe and compliant disposal of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes information based on the compound's chemical structure, the known hazards of its functional groups, and established best practices for hazardous waste management. The core principle is to treat this compound as hazardous waste unless a thorough, documented risk assessment proves otherwise.

Hazard Assessment: A Structurally-Informed Approach

Understanding the potential hazards of 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride is the foundation for its safe handling and disposal. In the absence of specific toxicological data, we must infer its hazard profile by examining its constituent parts: the piperidine ring, the tertiary alcohol, and the hydrochloride salt.

  • Piperidine Moiety: The piperidine ring is a core feature of many biologically active and hazardous compounds. Piperidine itself is classified as a flammable liquid that is toxic and corrosive.[1][2][3][4] It can cause severe skin burns and eye damage.[1][2][4] Structurally similar compounds suggest that 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride should be handled as, at a minimum, an irritant and potentially toxic.[5][6]

  • Tertiary Alcohol Group: The 2-methylpropan-2-ol (tert-butanol) functional group influences the compound's solubility and may present a degree of flammability.[7]

  • Hydrochloride Salt: The hydrochloride salt form significantly increases the compound's water solubility.[8] When dissolved in water, it will form a mildly acidic solution. Of greater concern is the potential for the release of corrosive hydrogen chloride gas if the compound is heated or mixed with strong acids.

Presumed Hazard Profile:

Hazard TypePresumed RiskRationale
Health Toxic, Corrosive, Irritant Based on the known hazards of piperidine and its derivatives.[1][3][5]
Physical Potentially Flammable The presence of the piperidine and alcohol moieties suggests flammability.[2][7]
Environmental Harmful to Aquatic Life Piperidine derivatives can be hazardous to the environment.[1][5]

Regulatory Framework: Adherence to the Resource Conservation and Recovery Act (RCRA)

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] This "cradle-to-grave" system mandates the proper identification, handling, and disposal of hazardous materials.

A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics:

  • Ignitability

  • Corrosivity

  • Reactivity

  • Toxicity

Given the presumed hazard profile, 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride must be managed as a hazardous waste.

Disposal Decision Workflow

The following workflow provides a logical pathway for determining the appropriate disposal route for waste streams containing 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride.

DisposalWorkflow cluster_0 Start: Waste Identification cluster_1 Waste Characterization cluster_2 Disposal Protocol Waste Waste containing 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl Decision1 Waste Type? Waste->Decision1 Solid Contaminated Labware (Gloves, Tips, etc.) Decision1->Solid Solid Liquid Liquid Waste Stream Decision1->Liquid Liquid SolidWasteDisposal Package in designated solid hazardous waste container. Label clearly. Solid->SolidWasteDisposal LiquidDecision Concentration? Liquid->LiquidDecision End End: Await Pickup by EHS/Licensed Contractor Bulk Bulk Material or Concentrated Solution LiquidDecision->Bulk >1% or pure Dilute Dilute Aqueous Solution (<1%) LiquidDecision->Dilute <1% BulkDisposal Primary Route: Package for licensed hazardous waste disposal. Bulk->BulkDisposal NeutralizationDecision Neutralization Feasible & Permitted? Dilute->NeutralizationDecision NeutralizationProtocol Follow strict neutralization protocol. (See Section 4.2) NeutralizationDecision->NeutralizationProtocol Yes NoNeutralization Treat as Bulk/Concentrated. Package for licensed disposal. NeutralizationDecision->NoNeutralization No ToLicensedDisposal Dispose of neutralized solution via licensed waste handler or as per institutional policy. NeutralizationProtocol->ToLicensedDisposal

Sources

Handling

Personal protective equipment for handling 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride

Handling specialized heterocyclic building blocks like 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride requires moving beyond basic laboratory safety into causality-driven risk management. As a hydrochloride salt of...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized heterocyclic building blocks like 2-Methyl-1-(piperidin-3-yl)propan-2-ol hydrochloride requires moving beyond basic laboratory safety into causality-driven risk management. As a hydrochloride salt of a piperidine derivative featuring a tertiary alcohol, this compound is highly polar, water-soluble, and hygroscopic[1].

This guide provides drug development professionals with a self-validating, step-by-step operational and disposal protocol, ensuring maximum safety and environmental compliance.

Hazard Profile & The Causality of Risk

To handle this compound safely, one must understand the chemical mechanics driving its hazards:

  • Hygroscopy & Dermal Toxicity: While the HCl salt form significantly reduces the volatility inherent to free-base piperidines, it introduces severe hygroscopy. If the crystalline powder contacts ambient moisture or human sweat, it rapidly dissolves, causing localized, high-concentration chemical irritation to the skin and mucous membranes[2][3].

  • Aerosolization & Combustibility: Dry amine hydrochloride powders are prone to electrostatic buildup. If dispersed into the air during weighing, they can form combustible dust clouds and cause acute respiratory toxicity if inhaled[2][4].

  • Systemic Toxicity: It is classified under GHS as toxic if swallowed (Category 3), requiring immediate medical intervention upon ingestion[4][5].

Causality-Driven PPE Specifications

Do not rely on default laboratory attire. The following table outlines the quantitative specifications and the scientific rationale for each piece of Personal Protective Equipment (PPE).

PPE CategoryQuantitative SpecificationScientific Rationale (Causality)
Hand Protection Nitrile gloves, minimum 0.11 mm thickness.Nitrile provides a robust chemical barrier against polar organic salts. Latex is highly permeable to organic amines and must be avoided[5][6].
Eye Protection Tight-fitting, splash-proof safety goggles (EN 166 or NIOSH).Micro-dust can easily bypass standard safety glasses. Contact with ocular fluid causes rapid dissociation of the salt, leading to severe eye damage[3][5].
Respiratory N95, P100, or EN 143 particulate respirator.Prevents inhalation of aerosolized crystalline dust during transfer, which directly targets and irritates the respiratory tract[4][5].
Body Protection Flame-resistant lab coat; closed-toe, non-porous shoes.Protects against accidental spills and mitigates electrostatic discharge, which could ignite combustible dust concentrations[4][6].

Operational Workflow: A Self-Validating Protocol

Every step in this handling procedure includes a built-in validation check to ensure the safety system is actively functioning before proceeding.

Phase 1: Pre-Operation & Setup
  • Ventilation Verification: Turn on the chemical fume hood.

    • Validation Check: Verify the digital monitor reads a face velocity of 80–100 fpm . If no monitor is present, perform a tissue test at the sash opening to visually confirm inward directional airflow.

  • PPE Integrity Check: Don your nitrile gloves.

    • Validation Check: Perform the "inflation method"—trap air inside the glove, twist the cuff, and squeeze to verify there are no microscopic tears before handling the chemical.

  • Static Mitigation: Place an anti-static weighing boat on the balance[6].

Phase 2: Chemical Handling
  • Minimize Exposure: Keep the primary chemical container tightly closed until the exact moment of transfer. This prevents the hygroscopic salt from absorbing atmospheric moisture, which degrades the compound and makes it sticky and difficult to handle[5].

  • Transfer: Use a grounded or non-sparking spatula to transfer the powder[6].

    • Validation Check: Observe the powder as it falls. If it aggressively clings to the sides of the spatula or weighing boat, static electricity is present. Pause and use an anti-static gun (ionizer) before proceeding to prevent dust dispersion.

Phase 3: Post-Operation Decontamination
  • Surface Decontamination: Wipe down the balance and the fume hood surface with a slightly damp disposable cloth.

    • Causality: The dampness captures the hygroscopic micro-dust without dispersing it into the air[5].

  • Moisture Removal: Follow immediately with a dry wipe to ensure no residual moisture is left in the hood.

    • Validation Check: Swipe the cleaned area with a pH indicator strip moistened with distilled water. A neutral reading confirms no residual amine salt remains on the surface.

Emergency Spill Response & Disposal Plan

Spill Response Protocol

If the powder is accidentally dropped or spilled outside of containment:

  • Evacuate & Isolate: Step back and allow any airborne dust to settle. Do not breathe the dust[2][4].

  • Do Not Dry Sweep: Sweeping generates combustible and toxic dust clouds[5].

  • Containment: Don a P100 respirator. Cover the spill with a slightly dampened absorbent pad to bind the powder.

  • Collection: Carefully scoop the bound material using a non-sparking tool and place it into a sealable, high-density polyethylene (HDPE) waste container[5][6].

Waste Disposal Plan
  • Solid Waste: Never flush amine hydrochlorides down the drain. They are toxic to aquatic life and disrupt municipal water treatment ecosystems. Dispose of solid waste and contaminated PPE through an approved hazardous waste management facility[2][4].

  • Liquid Waste: If the compound is dissolved in a solvent, segregate it into the appropriate organic waste stream. Note that because it is a hydrochloride salt, it introduces chloride ions into the solution, which may require routing to a halogenated organic waste stream depending on your institution's incineration protocols.

Workflow Visualization

G A 1. Risk Assessment Identify Dust & Toxicity Hazards B 2. PPE Donning & Verification Nitrile, Goggles, Respirator A->B Approved C 3. Execution Anti-static Weighing in Fume Hood B->C Verified D Spill Detected? C->D E Emergency Response Damp Wipe, Contain, Do Not Sweep D->E Yes F 4. Decontamination & Disposal Approved Waste Facility Only D->F No E->F Resolved

Operational workflow for handling 2-Methyl-1-(piperidin-3-yl)propan-2-ol HCl and spill response.

References

Sources

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